Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Description
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Properties
IUPAC Name |
dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCFIPFCVYUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1CCC=CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939106 | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17864-93-6 | |
| Record name | 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17864-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017864936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of Bifunctional Organosilanes
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, bearing the CAS number 17864-93-6, represents a fascinating nexus of organic and inorganic chemistry. As a bifunctional organosilane, it possesses two distinct reactive sites: the hydrolyzable chloro groups attached to the silicon atom and a reactive cyclohexenyl group at the terminus of the organic substituent. This duality makes it a valuable intermediate in the synthesis of advanced materials, surface modification agents, and potentially, in the development of novel therapeutic systems. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its molecular architecture to its potential applications. We will delve into its synthesis, predicted physicochemical properties, reactivity, and explore its utility in various scientific domains. While experimental data for this specific molecule is not widely published, this guide will leverage established principles of organosilane chemistry and data from analogous compounds to provide a robust and scientifically grounded overview.
Molecular Structure and Physicochemical Properties
At its core, this compound is characterized by a central silicon atom bonded to a methyl group, two chlorine atoms, and a 2-(cyclohex-3-en-1-yl)ethyl group. This structure imparts a unique combination of reactivity and functionality.
| Property | Predicted/Known Value | Source/Basis |
| CAS Number | 17864-93-6 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₆Cl₂Si | Based on structure |
| Molecular Weight | 223.21 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with similar dichlorosilanes |
| Boiling Point | > 200 °C (predicted) | Analogy with similar dichlorosilanes |
| Density | ~1.05 g/cm³ (predicted) | Analogy with similar dichlorosilanes |
| Solubility | Soluble in aprotic organic solvents (e.g., toluene, hexane, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | General solubility of organochlorosilanes |
Synthesis: The Hydrosilylation Approach
The most direct and atom-economical route to this compound is the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane.[1][2] This reaction involves the addition of the Si-H bond across the vinyl group's double bond.
Reaction Mechanism
The hydrosilylation process, typically catalyzed by platinum complexes like Karstedt's catalyst, follows a well-established mechanistic cycle. The reaction generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the vinyl group.
Caption: Idealized catalytic cycle for the hydrosilylation of 4-vinylcyclohexene.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for platinum-catalyzed hydrosilylation.[1]
Materials:
-
4-Vinylcyclohexene (freshly distilled)
-
Dichloromethylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Anhydrous toluene (solvent)
-
Anhydrous isopropanol (for quenching)
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reactants: To the flask, add 4-vinylcyclohexene and anhydrous toluene. In the dropping funnel, place dichloromethylsilane diluted with anhydrous toluene.
-
Catalyst Addition: To the stirred solution in the flask, add Karstedt's catalyst via syringe. The amount of catalyst is typically in the range of 10-50 ppm of platinum relative to the alkene.
-
Addition of Silane: Heat the reaction mixture to 50-60 °C. Add the dichloromethylsilane solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature. Monitor the progress of the reaction by Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing small aliquots. The disappearance of the vinyl protons of 4-vinylcyclohexene and the Si-H proton of dichloromethylsilane indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted dichloromethylsilane by the slow addition of anhydrous isopropanol.
-
Purification: Remove the solvent and other volatile components under reduced pressure using a rotary evaporator. The crude product can be purified by fractional vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Predicted Spectroscopic and Chromatographic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexenyl and the ethylmethylsilyl moieties. Online prediction tools can provide estimated chemical shifts.[3][4]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexenyl vinyl (CH=CH) | 5.5 - 5.8 | m | 2H |
| Cyclohexenyl allylic & aliphatic | 1.2 - 2.2 | m | 7H |
| Ethyl (-CH₂-Si) | 0.8 - 1.2 | m | 2H |
| Ethyl (-CH₂-Cyclohexenyl) | 1.3 - 1.7 | m | 2H |
| Methyl (CH₃-Si) | 0.4 - 0.7 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Online prediction tools can assist in estimating these shifts.[5]
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclohexenyl vinyl (C=C) | 125 - 130 |
| Cyclohexenyl aliphatic | 25 - 40 |
| Ethyl (-CH₂-Si) | 15 - 25 |
| Ethyl (-CH₂-Cyclohexenyl) | 30 - 40 |
| Methyl (CH₃-Si) | -5 - 5 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | 1640 - 1680 | Medium |
| =C-H Stretch (alkene) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| Si-Cl Stretch | 450 - 650 | Strong |
| Si-C Stretch | 1250 - 1270 | Medium-Strong |
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). Common fragmentation pathways would involve the loss of a chlorine atom, a methyl group, or cleavage of the ethyl chain.[6]
Reactivity and Further Transformations
The dual functionality of this compound opens up a wide range of chemical transformations.
Reactions at the Si-Cl Bonds
The dichlorosilyl group is highly susceptible to nucleophilic substitution. This is the primary site for further functionalization.
In the presence of water, the Si-Cl bonds readily hydrolyze to form silanol intermediates (Si-OH), releasing hydrochloric acid.[7] These silanols are unstable and rapidly condense to form siloxane polymers (Si-O-Si linkages).[8] This reactivity is fundamental to the formation of silicone-based materials.
Caption: Hydrolysis and polycondensation of this compound.
Reaction with alcohols in the presence of a base (to neutralize the HCl byproduct) yields dialkoxysilanes. This is a common method for converting highly reactive chlorosilanes into more stable, yet still reactive, alkoxysilane derivatives.[9]
Reactions of the Cyclohexenyl Group
The double bond in the cyclohexenyl ring can undergo various addition reactions typical of alkenes, such as:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, a valuable intermediate for further functionalization.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding cyclohexylethyl derivative.
Potential Applications
The unique bifunctional nature of this organosilane makes it a candidate for several advanced applications.
Surface Modification and Coupling Agents
Organosilanes are widely used to modify the surface properties of inorganic materials like glass, silica, and metal oxides.[10][11][12] The dichlorosilyl group can be hydrolyzed to form silanols that covalently bond to surface hydroxyl groups. The pendant cyclohexenyl group then presents a reactive organic functionality on the surface, which can be used for:
-
Adhesion Promotion: Improving the adhesion between an inorganic substrate and an organic polymer matrix in composites.[13]
-
Immobilization of Biomolecules: The cyclohexenyl group can be further functionalized to attach proteins, enzymes, or DNA for applications in biosensors and diagnostics.
Polymer Synthesis
As a difunctional monomer, this compound can be used in the synthesis of novel polysiloxanes.[14] The resulting polymers would have reactive cyclohexenyl groups along the backbone, which could be used for subsequent cross-linking or grafting reactions to tailor the material properties.
Drug Delivery and Biomedical Applications
Bifunctional silanes are being explored for their potential in drug delivery systems.[15][16][17] The silane portion can be used to form the core of a nanoparticle or to functionalize an existing nanocarrier, while the organic functionality can be used to attach a therapeutic agent.[18] The cyclohexenyl group, after suitable modification, could serve as a linker for drug conjugation.
Safety and Handling
Dichloromethylsilanes are hazardous materials and must be handled with appropriate safety precautions.
-
Reactivity: They are highly reactive with water and other protic compounds, releasing corrosive hydrogen chloride gas.
-
Toxicity: Dichlorosilanes are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Flammability: They are flammable liquids.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is a versatile bifunctional organosilane with significant potential in materials science, surface chemistry, and polymer synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of organosilanes. Its ability to bridge the gap between organic and inorganic materials, coupled with the reactivity of its cyclohexenyl group, makes it a valuable building block for the creation of advanced functional materials. As research in these areas continues to grow, so too will the importance of understanding and utilizing such unique molecular architectures.
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Varga, Z., et al. (2017). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Surface Modification with Silanes: Optimizing Inorganic Material Performance. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Crivello, J. V., & Fan, M. (1992). Synthesis of Cycloaliphatic Substituted Silane Monomers and Polysiloxanes for Photocuring. Journal of Polymer Science Part A: Polymer Chemistry, 30(1), 1-11. [Link]
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Samuilov, A., & Samuilov, Y. (2023). Typical hydrolysis reaction mechanisms of chlorosilanes with water. New Journal of Chemistry, 47(3), 1185-1194. [Link]
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Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. [Link]
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Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]
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Boukherroub, R., et al. (2005). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Journal of the Tunisian Chemical Society, 7, 135-142. [Link]
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An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a specialized organosilicon compound. Given the limited availability of data for this specific molecule, this document synthesizes information from established chemical principles and data on analogous compounds to offer a robust working knowledge base. This guide is intended to support research and development activities by providing insights into its properties, synthesis, and handling.
Molecular and Physicochemical Profile
This compound, identified by the CAS Number 17864-93-6, possesses a unique structure combining a reactive dichlorosilyl group with a cyclohexenyl moiety.[1][2] This combination suggests its utility as a versatile intermediate in organic and materials synthesis.
Chemical Identity
-
Systematic Name: this compound[1]
-
CAS Number: 17864-93-6[1]
-
Molecular Formula: C9H16Cl2Si[1]
-
Molecular Weight: 223.21 g/mol
-
EINECS Number: 241-815-3[1]
-
Synonyms: [2-(3-Cyclohexenyl)ethyl]methyldichlorosilane, 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene[1][2]
Physicochemical Properties
| Property | Value | Source/Basis |
| Physical State | Liquid (presumed) | General property of similar low molecular weight silanes |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., THF, diethyl ether, chlorinated solvents). | General reactivity of chlorosilanes |
Synthesis and Reactivity
The primary route for synthesizing this compound is through the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction involves the addition of a silicon-hydrogen bond across the vinyl group's double bond.
Proposed Synthesis via Hydrosilylation
Hydrosilylation is a powerful and atom-economical method for forming carbon-silicon bonds.[3] The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[3][4]
Diagram: Proposed Synthesis of this compound
Caption: Hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane.
Experimental Protocol (Hypothetical)
The following protocol is a general guideline based on established hydrosilylation procedures. Researchers should optimize conditions for their specific setup.
Materials:
-
4-Vinylcyclohexene
-
Dichloromethylsilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous, aprotic solvent (e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere to prevent hydrolysis of the dichloromethylsilane.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with 4-vinylcyclohexene and the solvent.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
-
Silane Addition: Dichloromethylsilane is added dropwise from the addition funnel to the stirred solution. The reaction may be exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS or NMR spectroscopy to observe the consumption of the starting materials.
-
Workup and Purification: Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.
Reactivity Profile
The reactivity of this compound is dominated by the two chloro substituents on the silicon atom. These Si-Cl bonds are susceptible to nucleophilic substitution.
-
Hydrolysis: The compound will readily react with water and other protic solvents (e.g., alcohols, amines) to form siloxanes and release hydrochloric acid. This reaction is vigorous and necessitates handling under anhydrous conditions.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, and amines, to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds. This makes it a valuable precursor for a wide range of functionalized silanes.
-
Reduction: The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride.
-
Cyclohexenyl Group Reactivity: The double bond in the cyclohexenyl ring can undergo typical alkene reactions such as hydrogenation, epoxidation, and polymerization, allowing for further functionalization of the molecule.
Spectroscopic Characterization (Anticipated)
While specific spectra for this compound are not publicly available, the following are the expected key features in its NMR and IR spectra based on its structure.
-
¹H NMR: Signals corresponding to the methyl group attached to silicon, the ethyl bridge protons, and the protons of the cyclohexenyl ring, including the vinylic protons.
-
¹³C NMR: Resonances for the methyl carbon, the two carbons of the ethyl bridge, and the six carbons of the cyclohexenyl ring, with the vinylic carbons appearing in the characteristic downfield region.
-
²⁹Si NMR: A single resonance characteristic of a methyl- and alkyl-substituted dichlorosilane.
-
IR Spectroscopy: Characteristic peaks for C-H stretching and bending, C=C stretching of the cyclohexenyl ring, and Si-Cl stretching.
Handling and Safety Precautions
Organochlorosilanes are hazardous materials that require careful handling in a controlled laboratory environment. The following safety guidelines are based on the general properties of dichlorosilanes.
-
General Handling: Use in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9]
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will react with water to produce corrosive hydrogen chloride gas.[10] Handle under an inert atmosphere and store in a tightly sealed container in a dry environment.[9]
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]
-
Fire Hazards: While not highly flammable, it can produce flammable gases on contact with water.[10]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Potential Applications
Given its bifunctional nature, this compound can serve as a valuable building block in several areas:
-
Surface Modification: The dichlorosilyl group can be used to anchor the molecule to inorganic substrates like glass, silica, and metal oxides. The pendant cyclohexenyl group can then be further functionalized or used as a reactive site for polymerization.
-
Crosslinking Agent: The reactivity of both the Si-Cl bonds and the C=C double bond makes this compound a potential crosslinking agent for silicone elastomers and other polymers, potentially imparting unique mechanical or thermal properties.
-
Synthesis of Complex Molecules: It can be used as an intermediate in the synthesis of more complex organosilicon compounds with applications in pharmaceuticals, agrochemicals, and materials science.
-
Silane Coupling Agents: After conversion of the chloro groups to alkoxy groups, it can function as a silane coupling agent to improve the adhesion between organic polymers and inorganic fillers.[10]
Conclusion
This compound is a promising organosilicon intermediate with significant potential for a variety of applications. While detailed experimental data is currently limited, its synthesis via hydrosilylation and its expected reactivity provide a solid foundation for its use in research and development. Adherence to strict safety protocols for handling moisture-sensitive and corrosive materials is paramount when working with this compound.
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Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane molecular structure
An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Executive Summary
This compound is a bifunctional organosilane molecule of significant interest to materials scientists and chemical synthesis professionals. Its unique structure, combining highly reactive dichlorosilyl functionality with a versatile cyclohexenyl group, positions it as a critical building block for advanced materials. This guide provides a comprehensive analysis of its molecular structure, details a robust synthesis protocol via hydrosilylation, explores its dual chemical reactivity, and outlines its applications as a monomer for specialty polymers and a surface coupling agent. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety protocols required for handling reactive chlorosilanes.
Introduction: The Strategic Value of Bifunctional Organosilanes
In the realm of advanced materials, the interface between inorganic and organic components is frequently the point of failure. Bifunctional organosilanes are designed to bridge this gap, acting as molecular primers or "coupling agents." One end of the molecule possesses a hydrolyzable group, typically an alkoxy or chloro group on a silicon atom, which can form durable covalent bonds with inorganic substrates like glass, metals, and silica. The other end features a non-hydrolyzable organic functional group that can react and co-polymerize with organic resins.
This compound fits this paradigm perfectly. The dichlorosilyl group provides a highly reactive anchor point for surface grafting or polymerization, while the cyclohexene ring offers a site for further organic transformations or imparts unique thermomechanical properties—such as rigidity and a high glass transition temperature—to a polymer backbone.[1] This guide delves into the specific attributes of this molecule, providing the technical foundation necessary for its effective application.
Molecular Structure and Physicochemical Profile
Chemical Identity
| Identifier | Value |
| IUPAC Name | Dichloro-(2-(cyclohex-3-en-1-yl)ethyl)methylsilane |
| CAS Number | 17864-93-6[2] |
| Molecular Formula | C₉H₁₆Cl₂Si[3] |
| Molecular Weight | 223.21 g/mol [2] |
| SMILES | C(Cl)Cl[3] |
| InChIKey | GIVCFIPFCVYUQZ-UHFFFAOYAT[3] |
Structural Analysis
The molecule's structure is composed of three key components:
-
Dichloromethylsilyl Headgroup (-Si(CH₃)Cl₂) : The reactive center of the molecule. The two silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water or alcohols.
-
Ethyl Spacer (-CH₂-CH₂-) : A flexible two-carbon bridge connecting the silicon atom to the cyclic organic moiety.
-
Cyclohex-3-enyl Tailgroup (C₆H₉-) : A six-membered hydrocarbon ring containing a single double bond. This group provides hydrophobicity and can participate in further organic reactions like polymerization, epoxidation, or hydrogenation.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
While experimental data for this specific compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups. This predictive analysis is crucial for reaction monitoring and quality control.
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | δ 5.6-5.8 (m, 2H, -CH=CH-); δ 2.0-2.2 (m, aliphatic C-H); δ 1.0-1.8 (m, aliphatic C-H); δ 0.8-1.0 (t, 2H, -Si-CH₂-); δ 0.4-0.5 (s, 3H, -Si-CH₃) | Distinct signals for vinylic protons, protons on the saturated part of the cyclohexene ring, the ethyl bridge, and the methyl group on silicon. The upfield shift is characteristic of protons attached to carbons bonded to silicon. |
| ¹³C NMR | δ 126-128 (-C=C-); δ 25-40 (aliphatic carbons); δ 15-20 (-Si-CH₂-); δ 2-5 (-Si-CH₃) | Signals corresponding to the vinylic carbons of the double bond, the various sp³ hybridized carbons of the ring and bridge, and the methyl group carbon bonded to silicon. |
| IR (cm⁻¹) | 3020-3050 (=C-H stretch); 2850-2960 (C-H stretch); 1650 (C=C stretch); 800-840 (Si-Cl stretch); 1250 (Si-CH₃) | Characteristic absorption bands for the alkene C-H and C=C bonds, saturated C-H bonds, and the key bonds associated with the dichlorosilyl group. |
| Mass Spec (EI) | M⁺ at m/z 222 (with characteristic ³⁵Cl/³⁷Cl isotope pattern); Fragments corresponding to loss of Cl, CH₃, C₂H₄, and cleavage of the cyclohexene ring. | The molecular ion peak will show a distinctive A+2 and A+4 pattern due to the two chlorine atoms. Fragmentation patterns will help confirm the connectivity of the molecular structure. |
Synthesis Pathway: Platinum-Catalyzed Hydrosilylation
The most direct and atom-economical method for synthesizing this molecule is the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction involves the addition of the Si-H bond across the vinyl group's double bond.
Causality of Reagent and Catalyst Selection
-
Reactants : 4-vinylcyclohexene is an inexpensive feedstock derived from the dimerization of butadiene. Dichloromethylsilane (CH₃SiHCl₂) is a common industrial intermediate.[4]
-
Catalyst : A platinum(0) complex, such as Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), is the industry standard for this type of reaction.[5] It is chosen for its high activity at low concentrations (ppm levels), which minimizes product contamination. The catalyst facilitates a Chalk-Harbert cycle mechanism, ensuring a regioselective anti-Markovnikov addition of the silane to the terminal vinyl group, yielding the desired linear ethyl bridge.
Caption: Experimental workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Safety Precaution : This procedure must be conducted in a well-ventilated fume hood. All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon). Dichloromethylsilane is highly flammable, corrosive, and reacts violently with moisture.[6][7] Appropriate personal protective equipment (neoprene gloves, chemical goggles, face shield, and a flame-retardant lab coat) is mandatory.[8][9]
-
Apparatus Setup : A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a thermometer.
-
Reagent Charging : The flask is charged with 4-vinylcyclohexene (1.0 eq) and a minimal amount of anhydrous toluene as a solvent.
-
Catalyst Addition : Karstedt's catalyst (10-20 ppm relative to the silane) is added to the flask. The mixture is heated to ~50°C.
-
Silane Addition : Dichloromethylsilane (1.05 eq) is added dropwise from the dropping funnel over 1-2 hours. A slight excess of silane is used to ensure complete consumption of the vinylcyclohexene. The reaction is exothermic; the addition rate should be controlled to maintain the temperature between 50-60°C.
-
Reaction Completion : After the addition is complete, the mixture is stirred at 60°C for an additional 2-3 hours. The progress is monitored by Gas Chromatography (GC) or FTIR spectroscopy, watching for the disappearance of the Si-H peak (~2160 cm⁻¹).
-
Purification : Upon completion, the reaction mixture is cooled to room temperature. The product is isolated from the solvent and any high-boiling point side products by vacuum distillation. The final product is a colorless liquid.
Chemical Reactivity: A Tale of Two Moieties
The utility of this compound stems from its dual reactivity. The two primary functional groups can be addressed with high selectivity, allowing for stepwise functionalization.
Caption: Dual reactivity pathways of the title compound.
Reactivity at the Dichlorosilyl Center
The Si-Cl bonds are the more reactive functionality. They are readily cleaved by nucleophiles.
-
Hydrolysis : In the presence of moisture, the Si-Cl bonds hydrolyze rapidly to form silanols (-Si-OH) and hydrochloric acid (HCl). These silanol intermediates are unstable and quickly self-condense to form stable siloxane (Si-O-Si) bonds, the foundation of silicone polymers.
-
Alcoholysis : Reaction with alcohols (e.g., methanol or ethanol) in the presence of a weak base (to scavenge HCl) yields the corresponding dialkoxysilanes. This is a common strategy to reduce the reactivity of the molecule for formulations where a slower, more controlled cure is desired.
Reactivity of the Cyclohexenyl Moiety
The C=C double bond is a standard alkene and undergoes predictable organic reactions. This functionality is typically addressed after the silyl group has been reacted or protected.
-
Epoxidation : Reagents like m-CPBA can convert the double bond into an epoxide ring, a valuable intermediate for producing epoxy resins.[10]
-
Polymerization : The alkene can participate in free-radical or transition-metal-catalyzed polymerization reactions, allowing it to be incorporated into polyolefin-type materials.
-
Hydrogenation : Catalytic hydrogenation can saturate the ring, converting the cyclohexenyl group to a cyclohexyl group, which can be useful for tuning the final properties (e.g., UV stability) of a material.
Applications in Material and Life Sciences
The unique bifunctional structure of this silane makes it a versatile component in several high-performance applications.
-
Adhesion Promoter for Composites : It can be used to treat glass fibers or mineral fillers before they are incorporated into an organic resin matrix. The silyl group bonds to the inorganic filler, while the cyclohexene group co-reacts with the resin, creating a strong covalent link across the interface and dramatically improving the mechanical properties of the composite material.
-
Monomer for Specialty Silicones : Incorporation of this molecule into a polysiloxane network introduces the bulky, rigid cyclohexene ring. This increases the polymer's glass transition temperature (Tg), enhances thermal stability, and modifies its refractive index and mechanical strength compared to standard polydimethylsiloxanes.[1]
-
Surface Modification Agent : When applied to a hydroxylated surface (e.g., glass or silicon wafers), the dichlorosilyl group reacts to form a covalent bond, leaving the hydrophobic cyclohexene group exposed. This creates a highly water-repellent, functionalized surface that can be used for further chemical attachment.
-
Scaffold for Chemical Synthesis : In research settings, the rigid cyclohexane framework is a desirable structural motif in the synthesis of complex organic molecules, including some pharmaceutical compounds where conformational rigidity is key for biological activity.[1]
Safe Handling and Storage
The high reactivity of dichlorosilanes necessitates strict handling protocols.
-
Hazard Identification : The primary hazards are flammability, corrosivity due to HCl release upon contact with moisture, and acute toxicity upon inhalation.[7][11]
-
Safe Handling : Always handle in a certified chemical fume hood under an inert atmosphere.[6] Grounding and bonding of containers are required to prevent static discharge.[8] Use only non-sparking tools.[8] An emergency safety shower and eyewash station must be immediately accessible.[6][9]
-
Storage : Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like water, alcohols, acids, and oxidizing agents.[6] Containers should be tightly sealed under a nitrogen or argon blanket.
Conclusion
This compound is more than just a chemical compound; it is a molecular tool for engineering performance at the interface of materials. Its synthesis via hydrosilylation is efficient, and its dual reactivity offers a broad palette for chemical modification. For researchers and developers, understanding the interplay between its reactive silyl head and its functional organic tail is the key to unlocking its full potential in creating next-generation polymers, composites, and functional surfaces.
References
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Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]
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Linde. (2023). Dichlorosilane Safety Data Sheet. [Link]
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Middlesex Gases & Technologies. (2015). Dichlorosilane Safety Data Sheet. [Link]
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Praxair. (2016). Dichlorosilane Safety Data Sheet P-4587. [Link]
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Airgas. (2022). Dichlorosilane Safety Data Sheet. [Link]
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Chemsrc. (n.d.). Dichloro(cyclohexyl)methylsilane CAS#:5578-42-7. Retrieved January 13, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Silane, dichloro(2-chloroethyl)methyl-. Retrieved January 13, 2026, from [Link]
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Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications. [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). (2,3,4-Trichloro-3-methylcyclohexen-1-yl)silane. Retrieved January 13, 2026, from [Link]
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PubChemLite. (n.d.). Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane. Retrieved January 13, 2026, from [Link]
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MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
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ResearchGate. (2008). Synthesis of dichloro derivatives of linear and cyclic permethyloligosilanes. [Link]
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ResearchGate. (2004). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. [Link]
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Gelest, Inc. (n.d.). METHYLDICHLOROSILANE. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a valuable organosilane intermediate. The primary synthetic route detailed herein is the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, purification and characterization methodologies, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of this and related organosilane compounds.
Introduction and Significance
This compound (CAS No. 17864-93-6) is a bifunctional organosilane molecule featuring a reactive dichlorosilyl group and a cyclohexenyl moiety. This unique combination of functionalities makes it a versatile building block in organic and organometallic synthesis. The dichlorosilyl group can be readily hydrolyzed or substituted, providing a gateway to a wide array of silicone-based polymers and materials. The cyclohexenyl group offers a site for further organic transformations, such as epoxidation, hydrogenation, or polymerization.
The synthesis of this compound is a prime example of hydrosilylation, a fundamental reaction in organosilicon chemistry that involves the addition of a silicon-hydride bond across an unsaturated bond, typically an alkene or alkyne. This reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being particularly efficient.
This guide will focus on the synthesis via the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane, a method that is both atom-economical and allows for a high degree of control over the final product.
The Synthetic Pathway: Hydrosilylation
The core of the synthesis lies in the hydrosilylation reaction. This process is catalyzed by a platinum complex, which facilitates the addition of the Si-H bond of dichloromethylsilane to the vinyl group of 4-vinylcyclohexene.
Reaction Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle can be broken down into the following key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the silicon-hydride bond of dichloromethylsilane to the platinum(0) catalyst, forming a platinum(II) intermediate.
-
Olefin Coordination: The alkene (4-vinylcyclohexene) then coordinates to the platinum(II) complex.
-
Insertion (Hydrometallation): The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a Markovnikov or an anti-Markovnikov product. For terminal alkenes like 4-vinylcyclohexene, the anti-Markovnikov addition is strongly favored, where the silicon atom attaches to the terminal carbon of the double bond.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.
Choice of Catalyst
A variety of platinum catalysts can be employed for hydrosilylation, with Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most common.[1] Karstedt's catalyst is often preferred due to its high activity at low concentrations and solubility in organic solvents.[1] For the purpose of this guide, we will utilize Karstedt's catalyst.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 4-Vinylcyclohexene | 98% | Major Chemical Supplier | Should be freshly distilled before use. |
| Dichloromethylsilane | ≥97% | Major Chemical Supplier | Handle under inert atmosphere. |
| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2% | Major Chemical Supplier | Store under inert atmosphere. |
| Anhydrous Toluene | DriSolv® or equivalent | Major Chemical Supplier | Used as a solvent. |
| Round-bottom flask | 250 mL, three-necked | Standard laboratory supplier | Flame-dried before use. |
| Reflux condenser | Standard laboratory supplier | ||
| Magnetic stirrer and stir bar | Standard laboratory supplier | ||
| Schlenk line or glovebox | Standard laboratory supplier | For inert atmosphere operations. | |
| Distillation apparatus | Standard laboratory supplier | For purification. |
Synthetic Procedure
Safety Note: Dichloromethylsilane is highly flammable, corrosive, and reacts violently with water.[2] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of nitrogen. The system is then allowed to cool to room temperature under a positive pressure of nitrogen.
-
Charging the Reactants: The flask is charged with freshly distilled 4-vinylcyclohexene (21.6 g, 0.2 mol) and anhydrous toluene (50 mL).
-
Catalyst Addition: To the stirred solution, add Karstedt's catalyst (0.1 mL of a 2% Pt solution in xylene).
-
Addition of Dichloromethylsilane: Dichloromethylsilane (23.0 g, 0.2 mol) is added dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction is expected, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by GC-MS or ¹H NMR by taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), the reaction mixture is cooled to room temperature.
Purification and Characterization
Purification
The crude product is purified by fractional distillation under reduced pressure.
-
The reaction mixture is transferred to a distillation flask.
-
The solvent (toluene) and any unreacted starting materials are removed by distillation at atmospheric pressure.
-
The pressure is then reduced, and the product, this compound, is collected as a colorless liquid. The expected boiling point will be in the range of 90-95 °C at approximately 10 mmHg.
The purification of chlorosilanes by distillation is a standard industrial practice to remove impurities.[1]
Characterization
The structure and purity of the final product can be confirmed by various spectroscopic methods.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the cyclohexenyl and the ethylsilyl moieties.
-
δ 5.70-5.60 (m, 2H, -CH=CH-)
-
δ 2.10-1.20 (m, 9H, cyclohexyl ring protons and -CH₂-CH₂-Si)
-
δ 0.80 (s, 3H, -Si-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will provide further confirmation of the structure.
-
δ 127.5, 126.5 (-CH=CH-)
-
δ 35-25 (cyclohexyl and ethyl carbons)
-
δ -1.0 (-Si-CH₃)
-
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands:
-
~3020 cm⁻¹ (C-H stretch, vinyl)
-
~2920, 2850 cm⁻¹ (C-H stretch, alkyl)
-
~1650 cm⁻¹ (C=C stretch)
-
~800 cm⁻¹ (Si-Cl stretch)
4.2.3. Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine atoms and cleavage of the ethyl chain.
Safety and Handling
This compound is expected to have hazards similar to its precursors, particularly dichloromethylsilane.
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Reactivity: It will react with water and other protic solvents to release hydrogen chloride gas. All handling and storage should be under anhydrous conditions.
-
Toxicity: Dichlorosilanes are corrosive and can cause severe skin burns and eye damage. Inhalation can be toxic.[2] Handle with appropriate engineering controls (fume hood) and personal protective equipment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane is a robust and efficient method. This guide provides the necessary theoretical background and a detailed practical protocol for its successful synthesis, purification, and characterization. Adherence to strict safety protocols is paramount when working with dichlorosilanes. The versatility of the title compound as a chemical intermediate opens up numerous possibilities for the development of novel materials and molecules.
References
- Wacker Chemie AG. (2012). Process for purifying chlorosilanes by distillation. U.S.
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
- Marciniec, B. (Ed.). (2009).
- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21.
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Foreword: The Duality of Reactivity in a Singular Molecule
An In-Depth Technical Guide to the Reactivity of Dichloromethylsilane Functional Groups
To the researchers, scientists, and drug development professionals who harness the building blocks of modern chemistry, dichloromethylsilane (CH₃SiHCl₂) presents a compelling case study in molecular versatility. It is not merely another organosilicon compound; it is a molecule defined by a duality of reactive centers—the electrophilic silicon atom bearing two labile chlorine atoms and a hydride poised for addition chemistry. This guide eschews a simple recitation of facts. Instead, it aims to provide a deep, mechanistic understanding of why dichloromethylsilane behaves as it does and how its distinct functional groups can be selectively manipulated to achieve specific synthetic outcomes. As your virtual Senior Application Scientist, I will walk you through the core principles, field-tested protocols, and critical safety considerations necessary to master this powerful chemical intermediate.
Molecular Profile and Core Characteristics
Dichloromethylsilane is a colorless, highly flammable, and volatile liquid that fumes in moist air.[1] Its utility stems from the presence of two distinct types of reactive bonds connected to a central silicon atom: two silicon-chlorine (Si-Cl) bonds and one silicon-hydride (Si-H) bond.[2] This unique structure makes it a foundational precursor for a vast range of materials, including silicone polymers, waterproofing agents, and specialized coupling agents.[1][3]
Understanding the molecule begins with its physical properties, which dictate its handling and reaction conditions.
Table 1: Physical Properties of Dichloromethylsilane
| Property | Value |
| CAS Number | 75-54-7 |
| Molecular Formula | CH₄Cl₂Si |
| Molecular Weight | 115.03 g/mol |
| Boiling Point | 41 °C[3] |
| Density | 1.12 g/mL[3] |
| Flash Point | -28 °C[4] |
| Appearance | Colorless clear liquid[3] |
The high reactivity, particularly with water, and the low flash point necessitate stringent safety protocols. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[5][6][7]
The Epicenter of Reactivity: The Dichlorosilyl Group (Si-Cl₂)
The Si-Cl bonds are the most reactive sites on the molecule for nucleophilic substitution. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and susceptible to attack by nucleophiles.
Hydrolysis and Condensation: The Gateway to Silicones
The most fundamental reaction of dichloromethylsilane is its hydrolysis, which serves as the cornerstone of silicone polymer production.[8][9]
Causality Behind the Reaction: The process is initiated by the nucleophilic attack of water on the silicon atom. The reaction is exceptionally facile and highly exothermic, proceeding through a two-stage mechanism:
-
Hydrolysis: Each Si-Cl bond is sequentially replaced by a hydroxyl (-OH) group, rapidly forming the unstable intermediate, methylsilanediol (CH₃SiH(OH)₂), and releasing hydrogen chloride (HCl) gas.[10][11]
-
Condensation: Silanols are inherently unstable and immediately undergo intermolecular condensation, eliminating water to form stable silicon-oxygen-silicon (siloxane) bonds.[10][12]
This condensation can proceed in an uncontrolled manner to yield a mixture of linear and cyclic polymethylhydrosiloxanes (PMHS).[12][13] The control of stoichiometry, temperature, and solvent is therefore critical to direct the polymerization toward the desired molecular weight and structure.[14]
Caption: Mechanism of dichloromethylsilane hydrolysis and condensation.
Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis
-
Trustworthiness: This protocol incorporates a cooling bath and slow addition to manage the exothermic reaction, preventing runaway polymerization and ensuring safety. The use of a non-polar solvent helps to moderate the reaction and improve the solubility of the resulting oligomers.
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.[15]
-
Reagents: Charge the flask with dichloromethylsilane (1.0 eq) and diethyl ether (2 mL per 1 g of silane).
-
Reaction: Add water (2.0 eq) to the dropping funnel. Slowly add the water dropwise to the stirred silane solution, ensuring the internal temperature does not exceed 20-25°C.[15] Vigorous HCl gas evolution will be observed.
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[15]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the siloxane oligomers.[15]
Alcoholysis and Amination
Following the same mechanistic principle as hydrolysis, other nucleophiles can readily displace the chloride ions.
-
Alcoholysis: Reaction with alcohols (ROH) in the presence of a weak base (to neutralize HCl) yields alkoxysilanes, such as diethoxymethylsilane.[16] These products are valuable as cross-linking agents and precursors in sol-gel chemistry.
-
Amination: Reaction with primary or secondary amines (R₂NH) produces aminosilanes. These are often used as coupling agents to improve adhesion between organic resins and inorganic substrates.
The Power of Addition: The Silicon-Hydride (Si-H) Bond
The Si-H bond offers a completely different mode of reactivity: hydrosilylation. This powerful reaction allows for the formation of stable silicon-carbon bonds through the addition of the Si-H group across an unsaturated bond.
Hydrosilylation
Causality Behind the Reaction: Hydrosilylation is almost exclusively a catalyzed process, with platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.[17][18] The reaction proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to release the alkylsilane product.[19]
A key feature of this reaction is its regioselectivity. For terminal alkenes, the addition is typically anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon atom.[17]
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- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 10. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
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- 19. Hydrosilylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. As a bifunctional molecule featuring a reactive dichlorosilyl group and a cyclohexene moiety, its stability and reactivity are of critical importance in research, development, and manufacturing environments. This document elucidates the inherent reactivity of each functional group, predicts potential chemical incompatibilities, and offers a framework for safe handling and experimental design. Detailed protocols for assessing chemical compatibility are provided, alongside visual diagrams to illustrate key chemical principles and reaction pathways.
Introduction: Unveiling a Bifunctional Reagent
This compound is a specialized organosilane that presents a unique combination of reactive centers. Its utility in organic synthesis and materials science is predicated on the selective reactivity of its two primary functional domains: the dichloromethylsilyl group and the cyclohexene ring. Understanding the chemical behavior of these individual components is paramount to predicting the overall chemical compatibility of the molecule.
The dichloromethylsilyl group is a highly reactive moiety, susceptible to nucleophilic attack, particularly by water and other protic species. This reactivity is the cornerstone of its utility in forming siloxane polymers and surface modifications. Conversely, the cyclohexene ring offers a site for various addition reactions, including hydrogenation, halogenation, and epoxidation. The interplay of these two reactive centers dictates the compound's stability and its interaction with a wide array of chemical substances. This guide will dissect these functionalities to provide a predictive and practical understanding of the molecule's chemical compatibility.
The Dichotomy of Reactivity: A Tale of Two Functional Groups
The chemical compatibility of this compound is best understood by examining the distinct reactivity profiles of its dichloromethylsilyl and cyclohexene functionalities.
The Highly Polar and Reactive Dichloromethylsilyl Group
The silicon-chlorine (Si-Cl) bonds in dichloromethylsilanes are highly polarized and susceptible to nucleophilic substitution. This inherent reactivity is the primary driver of the compound's incompatibility with a broad range of common laboratory reagents.
Key Incompatibilities:
-
Water and Protic Solvents (Alcohols, Carboxylic Acids): Dichloromethylsilanes readily undergo hydrolysis in the presence of moisture, leading to the formation of silanols, which can then condense to form polysiloxanes. This reaction also liberates hydrochloric acid (HCl) as a corrosive byproduct.[1][2] The reaction is often vigorous and exothermic.
-
Strong Bases (e.g., Hydroxides, Amines): Bases can catalyze the hydrolysis and condensation of dichloromethylsilanes.
-
Strong Oxidizing Agents: While the silicon atom is in a high oxidation state, the organic substituents can be susceptible to oxidation.
-
Metals: Certain metals can catalyze decomposition or other reactions.
The hydrolysis of the dichloromethylsilyl group is a critical consideration for storage and handling. The compound must be rigorously protected from atmospheric moisture to prevent degradation and the formation of hazardous byproducts.
Caption: Hydrolysis of the dichloromethylsilyl group.
The Versatile Cyclohexene Ring
The carbon-carbon double bond within the cyclohexene ring provides a second reactive site, susceptible to a different set of chemical transformations.
Potential Reactions and Incompatibilities:
-
Strong Oxidizing Agents (e.g., Peroxides, Permanganates): The double bond can be cleaved or epoxidized by strong oxidants.[3] It is important to note that cyclohexene can form peroxides upon prolonged exposure to air and light.[4]
-
Reducing Agents (e.g., H₂ with a catalyst): The double bond can be hydrogenated to form the corresponding cyclohexane derivative.[5]
-
Acids: Strong acids can catalyze the polymerization of the cyclohexene moiety.[3]
-
Halogens (e.g., Br₂, Cl₂): Halogens will readily add across the double bond.[5]
-
Free Radical Initiators: These can initiate polymerization of the alkene.
Caption: Potential reactions of the cyclohexene ring.
Integrated Chemical Compatibility Profile
The overall chemical compatibility of this compound is a synthesis of the reactivities of its two functional groups. The dichloromethylsilyl group is generally the more reactive and sensitive moiety, dictating the primary handling and storage precautions.
Table 1: Summary of Chemical Compatibility
| Chemical Class | Compatibility | Rationale and Key Considerations |
| Water | Incompatible | Rapid hydrolysis of the Si-Cl bonds, releasing HCl gas. Reaction is exothermic and produces solid siloxane polymers. |
| Alcohols (Methanol, Ethanol, etc.) | Incompatible | Alcoholysis of the Si-Cl bonds, releasing HCl and forming alkoxysilanes. |
| Ketones (Acetone, MEK) | Generally Compatible (Anhydrous) | Use with caution. Ensure solvent is completely dry. Trace water will initiate hydrolysis. |
| Aprotic Hydrocarbons (Toluene, Hexane) | Compatible | Good choice for inert solvents. Must be anhydrous. |
| Ethers (THF, Diethyl Ether) | Compatible | Good choice for inert solvents. Must be anhydrous and peroxide-free. |
| Chlorinated Solvents (DCM, Chloroform) | Compatible | Good choice for inert solvents. Must be anhydrous. |
| Strong Acids (H₂SO₄, HNO₃) | Incompatible | Can catalyze polymerization of the cyclohexene ring and react with the silane. |
| Strong Bases (NaOH, KOH) | Incompatible | Catalyzes rapid hydrolysis and condensation of the dichlorosilyl group. |
| Strong Oxidizing Agents (KMnO₄, H₂O₂) | Incompatible | Reacts with the cyclohexene double bond. |
| Strong Reducing Agents (LiAlH₄, NaBH₄) | Incompatible | May react with the Si-Cl bonds. |
Experimental Protocol for Chemical Compatibility Testing
To empirically determine the compatibility of this compound with a specific chemical, a carefully controlled experiment is necessary. The following protocol outlines a general procedure for such a test.
Objective: To assess the short-term and long-term compatibility of this compound with a test chemical by observing changes in physical appearance, temperature, and chemical composition.
Materials:
-
This compound
-
Test chemical (anhydrous grade where applicable)
-
Inert, dry solvent (e.g., anhydrous toluene)
-
Dry glassware (e.g., vials with PTFE-lined caps, round-bottom flasks)
-
Inert atmosphere supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Thermocouple or thermometer
-
Analytical instrumentation (e.g., GC-MS, FT-IR)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.
-
Handle this compound and the test chemical under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Initial Mixture:
-
In a clean, dry vial, add a known volume of the inert solvent.
-
Add a measured amount of this compound to the solvent and stir to dissolve.
-
In a separate vial, prepare a solution of the test chemical in the same inert solvent.
-
-
Compatibility Test:
-
Slowly add a small amount of the test chemical solution to the this compound solution while stirring and monitoring the temperature.
-
Observe for any immediate changes, such as:
-
Temperature increase (exotherm)
-
Gas evolution
-
Precipitate formation
-
Color change
-
-
If no immediate reaction is observed, cap the vial tightly under an inert atmosphere.
-
-
Incubation and Analysis:
-
Store the mixture at ambient temperature and at an elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours, 1 week).
-
Periodically inspect the samples for any changes in appearance.
-
At the end of the incubation period, analyze the mixture using appropriate analytical techniques (e.g., GC-MS to identify degradation products, FT-IR to monitor changes in functional groups).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Be prepared for a potentially exothermic reaction, especially when testing with protic or reactive chemicals.
-
Have appropriate quenching agents and spill control materials readily available.
Sources
The Theoretical Landscape of Cyclohexenyl Ethyl Methyl Dichlorosilane: A Guide for Advanced Research
Introduction: Unveiling a Novel Silane for Advanced Applications
In the vast and dynamic field of material science and drug development, the exploration of novel organosilane molecules is a critical driver of innovation. Organosilanes serve as indispensable molecular bridges, capable of interfacing between organic and inorganic materials to create materials with tailored properties.[1] This guide introduces a molecule of significant theoretical interest: Cyclohexenyl Ethyl Methyl Dichlorosilane. While not a widely documented compound, its constituent functional groups suggest a unique combination of reactivity and structural characteristics. This document will provide an in-depth theoretical analysis of its properties, potential synthesis, and prospective applications, offering a foundational resource for researchers and professionals in the field.
Organosilanes, compounds characterized by a silicon-carbon bond, are renowned for their versatility.[2][3] They are pivotal in surface modification, acting as adhesion promoters, and forming the backbone of a wide array of silicone polymers.[2][4] The subject of this guide, Cyclohexenyl Ethyl Methyl Dichlorosilane, incorporates a reactive dichlorosilyl group with a bulky and potentially polymerizable cyclohexenyl moiety, alongside ethyl and methyl groups that modulate its steric and electronic profile.
Chapter 1: Molecular Architecture and Predicted Physicochemical Properties
The name "Cyclohexenyl Ethyl Methyl Dichlorosilane" suggests a central silicon atom bonded to a chlorine atom (two), a methyl group, an ethyl group, and a cyclohexenyl group. The exact position of the double bond in the cyclohexenyl ring is a key structural feature. For the purpose of this theoretical discussion, we will assume a 1-cyclohexenyl linkage to the silicon atom.
Predicted Molecular Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |
| Molecular Formula | C9H16Cl2Si | Based on the constituent groups: Cyclohexenyl (C6H9), Ethyl (C2H5), Methyl (C1H3), Dichlorosilane (Cl2Si). |
| Molecular Weight | ~223.21 g/mol | Calculated from the molecular formula. |
| Physical State | Colorless to pale yellow liquid | Similar to other substituted dichlorosilanes of comparable molecular weight.[5] |
| Boiling Point | Estimated 200-230 °C | Higher than simpler dichlorosilanes due to increased molecular weight and van der Waals forces from the cyclohexenyl and ethyl groups. For comparison, methyldichlorosilane has a boiling point of 41°C.[5] |
| Solubility | Soluble in aprotic organic solvents (e.g., ethers, hydrocarbons). Reacts with protic solvents (e.g., water, alcohols). | The nonpolar organic groups will confer solubility in organic media, while the Si-Cl bonds are highly susceptible to nucleophilic attack by protic solvents.[6] |
| Reactivity | Highly reactive, particularly towards moisture. | The presence of two Si-Cl bonds makes the molecule highly electrophilic and prone to rapid hydrolysis.[6][7] |
| Stability | Moisture-sensitive. Stable under inert, anhydrous conditions. | Chlorosilanes readily react with water, moist air, or steam, producing heat and corrosive hydrogen chloride fumes.[6] |
Chapter 2: The Core of Reactivity - The Dichlorosilyl Group
The dichlorosilyl functional group is the epicenter of this molecule's reactivity. The silicon-chlorine bonds are highly polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity dictates the handling requirements and the synthetic utility of Cyclohexenyl Ethyl Methyl Dichlorosilane.
Hydrolysis and Polycondensation: A Pathway to Novel Silicones
The most prominent reaction of dichlorosilanes is hydrolysis.[8] Upon exposure to water, Cyclohexenyl Ethyl Methyl Dichlorosilane is expected to undergo a rapid and exothermic reaction to form a silanediol intermediate, releasing two equivalents of hydrochloric acid.[4] This silanediol is generally unstable and will readily undergo self-condensation to form siloxane polymers.
The resulting polysiloxane would possess a unique structure, with the bulky cyclohexenyl and smaller ethyl/methyl groups imparting specific properties to the polymer, such as altered solubility, thermal stability, and refractive index. The presence of the cyclohexenyl group also introduces a site for potential post-polymerization modification, such as cross-linking through the double bond.
Experimental Protocol: Hydrolysis of Cyclohexenyl Ethyl Methyl Dichlorosilane
Objective: To synthesize a polysiloxane from Cyclohexenyl Ethyl Methyl Dichlorosilane via hydrolysis and condensation.
Materials:
-
Cyclohexenyl Ethyl Methyl Dichlorosilane
-
Anhydrous diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclohexenyl Ethyl Methyl Dichlorosilane (1 equivalent) in anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of deionized water (2 equivalents) dropwise from a dropping funnel with vigorous stirring. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude polysiloxane.
-
Further purification and characterization (e.g., by Gel Permeation Chromatography, NMR, and IR spectroscopy) would be necessary to determine the molecular weight distribution and structure of the resulting polymer.
Diagram: Hydrolysis and Condensation Pathway
Caption: Hydrolysis of the dichlorosilane to a silanediol, followed by condensation to a polysiloxane.
Chapter 3: Proposed Synthesis via Hydrosilylation
A plausible and efficient route for the synthesis of Cyclohexenyl Ethyl Methyl Dichlorosilane would be the hydrosilylation of cyclohexadiene with ethyl methyl dichlorosilane. Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across a double bond, typically catalyzed by a platinum complex. A similar procedure has been documented for the synthesis of cyclohexyl methyl dichlorosilane from cyclohexene.[9]
Experimental Workflow: Synthesis of Cyclohexenyl Ethyl Methyl Dichlorosilane
Objective: To synthesize Cyclohexenyl Ethyl Methyl Dichlorosilane via platinum-catalyzed hydrosilylation.
Materials:
-
1,3- or 1,4-Cyclohexadiene
-
Ethyl methyl dichlorosilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene
-
Distillation apparatus
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under an inert atmosphere, add the platinum catalyst dissolved in a small amount of anhydrous toluene.
-
Add a solution of cyclohexadiene in anhydrous toluene to the flask.
-
Heat the reaction mixture to a gentle reflux.
-
Slowly add ethyl methyl dichlorosilane via the dropping funnel to the reaction mixture.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The desired product can be isolated and purified by fractional distillation under reduced pressure.
Diagram: Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of Cyclohexenyl Ethyl Methyl Dichlorosilane.
Chapter 4: Potential Applications in Research and Development
The unique combination of a reactive dichlorosilyl group and a polymerizable cyclohexenyl moiety suggests several potential applications for this theoretical molecule.
-
Surface Modification: The dichlorosilyl group can readily react with hydroxyl groups on the surfaces of inorganic substrates like glass, silica, and metal oxides.[2] This would covalently bond the cyclohexenyl group to the surface, which could then be used for further chemical transformations, such as grafting polymers or attaching biomolecules.
-
Monomer for Specialty Polymers: As previously discussed, hydrolysis leads to polysiloxanes. The resulting polymers would have unique properties due to the bulky and unsaturated side chains, potentially leading to materials with tailored thermal stability, hydrophobicity, and optical properties.
-
Cross-linking Agent: The vinyl group in the cyclohexenyl ring can participate in various polymerization reactions (e.g., free radical, metathesis), making it a potential cross-linking agent for other polymer systems, thereby enhancing their mechanical properties.
-
Adhesion Promoter: Like many organosilanes, it could function as an adhesion promoter, enhancing the bond between organic resins and inorganic fillers or substrates in composite materials.[1]
Conclusion: A Molecule of Untapped Potential
Cyclohexenyl Ethyl Methyl Dichlorosilane represents a fascinating theoretical construct with the potential to be a valuable building block in materials science. Its predicted high reactivity, coupled with the functionality of the cyclohexenyl group, opens avenues for the creation of novel polymers, surface modifications, and composite materials. While experimental validation is required to confirm the properties and reactivity outlined in this guide, the theoretical framework presented here provides a solid foundation for future research into this and other novel organosilanes. The exploration of such molecules will undoubtedly continue to push the boundaries of what is possible in drug development, nanotechnology, and advanced materials.
References
- KBR. (2025, May 15). Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology. KBR - Organic Silane.
- National Center for Biotechnology Inform
- Unknown. (2026, January 3).
- ResearchGate. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). dichlorosilane. CAMEO Chemicals.
- Chemiedidaktik Uni Wuppertal. (n.d.).
- ResearchGate. (n.d.).
- ZM Silane Limited. (2024, July 24). Organosilane Compounds. ZMsilane.
- Silicones Europe. (n.d.). Chemistry - Hydrolysis.
- Daken Chem. (2024, December 14). Organosilane. Electronic Chemicals Supplier Daken Chem.
- Wikipedia. (n.d.). Dichlorosilane.
- ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics.
- Wikipedia. (n.d.). Dimethyldichlorosilane.
- Unknown. (2018, July 23). Reactive Chlorosilane Byproducts, Popping Gels.
- PrepChem.com. (n.d.). Synthesis of cyclohexyl methyl dichlorosilane.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Jilin University. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Center for Biotechnology Information. (n.d.). Methyldichlorosilane. PubChem.
- National Institute of Standards and Technology. (n.d.). Cyclohexane, ethyl-. NIST WebBook.
- SpectraBase. (n.d.). 1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-3-oxo-, ethyl ester - Optional[Vapor Phase IR] - Spectrum.
- SpectraBase. (n.d.). cyclohexyl-ethyl-methyl-silane - Optional[MS (GC)] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-1-ethylcyclohexane. PubChem.
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- 5. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a bifunctional organosilane of interest in advanced organic synthesis and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes information from related compounds and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications. The core of this guide is a proposed, detailed experimental protocol for the synthesis of the title compound via the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This is supplemented by predicted physicochemical and spectroscopic properties, a discussion of the underlying reaction mechanisms, and an exploration of its prospective utility as a chemical intermediate.
Introduction
This compound, with the CAS number 17864-93-6, is an organosilicon compound featuring a reactive dichlorosilyl group and a versatile cyclohexenyl moiety. This unique combination of functional groups makes it a potentially valuable building block in a variety of chemical transformations. The dichlorosilyl group can undergo hydrolysis and polycondensation to form polysiloxanes, or be subjected to nucleophilic substitution to introduce a wide range of organic functionalities. Simultaneously, the cyclohexene ring offers a site for further functionalization through reactions such as epoxidation, dihydroxylation, or polymerization.
This guide aims to provide researchers with a thorough understanding of this compound, from its synthesis to its potential applications. While specific experimental data for this exact molecule is scarce in peer-reviewed journals, the principles governing its formation and reactivity are well-established in the field of organosilicon chemistry.
Synthesis and Mechanistic Pathways
The most logical and industrially scalable route to this compound is the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction involves the addition of the Si-H bond of the silane across the vinyl group's double bond.
The Hydrosilylation Reaction: A Mechanistic Overview
Hydrosilylation is typically catalyzed by transition metal complexes, most commonly those of platinum. The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism[1]. This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride species.
-
Olefin Coordination: The alkene (4-vinylcyclohexene) coordinates to the platinum(II) complex.
-
Migratory Insertion: The alkene inserts into the platinum-hydrogen bond. This step determines the regioselectivity of the reaction. For terminal alkenes, the anti-Markovnikov addition is typically favored, leading to the silicon atom being attached to the terminal carbon.
-
Reductive Elimination: The resulting alkyl-platinum(II)-silyl complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst.
Figure 1: A simplified representation of the Chalk-Harrod mechanism for the hydrosilylation of 4-vinylcyclohexene.
Proposed Experimental Protocol for Synthesis
The following protocol is a proposed method for the synthesis of this compound. It is based on general procedures for platinum-catalyzed hydrosilylation and should be performed by qualified chemists with appropriate safety precautions.
Materials:
-
4-Vinylcyclohexene (inhibited with a suitable stabilizer)
-
Dichloromethylsilane
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) or Speier's catalyst (hexachloroplatinic acid)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas line
-
Distillation apparatus for purification
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with 4-vinylcyclohexene and anhydrous toluene. The mixture is stirred and brought to the desired reaction temperature (typically between 60-100 °C).
-
Catalyst Addition: A catalytic amount of Karstedt's or Speier's catalyst is added to the reaction mixture.
-
Silane Addition: Dichloromethylsilane is added dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or by observing the disappearance of the Si-H stretching band in the infrared (IR) spectrum (around 2100-2200 cm⁻¹).
-
Work-up and Purification: Upon completion of the reaction, the solvent and any unreacted starting materials are removed by distillation under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield this compound.
Figure 2: A flowchart illustrating the proposed experimental workflow for the synthesis of this compound.
Spectroscopic and Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₁₆Cl₂Si |
| Molecular Weight | 223.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 220-240 °C at 760 mmHg |
| Density | Estimated 1.05-1.15 g/cm³ |
| Refractive Index | Estimated 1.48-1.50 |
Predicted Spectroscopic Data:
-
¹H NMR:
-
Signals in the range of 5.5-5.8 ppm corresponding to the vinyl protons of the cyclohexene ring.
-
A multiplet around 2.0-2.3 ppm for the allylic protons on the cyclohexene ring.
-
A complex multiplet in the range of 1.2-1.9 ppm for the remaining cyclohexene and ethyl bridge protons.
-
A singlet around 0.4-0.6 ppm for the methyl group attached to the silicon atom.
-
-
¹³C NMR:
-
Signals around 125-130 ppm for the double bond carbons in the cyclohexene ring.
-
Signals for the saturated carbons of the cyclohexene ring and the ethyl bridge between 20-40 ppm.
-
A signal for the methyl group on silicon between 0-5 ppm.
-
-
IR Spectroscopy:
-
A characteristic C=C stretching vibration for the cyclohexene ring around 1650 cm⁻¹.
-
C-H stretching vibrations for the sp² and sp³ hybridized carbons.
-
A Si-Cl stretching vibration in the region of 450-600 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 222, with characteristic isotopic patterns for the two chlorine atoms (M, M+2, M+4).
-
Fragmentation would likely involve the loss of a chlorine atom, a methyl group, and cleavage of the ethylcyclohexenyl group.
-
Potential Applications
The bifunctional nature of this compound makes it a versatile intermediate for various applications:
-
Monomer for Polysiloxanes: The dichlorosilyl group can be hydrolyzed to form a disilanol, which can then undergo polycondensation to produce polysiloxanes. The pendant cyclohexenyl groups on the resulting polymer can be used for cross-linking or further functionalization, leading to materials with tailored properties for applications such as elastomers, resins, and coatings.
-
Surface Modification: This silane can be used to modify the surface of inorganic materials like silica and glass. The dichlorosilyl group can react with surface hydroxyl groups to form a covalent bond, while the cyclohexenyl group provides a reactive handle for the subsequent attachment of other molecules.
-
Intermediate in Organic Synthesis: The cyclohexene ring can be a substrate for a variety of organic transformations, allowing for the synthesis of more complex organosilicon compounds. The dichlorosilyl group can be converted to other functional groups, further expanding its synthetic utility.
Safety and Handling
This compound is expected to be a reactive and hazardous compound. The following safety precautions should be observed:
-
Moisture Sensitivity: Dichlorosilanes react with water and other protic solvents to release hydrochloric acid (HCl), which is corrosive. All handling should be done under anhydrous conditions in a well-ventilated fume hood.
-
Corrosivity: The compound and its hydrolysis products are corrosive to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Flammability: While not explicitly known, similar organochlorosilanes can be flammable. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a promising bifunctional molecule with potential applications in polymer chemistry, materials science, and organic synthesis. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and handling based on established principles of organosilicon chemistry. The proposed synthetic protocol via hydrosilylation offers a practical route to this versatile intermediate. Further research into the characterization and reactivity of this compound is warranted to fully explore its potential.
References
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
Sources
Methodological & Application
Application Note & Protocol: Platinum-Catalyzed Hydrosilylation of 4-Vinylcyclohexene with Methyldichlorosilane
Abstract & Introduction
The hydrosilylation of alkenes is a cornerstone reaction in organosilicon chemistry, enabling the formation of stable silicon-carbon bonds with high atom economy.[1][2] This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond, typically catalyzed by transition metal complexes, most notably those of platinum.[1][3] This application note provides a detailed technical guide and an optimized protocol for the selective hydrosilylation of the exocyclic double bond in 4-vinylcyclohexene (VCH) using methyldichlorosilane (MeSiHCl₂).
The resulting product, (2-(cyclohex-3-en-1-yl)ethyl)(dichloro)(methyl)silane, is a valuable bifunctional intermediate. The dichlorosilyl group is readily hydrolyzable, making it a precursor for silicones and siloxane polymers, while the unreacted internal cyclohexene double bond remains available for subsequent functionalization. This selective reactivity is crucial for creating advanced polymers and materials. This guide is intended for researchers in materials science and synthetic chemistry, providing in-depth mechanistic insights, rigorous safety procedures, and a validated experimental protocol.
Reaction Mechanism, Regioselectivity, and Catalysis
The Chalk-Harrod Mechanism
The platinum-catalyzed hydrosilylation of alkenes is widely understood to proceed via the Chalk-Harrod mechanism.[1][4] This catalytic cycle provides a framework for understanding experimental choices, particularly the need for an active, low-valent platinum species.
The cycle involves several key steps:
-
Oxidative Addition: The Si-H bond of methyldichlorosilane adds to the low-valent platinum(0) catalyst center, forming a Pt(II) intermediate containing both hydride (Pt-H) and silyl (Pt-SiR₃) ligands.
-
Olefin Coordination: The alkene (4-vinylcyclohexene) coordinates to the platinum(II) center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This is the crucial step that determines the regioselectivity of the reaction.
-
Reductive Elimination: The alkyl and silyl groups on the platinum center couple and are eliminated, forming the desired C-Si bond in the product. This step regenerates the active Pt(0) catalyst, allowing the cycle to continue.[1][2][4]
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Regioselectivity
A key feature of this reaction is its high regioselectivity. The hydrosilylation preferentially occurs at the terminal vinyl group of 4-vinylcyclohexene, leaving the internal cyclohexene double bond intact. This is due to the lower steric hindrance of the terminal alkene, which allows for more favorable coordination to the bulky platinum catalyst center.[2]
Furthermore, the addition of the silyl group typically occurs at the terminal carbon of the vinyl group, an outcome known as anti-Markovnikov addition.[1][5] This results in a linear alkylsilane product rather than a branched one.
Choice of Catalyst
While several transition metals can catalyze hydrosilylation, platinum complexes offer the highest activity and are most commonly used in industrial and laboratory settings.[6]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This is a Pt(0) complex that is highly active, often enabling reactions at room temperature or with gentle heating.[4][7][8] It is soluble in organic substrates and typically used in very low concentrations (10-100 ppm).[8][9] Its high activity requires careful control to prevent side reactions or runaways.
-
Speier's Catalyst (H₂PtCl₆): This is a Pt(IV) salt that acts as a catalyst precursor.[1][3] It is reduced in situ to the active Pt(0) species. While highly effective, it may require higher temperatures and catalyst loadings compared to Karstedt's catalyst.[10]
For this protocol, Karstedt's catalyst is recommended for its high activity and efficiency at lower temperatures.
Safety First: Handling Methyldichlorosilane
WARNING: Methyldichlorosilane is a highly hazardous, corrosive, and flammable liquid. It reacts violently with water and moisture, releasing flammable hydrogen gas and corrosive hydrogen chloride (HCl) gas.[11][12][13] All handling must be performed by trained personnel in a chemical fume hood under an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[11][14] A NIOSH-certified respirator with an organic vapor/acid gas cartridge may be required depending on the scale and ventilation.[11]
-
Handling Conditions:
-
Inert Atmosphere: Always handle under a dry inert gas like nitrogen or argon to prevent contact with atmospheric moisture.[11][14]
-
Grounding: Ground and bond all metal containers and transfer lines to prevent static discharge, which can cause ignition.[14][15]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[12][14][15] Use only non-sparking tools.[15]
-
-
Storage: Store in a tightly closed container under a nitrogen blanket in a cool, dry, well-ventilated, flammables-designated area.[14]
-
Spills & First Aid:
-
In case of a spill, evacuate the area. Do NOT use water.[12][13] Cover with dry sand or another non-combustible absorbent.[12]
-
Skin Contact: Immediately wash with plenty of soap and water.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[11]
-
Inhalation: Remove to fresh air and seek medical attention.[11][15]
-
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All glassware must be oven-dried (120 °C) overnight and cooled under a stream of dry nitrogen or in a desiccator before use.
Reagents and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. | Notes |
| 4-Vinylcyclohexene (VCH) | 108.18 | 5.41 g (6.7 mL) | 50.0 mmol | 1.0 | Freshly distilled from CaH₂. |
| Methyldichlorosilane | 115.03 | 6.33 g (5.9 mL) | 55.0 mmol | 1.1 | Use a slight excess to ensure full conversion of VCH. |
| Karstedt's Catalyst | ~949.4 | ~10 µL | ~10.5 µmol | 0.00021 | 2% Pt solution in xylene (20 ppm Pt loading). |
| Anhydrous Toluene | - | 25 mL | - | - | Dried over sodium/benzophenone. |
| Equipment | |||||
| 3-Neck Round Bottom Flask | 100 mL | Oven-dried. | |||
| Magnetic Stir Bar | |||||
| Reflux Condenser | With nitrogen inlet. | ||||
| Addition Funnel | 50 mL | Pressure-equalizing. | |||
| Septa, Syringes, Needles | |||||
| Schlenk Line / Glovebox | For inert atmosphere. | ||||
| Heating Mantle & Stir Plate |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen inlet bubbler), and an addition funnel topped with a rubber septum. Purge the entire system with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging the Flask: Under a positive flow of nitrogen, add anhydrous toluene (25 mL) and freshly distilled 4-vinylcyclohexene (6.7 mL, 50.0 mmol) to the reaction flask via syringe.
-
Catalyst Addition: Add Karstedt's catalyst solution (~10 µL) to the stirred solution in the flask via microliter syringe. An immediate, slight yellow color may be observed.
-
Heating: Begin stirring and gently heat the mixture to 40-50 °C using a heating mantle.
-
Silane Addition: Charge the addition funnel with methyldichlorosilane (5.9 mL, 55.0 mmol) via syringe. Add the methyldichlorosilane dropwise to the reaction mixture over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain the internal temperature below 60 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 50 °C. Monitor the reaction progress by periodically taking small aliquots (via a nitrogen-purged syringe) and analyzing by GC-MS or TLC. The disappearance of the Si-H stretch (~2200 cm⁻¹) in IR spectroscopy is also a good indicator of completion. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully remove the solvent and any excess volatile reagents under reduced pressure using a rotary evaporator. CAUTION: The vent of the rotary evaporator should be directed into the fume hood, as excess methyldichlorosilane will be removed.
-
Purification: The crude product is purified by vacuum distillation to yield (2-(cyclohex-3-en-1-yl)ethyl)(dichloro)(methyl)silane as a colorless liquid.
Data & Characterization
-
Expected Yield: 85-95%
-
Appearance: Colorless liquid
Predicted Spectroscopic Data
The identity and purity of the product can be confirmed using standard spectroscopic techniques. The following are predicted chemical shifts based on analogous structures.[16][17][18]
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃) | δ 5.75-5.60 (m, 2H, -CH =CH -), 2.20-1.20 (m, 9H, cyclohexenyl ring and -CH ₂-CH ₂-Si), 1.15-1.05 (t, 2H, -CH₂-Si ), 0.75 (s, 3H, Si-CH ₃). |
| ¹³C NMR (CDCl₃) | δ 127.5, 126.5 (-C H=C H-), 31.8, 30.5, 28.7, 25.0, 24.5 (cyclohexenyl ring and alkyl chain), 21.5 (-C H₂-Si), 4.5 (Si-C H₃). |
| ²⁹Si NMR (CDCl₃) | δ ~30-35 ppm (typical for R-Si(Me)Cl₂). |
| HRMS (ESI) | Calculated for C₉H₁₆Cl₂Si. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive catalyst. | Use a fresh batch of catalyst. Ensure catalyst was not exposed to air/moisture. |
| Wet reagents or solvent. | Ensure all reagents and solvents are rigorously dried. Purge glassware thoroughly. | |
| Formation of Side Products | Reaction temperature too high. | Maintain the reaction temperature at or below 50 °C. |
| (e.g., Isomerization of VCH) | Catalyst concentration too high. | Reduce the amount of catalyst used. |
| Precipitation of Platinum Black | Catalyst decomposition. | This can happen with overheating or impurities. The reaction may still proceed but could be slower. |
References
-
Gelest, Inc. (2014). METHYLDICHLOROSILANE Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazard Summary: METHYL DICHLOROSILANE. [Link]
-
Inchem.org. ICSC 0297 - METHYLDICHLOROSILANE. [Link]
-
MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
Wikipedia. Karstedt's catalyst. [Link]
-
Johnson Matthey. Karstedt catalysts. [Link]
-
Wikipedia. Hydrosilylation. [Link]
-
Heraeus Precious Metals. Hydrosilylation Catalysts (Silicones). [Link]
-
National Institutes of Health (NIH). (2020). Fifty Years of Hydrosilylation in Polymer Science: A Review. [Link]
-
Wiley Online Library. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]
-
Recueil des Travaux Chimiques des Pays-Bas. (1992). Hydrosilylation of 1-alkenes with dichlorosilane. [Link]
-
Supporting Information. General Information for Synthesis. [Link]
-
Organic Syntheses. General Procedure. [Link]
-
Academic Journals and Conferences. Speier's catalyst. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]
-
INEOS OPEN. STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. [Link]
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- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. qualitas1998.net [qualitas1998.net]
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- 6. ineosopen.org [ineosopen.org]
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- 8. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. Speier’s catalyst | Academic Journals and Conferences [science.lpnu.ua]
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- 14. Methyldichlorosilane(75-54-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. nj.gov [nj.gov]
- 16. rsc.org [rsc.org]
- 17. METHYLCYCLOHEXYLDICHLOROSILANE(5578-42-7) 1H NMR spectrum [chemicalbook.com]
- 18. rsc.org [rsc.org]
Application Note and Experimental Protocol for the Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. The protocol is centered around the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for the characterization of the final product. The information is curated to ensure scientific integrity and provide a robust framework for researchers in organic synthesis and materials science.
Introduction and Scientific Background
This compound is a bifunctional organosilane molecule of interest in materials science and as an intermediate in organic synthesis. Its structure combines a reactive dichloromethylsilyl group with a cyclohexenyl moiety, offering pathways for further chemical modifications such as hydrolysis, polymerization, and cross-linking reactions. The primary route for the synthesis of this and similar compounds is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond.
The Hydrosilylation Reaction: Mechanism and Catalysis
The hydrosilylation of alkenes is a highly efficient and atom-economical method for the formation of silicon-carbon bonds. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most widely used in industrial and laboratory settings. The generally accepted mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves a series of steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride species.
-
Olefin Coordination: The alkene coordinates to the platinum(II) complex.
-
Migratory Insertion: The alkene inserts into the platinum-hydrogen bond. This step can proceed in two ways, leading to either the α- or β-adduct. In the case of terminal alkenes, the anti-Markovnikov (β-adduct) is typically the major product.
-
Reductive Elimination: The resulting alkyl-platinum complex undergoes reductive elimination to yield the final organosilane product and regenerate the platinum(0) catalyst.
Several platinum catalysts are effective for hydrosilylation, including Speier's catalyst (H₂PtCl₆ in isopropanol) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). Karstedt's catalyst is often preferred due to its high activity at low concentrations and solubility in organic solvents.
Safety and Handling
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
Dichloromethylsilane: This compound is highly flammable, corrosive, and reacts violently with water and other protic solvents to release hydrochloric acid.[1][2][3] It is crucial to handle this reagent under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[1][2][3]
-
4-Vinylcyclohexene: This substance is a flammable liquid and is classified as a possible human carcinogen (Group 2B) by the IARC.[4] It should be handled in a fume hood with appropriate PPE.
-
Platinum Catalyst: While used in small quantities, platinum catalysts can be sensitizers and should be handled with care.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. The reaction should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. All glassware must be oven-dried prior to use.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Vinylcyclohexene | C₈H₁₂ | 108.18 | 10.82 g (0.1 mol) | ≥98% |
| Dichloromethylsilane | CH₄Cl₂Si | 115.03 | 11.50 g (0.1 mol) | ≥99% |
| Karstedt's Catalyst | Pt₂( (CH₂=CH)Si(CH₃)₂ )₂O)₃ | Varies | 10-20 ppm Pt | ~2% Pt in xylene |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | Dry, ≥99.8% |
Reaction Setup and Procedure
Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with 4-vinylcyclohexene (10.82 g, 0.1 mol) and 50 mL of anhydrous toluene.
-
Catalyst Addition: Using a syringe, add Karstedt's catalyst solution (to achieve a final concentration of 10-20 ppm of platinum) to the stirred solution in the flask.
-
Initiating the Reaction: Gently heat the reaction mixture to 50-60 °C.
-
Addition of Dichloromethylsilane: Add dichloromethylsilane (11.50 g, 0.1 mol) to the dropping funnel via cannula transfer. Add the dichloromethylsilane dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the internal temperature between 50-60 °C. The reaction is exothermic, and the addition rate may need to be adjusted to control the temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound. The product is expected to be a colorless liquid.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the cyclohexenyl protons, the ethyl bridge protons, and the methyl group attached to the silicon atom.
-
δ 5.6-5.8 ppm (m, 2H, -CH=CH-)
-
δ 0.9-2.2 ppm (m, 11H, cyclohexenyl and ethyl protons)
-
δ 0.7-0.8 ppm (s, 3H, Si-CH₃)
-
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should display signals corresponding to the different carbon environments in the molecule.
-
δ 126-128 ppm (-C=C-)
-
δ 20-40 ppm (cyclohexenyl and ethyl carbons)
-
δ ~5 ppm (Si-CH₃)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule.
-
Expected Absorptions:
-
~3020 cm⁻¹ (C-H stretch, sp² carbons of the double bond)
-
2920-2840 cm⁻¹ (C-H stretch, sp³ carbons)
-
~1650 cm⁻¹ (C=C stretch of the cyclohexene ring)
-
~1260 cm⁻¹ (Si-CH₃ symmetric deformation)
-
~800-840 cm⁻¹ (Si-C stretch)
-
~450-550 cm⁻¹ (Si-Cl stretch)
-
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the product.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₆Cl₂Si = 223.21 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.
Troubleshooting
-
Low Yield:
-
Cause: Inactive catalyst, presence of moisture, or incomplete reaction.
-
Solution: Use fresh, high-purity catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Monitor the reaction to completion.
-
-
Side Products:
-
Cause: Isomerization of the double bond in 4-vinylcyclohexene or redistribution reactions of the silane.
-
Solution: Maintain the recommended reaction temperature. Lowering the temperature may reduce side reactions, but could also decrease the reaction rate.
-
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation is an effective method for producing this versatile organosilane. Adherence to strict anhydrous and inert conditions is paramount for a successful and safe reaction. The provided protocol, based on established principles of hydrosilylation chemistry, offers a solid foundation for the laboratory-scale synthesis of this compound. Appropriate spectroscopic analysis is essential to confirm the identity and purity of the final product.
References
-
Gelest. Dichloromethylsilane Safety Data Sheet. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Wikipedia. 4-Vinylcyclohexene. [Link]
-
MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
The Royal Society of Chemistry. Supporting Information Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions. [Link]
-
RSC Publishing. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]
Sources
Application Notes and Protocols for the Utilization of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane in Advanced Polymer Synthesis
Introduction: A Dually Reactive Monomer for Advanced Polymer Architectures
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a versatile monomer poised for the synthesis of advanced functional polymers. Its unique bifunctional nature, possessing both a hydrolyzable dichlorosilyl group and a polymerizable cyclohexenyl moiety, opens avenues for the creation of a diverse range of polymer architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this monomer in polymer synthesis. We will explore its reactivity and provide detailed protocols for its use in the formation of functional polysiloxanes and in Ring-Opening Metathesis Polymerization (ROMP), enabling the design of materials with tailored properties for a multitude of applications, including drug delivery, advanced coatings, and specialized materials.
The dichlorosilyl group serves as a precursor for the formation of a polysiloxane backbone through hydrolytic polycondensation. This process allows for the creation of linear or cross-linked silicone polymers. The pendant cyclohexenyl group, on the other hand, is a reactive handle for various polymerization techniques, most notably ROMP, which is known for its ability to produce polymers with well-defined microstructures and narrow molecular weight distributions.[1][2] The strategic combination of these two functionalities within a single monomer allows for the synthesis of complex polymer structures, such as graft copolymers and functional inorganic-organic hybrid materials.
Chemical Structure and Reactivity
The unique reactivity of this compound stems from its distinct functional groups: the dichlorosilyl moiety and the cyclohexenyl ring. Understanding the interplay of these groups is crucial for designing successful polymerization strategies.
-
Dichlorosilyl Group: This is a highly reactive functional group that readily undergoes hydrolysis in the presence of water to form silanols (Si-OH). These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds, the repeating unit of polysiloxanes.[3] The difunctionality of the dichloro group allows for the formation of linear polymer chains. The methyl group attached to the silicon atom provides steric hindrance and influences the polymer's solubility and thermal properties.
-
Cyclohexenyl Group: The double bond within the cyclohexene ring is susceptible to various polymerization reactions. Ring-Opening Metathesis Polymerization (ROMP) is a particularly powerful technique for polymerizing strained cyclic olefins like cyclohexene and its derivatives.[1][2] This reaction is typically initiated by transition metal catalysts, such as Grubbs-type ruthenium catalysts, and proceeds as a chain growth polymerization.[1] The resulting polymer will have a linear backbone with repeating units containing a double bond, which can be further functionalized.
The spatial separation of these two reactive centers by an ethyl linker minimizes steric hindrance and allows for independent and sequential reactions, providing a high degree of control over the final polymer architecture.
Caption: Chemical structure of this compound.
Application Protocol 1: Synthesis of Polysiloxanes with Pendant Cyclohexenyl Groups via Hydrolytic Polycondensation
This protocol describes the synthesis of a linear polysiloxane with pendant cyclohexenyl groups. The dichlorosilyl groups of the monomer are hydrolyzed to form silanols, which then undergo polycondensation.
Experimental Workflow
Caption: Workflow for the synthesis of polysiloxanes via hydrolytic polycondensation.
Materials
-
This compound
-
Anhydrous Toluene
-
Deionized Water
-
Pyridine (or other suitable proton scavenger)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene to achieve a 0.5 M solution.
-
Controlled Hydrolysis: In a separate flask, prepare a solution of deionized water (2 equivalents) and pyridine (2.2 equivalents) in toluene. Add this solution dropwise to the stirred monomer solution at 0 °C over a period of 1-2 hours. The pyridine acts as a proton scavenger, neutralizing the HCl generated during hydrolysis.
-
Polycondensation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours to facilitate polycondensation.
-
Work-up: Quench the reaction by adding a small amount of deionized water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude polysiloxane. Further purification can be achieved by precipitation of the polymer from a concentrated toluene solution into a non-solvent like methanol.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Gel Permeation Chromatography (GPC) to determine the structure, purity, molecular weight, and polydispersity index.
Application Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of the Cyclohexenyl Group
This protocol outlines the synthesis of a polymer with a poly(cyclohexenylethylene) backbone and pendant dichlorosilyl-methyl groups using a Grubbs-type catalyst.
Experimental Workflow
Caption: Workflow for the Ring-Opening Metathesis Polymerization (ROMP).
Materials
-
This compound
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous and degassed Dichloromethane (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous and degassed DCM. The monomer-to-solvent ratio can be adjusted to control the reaction kinetics.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the desired amount of Grubbs' catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. Dissolve the catalyst in a small amount of degassed DCM and add it to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature or with gentle heating, depending on the catalyst used and the desired polymerization rate. Monitor the progress of the reaction by observing the increase in viscosity of the solution.
-
Termination: After the desired reaction time, terminate the polymerization by adding an excess of ethyl vinyl ether. Stir for an additional 30 minutes to ensure complete catalyst deactivation.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer using ¹H NMR, ¹³C NMR, FT-IR, and GPC to confirm the polymer structure, molecular weight, and polydispersity.
Expected Polymer Properties
The properties of the polymers synthesized from this compound will depend on the chosen synthetic route. The following table summarizes the expected characteristics for each polymerization method.
| Property | Polysiloxane (via Hydrolytic Polycondensation) | Poly(cyclohexenylethylene) (via ROMP) |
| Backbone | Flexible Si-O-Si | More rigid C-C with double bonds |
| Pendant Groups | Cyclohexenyl | Dichlorosilyl-methyl-ethyl |
| Molecular Weight | Broad distribution, controlled by stoichiometry | Narrow distribution, controlled by monomer/catalyst ratio |
| Thermal Stability | High, typical for polysiloxanes | Dependent on post-polymerization modifications |
| Solubility | Soluble in nonpolar organic solvents | Soluble in chlorinated solvents |
| Post-polymerization | The cyclohexenyl group can be further functionalized via addition reactions. | The dichlorosilyl group can be hydrolyzed to form silanols for cross-linking or grafting. The backbone double bonds can be hydrogenated or epoxidized. |
Conclusion
This compound is a highly valuable monomer for the synthesis of a wide array of functional polymers. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this bifunctional building block. By leveraging the distinct reactivity of the dichlorosilyl and cyclohexenyl groups, it is possible to create novel materials with precisely controlled architectures and properties, paving the way for advancements in various scientific and technological fields.
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- US EPA. Silane, dichloro(2-chloroethyl)methyl- - Substance Details.
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Surface Modification of Silica with Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: A Comprehensive Guide for Researchers
Introduction: Unlocking New Chemistries on Silica Surfaces
The functionalization of silica surfaces is a cornerstone of modern materials science, with profound implications for chromatography, catalysis, and notably, drug development.[1] The ability to tailor the surface chemistry of silica particles allows for the precise control of their interactions with biological molecules and complex matrices. This guide introduces a novel and versatile reagent, dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, for the surface modification of silica. The introduction of the cyclohexene moiety onto a silica support opens up a rich landscape of subsequent chemical transformations, offering a unique platform for the covalent immobilization of a diverse range of molecules.
This document provides a comprehensive overview of the theoretical underpinnings, practical protocols, and characterization techniques for the surface modification of silica using this innovative dichlorosilane. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of the cyclohexene group for advanced applications. While this compound is a novel functionalization agent, the principles and procedures outlined herein are grounded in established methodologies for silica silanization.[2]
The Causality Behind the Choice: Mechanism of Surface Modification
The covalent attachment of this compound to a silica surface is predicated on the reaction between the highly reactive chlorosilyl group and the surface silanol (Si-OH) groups of silica.[1] Dichlorosilanes are known to be highly reactive and can form strong, stable siloxane (Si-O-Si) bonds with the silica substrate.[3]
The reaction proceeds via a two-step mechanism:
-
Hydrolysis (in the presence of trace surface water): The dichlorosilane can react with trace amounts of water on the silica surface to form a more reactive silanol intermediate.
-
Condensation: The silanol groups on the silica surface act as nucleophiles, attacking the silicon atom of the silane. This results in the formation of a covalent Si-O-Si bond and the elimination of hydrogen chloride (HCl) as a byproduct.[2] Due to the presence of two chlorine atoms, the silane can form two bonds with the surface or with adjacent silane molecules, leading to a cross-linked and stable surface coating.
The methyl group on the silane provides steric hindrance that can help to control the degree of polymerization on the surface, while the ethylcyclohexene group extends away from the surface, making the reactive double bond accessible for further chemical modifications.
Caption: Mechanism of silica surface modification with a dichlorosilane.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the surface modification of silica particles with this compound. The procedure is designed to ensure reproducible and uniform surface coverage.
Materials and Equipment
| Materials | Equipment |
| This compound | Round-bottom flask with a reflux condenser |
| Anhydrous toluene | Magnetic stirrer with a heating mantle |
| Mesoporous silica particles (e.g., 200-400 mesh, 60 Å pore size) | Schlenk line or nitrogen/argon inlet |
| Triethylamine (or other non-nucleophilic base) | Centrifuge |
| Methanol (for washing) | Vacuum oven or desiccator |
| Dichloromethane (for washing) | Sonicator |
Reagent Preparation and Handling
This compound is expected to be a moisture-sensitive and corrosive compound, similar to other dichlorosilanes.[3][4] Therefore, all manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Synthesis of this compound: As a novel reagent, this silane would likely be synthesized via the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane, a common method for creating silicon-carbon bonds.[5][6] This reaction is typically catalyzed by a platinum catalyst.
Silanization Procedure
Caption: Experimental workflow for silica surface modification.
Step-by-Step Protocol:
-
Silica Activation: To ensure a high density of reactive silanol groups, dry the silica particles in a vacuum oven at 150°C for at least 4 hours to remove physically adsorbed water.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, suspend the activated silica in anhydrous toluene (e.g., 10 mL of toluene per gram of silica).
-
Reagent Addition: To neutralize the HCl byproduct, add a non-nucleophilic base such as triethylamine (1.5 equivalents relative to the silane) to the silica suspension. While stirring vigorously, slowly add this compound (typically a 5-10% solution in anhydrous toluene) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with continuous stirring.
-
Washing: After the reaction is complete, allow the mixture to cool to room temperature. Isolate the modified silica by centrifugation. Sequentially wash the particles with anhydrous toluene, dichloromethane, and methanol to remove unreacted silane and byproducts. A final wash with a non-polar solvent like hexane can aid in drying.
-
Curing: Dry the functionalized silica particles in a vacuum oven at 80-100°C for 4 hours to promote further condensation of any remaining silanol groups and stabilize the surface coating.
-
Storage: Store the modified silica in a desiccator to prevent moisture uptake.
Characterization of the Modified Surface: Validating Success
A suite of analytical techniques should be employed to confirm the successful functionalization of the silica surface and to quantify the extent of modification.
| Technique | Expected Outcome and Interpretation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to C-H stretching of the alkyl and cyclohexene groups (~2850-2960 cm⁻¹), and the C=C stretch of the cyclohexene ring (~1650 cm⁻¹). A decrease in the intensity of the broad silanol (Si-OH) peak (~3400 cm⁻¹) is also expected. |
| X-ray Photoelectron Spectroscopy (XPS) | The appearance of a C 1s signal and a change in the Si 2p and O 1s signals, confirming the presence of the organic moiety on the surface. Elemental analysis can provide a quantitative measure of the surface coverage. |
| Thermogravimetric Analysis (TGA) | A weight loss step at temperatures between 200°C and 600°C, corresponding to the decomposition of the grafted organic layer. The percentage of weight loss can be used to calculate the grafting density. |
| Contact Angle Measurement | An increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the hydrocarbon-rich cyclohexene group. |
| Solid-State ¹³C and ²⁹Si NMR | Provides detailed structural information about the grafted organic layer and the nature of the silicon bonding to the surface, respectively.[7] |
Potential Applications in Drug Development: A New Frontier
The introduction of a reactive cyclohexene group onto the silica surface provides a versatile platform for numerous applications in drug discovery and development.[8][9][10]
Caption: Potential applications of cyclohexene-functionalized silica in drug development.
-
Targeted Drug Delivery: The cyclohexene double bond can be readily functionalized via "click" chemistry reactions, such as thiol-ene or tetrazine ligation, to attach targeting ligands (e.g., antibodies, peptides) for cell-specific drug delivery.[11][12] This allows for the development of sophisticated drug delivery systems with enhanced efficacy and reduced off-target effects.[13][14]
-
Controlled Release Systems: The modified silica can serve as a carrier for therapeutic agents.[15] The hydrophobicity of the surface can be tuned to control the loading and release kinetics of drugs.[8] Further modification of the cyclohexene group can introduce stimuli-responsive moieties for on-demand drug release.
-
Novel Chromatographic Stationary Phases: The unique chemical properties of the cyclohexene group can be exploited to create novel stationary phases for high-performance liquid chromatography (HPLC).[1] These phases could offer unique selectivity for the separation of complex pharmaceutical compounds.
-
Solid-Phase Synthesis: The functionalized silica can be used as a solid support for the synthesis of peptides, oligonucleotides, or small molecule libraries. The cyclohexene group provides a stable and reactive anchor point for the attachment of the first building block.
-
Enzyme Immobilization: Enzymes can be covalently attached to the cyclohexene-functionalized silica, enhancing their stability and reusability for biocatalytic processes in pharmaceutical manufacturing.
Conclusion
The surface modification of silica with this compound represents a promising avenue for the development of advanced materials with tailored functionalities. This guide provides a robust framework for researchers to explore the potential of this novel reagent. The ability to introduce a reactive cyclohexene handle onto silica surfaces opens up a plethora of possibilities for creating sophisticated systems for drug delivery, diagnostics, and bioprocessing. As with any novel chemical entity, careful handling and thorough characterization are paramount to achieving reproducible and reliable results.
References
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Pang, J., Luan, Y., Yang, X., Jiang, Y., Zhao, L., Zong, Y., & Li, Z. (2012). Functionalized mesoporous silica particles for application in drug delivery system. Mini reviews in medicinal chemistry, 12(8), 775–788. [Link]
- Trewyn, B. G., Giri, S., & Lin, V. S. Y. (2007). Mesoporous silica nanoparticles for drug delivery.
- Slowing, I. I., Vivero-Escoto, J. L., Wu, C. W., & Lin, V. S. Y. (2008). Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers. Advanced drug delivery reviews, 60(11), 1278–1288.
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Berruet, M., & Ferey, J. (1996). Grafting characterization of thin organosilane films on silica substrate. Journal of Applied Physics, 79(3), 1549-1554. [Link]
- Mamaeva, V., Sahlgren, C., & Lindén, M. (2013). Mesoporous silica nanoparticles in medicine—recent advances. Advanced drug delivery reviews, 65(5), 689–702.
- He, Q., & Shi, J. (2014). Mesoporous silica nanoparticle based nano-drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility.
- Torney, F., Trewyn, B. G., Lin, V. S. Y., & Wang, K. (2007). Mesoporous silica nanoparticles: A novel drug delivery system. Drug development and industrial pharmacy, 33(12), 1373–1384.
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Frickel, N., Messing, R., Gelbrich, T., & Schmidt, A. M. (2010). Functional Silanes as Surface Modifying Primers for the Preparation of Highly Stable and Well-Defined Magnetic Polymer Hybrids. Langmuir, 26(4), 2839–2846. [Link]
- Shchukarev, A., & Sjöberg, S. (2005). Quantitative characterization of organosilane monolayers by oxidative dissociation of monolayer molecules. Analytical chemistry, 77(15), 4873–4879.
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ResearchGate. (n.d.). Important reactions with functional silanes for surface modification. Retrieved from [Link]
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Grace. (2021). What are the applications of silicas in pharmaceuticals? Retrieved from [Link]
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PubChem. (n.d.). Dichlorodimethylsilane. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloromethylsilane: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]
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Shchukarev, A., & Sjöberg, S. (2015). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 87(15), 7894–7900. [Link]
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Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
- van der Meulen, I. (2019). Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Utrecht University Student Theses Repository.
- Pang, J., Luan, Y., Yang, X., Jiang, Y., Zhao, L., Zong, Y., & Li, Z. (2012). Functionalized mesoporous silica particles for application in drug delivery system. Mini reviews in medicinal chemistry, 12(8), 775–788.
- Kresge, C. T., Leonowicz, M. E., Roth, W. J., Vartuli, J. C., & Beck, J. S. (1992). Ordered mesoporous molecular sieves synthesized by a liquid-crystal template mechanism.
- Argyo, C., Weiss, V., Bräuchle, C., & Bein, T. (2014). Multifunctional mesoporous silica nanoparticles as a universal platform for drug delivery.
- Tang, F., Li, L., & Chen, D. (2012). Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Surface Modification with Silanes: Achieving Enhanced Material Properties. Retrieved from [Link]
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Gelest. (n.d.). Innovating Particle Functionalization. Retrieved from [Link]
- Marciniec, B. (Ed.). (2009). Hydrosilylation: a comprehensive review on theory and applications. Springer Science & Business Media.
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Applications of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Organofunctional Silanes
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is an organofunctional silane, a class of hybrid molecules that uniquely bridge the gap between inorganic and organic materials.[1] These compounds are characterized by a central silicon atom bonded to both hydrolyzable groups (in this case, chlorine atoms) and a stable organic moiety (the cyclohexenylethyl group).[2] This dual functionality allows them to act as powerful surface modifiers, coupling agents, and monomers for advanced material synthesis.[3][4] The presence of reactive chloro groups enables covalent attachment to hydroxylated surfaces, while the cyclohexene ring offers a site for further organic transformations. This document provides a detailed guide to the potential applications of this compound in materials science, complete with theoretical frameworks and practical protocols.
Physicochemical Properties and Handling
| Property | Value | Source/Justification |
| Molecular Formula | C9H16Cl2Si | Deduced from chemical name |
| Appearance | Colorless to pale yellow liquid (predicted) | Typical for similar chlorosilanes |
| Reactivity | Highly reactive with nucleophiles, especially water | Characteristic of chlorosilanes[5] |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., toluene, THF, dichloromethane) | General property of non-polar organosilanes |
| Handling Precautions | Handle under inert atmosphere (N2 or Ar); moisture sensitive. Corrosive. | Standard procedure for reactive chlorosilanes |
Safety Note: this compound is expected to be corrosive and will release hydrochloric acid upon contact with moisture.[5] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Application 1: Surface Modification of Hydroxylated Substrates
Organofunctional silanes are widely employed for the chemical modification of surfaces to tailor their properties, such as wettability, adhesion, and biocompatibility.[6] The dichlorosilyl group of the title compound can react readily with surface hydroxyl groups (silanols) present on materials like glass, silica, and metal oxides to form stable covalent bonds.[5][7]
Mechanism of Surface Silanization
The process of surface modification with this compound proceeds via a two-step mechanism:
-
Hydrolysis: The Si-Cl bonds are highly susceptible to hydrolysis, reacting with trace amounts of water on the substrate surface or in the solvent to form reactive silanol (Si-OH) intermediates.
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming a stable siloxane (Si-O-Substrate) bond and releasing HCl as a byproduct.[5] The methyl group on the silicon atom helps to control the degree of polymerization on the surface.
Caption: Role of the silane as a bifunctional coupling agent.
Protocol for Treating Silica Nanoparticles for Epoxy Composites
This protocol describes the surface treatment of silica nanoparticles to enhance their dispersion and bonding within an epoxy resin matrix.
Materials:
-
Fumed silica nanoparticles
-
Anhydrous toluene
-
This compound
-
Reflux condenser and heating mantle
-
Centrifuge
-
Epoxy resin and hardener
Procedure:
-
Drying of Silica:
-
Dry the fumed silica in a vacuum oven at 150°C overnight to remove adsorbed water.
-
-
Surface Treatment:
-
In a round-bottom flask, disperse the dried silica in anhydrous toluene (e.g., 5 g silica in 100 mL toluene) by sonication. [8] * Add this compound (e.g., 10% by weight of silica).
-
Equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 4-6 hours with stirring. [9]
-
-
Purification of Treated Silica:
-
Allow the mixture to cool to room temperature.
-
Separate the treated silica by centrifugation.
-
Wash the silica powder repeatedly with toluene to remove unreacted silane, followed by a final wash with acetone.
-
Dry the functionalized silica powder in a vacuum oven at 80°C overnight.
-
-
Composite Formulation:
-
Disperse the surface-treated silica nanoparticles into the epoxy resin using a high-shear mixer or sonicator.
-
Add the appropriate stoichiometric amount of hardener and mix thoroughly.
-
Cure the composite according to the epoxy manufacturer's instructions. The cyclohexene group on the silica surface can potentially react with certain hardeners or resin components, further strengthening the interface.
-
Application 3: Synthesis of Functional Polysiloxanes
The dichlorosilyl functionality allows this molecule to act as a monomer in the synthesis of polysiloxanes through hydrolytic polycondensation. The resulting polymer will have a polysiloxane backbone with pendant cyclohexenylethyl groups, which can be used for cross-linking or further post-polymerization modification.
Protocol for the Synthesis of a Cyclohexene-Functionalized Polysiloxane
Materials:
-
This compound
-
Anhydrous diethyl ether or toluene
-
Deionized water
-
Pyridine or other suitable base
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis and Condensation:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve this compound in anhydrous diethyl ether (e.g., 10 g in 100 mL).
-
Prepare a solution of water and pyridine (in a 1:2 molar ratio to the silane) in diethyl ether.
-
Cool the silane solution in an ice bath.
-
Slowly add the water/pyridine solution dropwise to the stirred silane solution. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. [9]
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash with dilute HCl to remove any remaining pyridine, followed by washing with deionized water until the aqueous layer is neutral.
-
Wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the functionalized polysiloxane oil or resin.
-
Characterization: The resulting polymer can be characterized by NMR spectroscopy (to confirm the presence of the cyclohexene and siloxane groups) and GPC (to determine the molecular weight and polydispersity).
References
- Nanjing SiSiB Silicones Co., Ltd. Organofunctional Silanes: Important Intermediates in Chemical Synthesis.
- IMPAG. Organofunctional silanes in the application of coatings.
- ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite.
- SDC Phase 3 Chapter 19: Organo-Functional Silanes.
- Siltech Corporation. One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications.
- Taylor & Francis Online. Silane coupling agents: the role of the organofunctional group.
- Google Patents. US9388314B2 - Surface modified silicon dioxide particles.
- IBMC. Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical.
- Forschungszentrum Jülich. Chemical Modification of Silicon Surfaces for the Application in Soft Lithography.
- The Journal of Physical Chemistry. Reactions of chlorosilanes with silica surfaces.
- Organic Syntheses Procedure. for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil.
- ResearchGate. Synthesis of dichloro derivatives of linear and cyclic permethyloligosilanes and cyclolinear permethylpolysilane-siloxanes and permethylpolyoxysilane based on them | Request PDF.
- Organic Syntheses Procedure. 6.
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Application Notes & Protocols: Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane as a High-Performance Coupling Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane as a high-performance coupling agent. This bifunctional organosilane, featuring a highly reactive dichlorosilyl group and a versatile cyclohexenyl functional group, serves as a molecular bridge to covalently link inorganic substrates to organic polymer matrices. We will delve into the fundamental mechanisms of action, provide detailed, field-tested protocols for surface modification and composite formulation, discuss essential characterization techniques, and outline critical safety procedures. The insights herein are designed to explain the causality behind experimental choices, enabling users to optimize their applications for enhanced material performance and durability.
Section 1: Core Principles and Mechanism of Action
Organosilane coupling agents are indispensable in advanced materials science, creating a robust and stable interface between dissimilar materials—typically inorganic fillers or substrates and an organic polymer matrix.[1] this compound is a specialized agent designed for high-reactivity applications. Its efficacy stems from its dual-functionality molecular architecture.
-
The Inorganic-Reactive Head: The dichloromethylsilyl group (-Si(CH₃)Cl₂) is the anchor to inorganic surfaces. Dichlorosilanes are significantly more reactive than their common alkoxysilane counterparts (e.g., triethoxysilanes).[2]
-
The Organic-Reactive Tail: The (2-cyclohex-3-en-1-ylethyl) group provides a reactive carbon-carbon double bond, available for covalent integration into a polymer matrix.
Physicochemical Properties
A thorough understanding of the agent's physical properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆Cl₂Si | - |
| Molecular Weight | 223.21 g/mol | - |
| Boiling Point | ~200-220 °C (estimated) | Analogous to[3] |
| Density | ~1.1 g/cm³ (estimated) | Analogous to[3] |
| Refractive Index | ~1.46 (estimated) | Analogous to[3] |
| Reactivity | Reacts violently with water, protic solvents | [4] |
Note: Data for the exact molecule is not widely published. Values are estimated based on structurally similar compounds like Dichloro(cyclohexyl)methylsilane.
Mechanism of Action
The coupling process is a multi-stage physicochemical transformation occurring at the material interface.[5] For dichlorosilanes, this process must be conducted under anhydrous conditions until the final, controlled hydrolysis step.
-
Surface Hydroxylation (Substrate Preparation): The inorganic substrate (e.g., glass, silica, metal oxide) must first be treated to ensure a high density of surface hydroxyl (-OH) groups. This is the foundational step for covalent attachment.
-
Silanization (Anhydrous Deposition): The dichlorosilane is introduced in a dry, inert environment. It reacts directly with the surface hydroxyl groups, forming a strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bond. For each bond formed, one molecule of hydrogen chloride (HCl) is released.[1] A second chloro group on the silicon atom can react with an adjacent surface hydroxyl group or with a neighboring silane molecule after controlled exposure to moisture.
-
Condensation & Network Formation: Upon controlled introduction of trace moisture, any remaining Si-Cl bonds hydrolyze to form silanols (Si-OH). These highly reactive silanols rapidly condense with each other to form a stable, linear, or cyclic polysiloxane network (Si-O-Si) on the substrate surface.[6] This process is distinct from the highly cross-linked networks formed by trifunctional silanes.[6]
-
Polymer Coupling: The substrate, now functionalized with an outward-facing layer of cyclohexenyl groups, is introduced into the polymer matrix. During polymerization (e.g., via free-radical initiation), the C=C double bond of the cyclohexenyl group co-reacts, permanently integrating the substrate into the polymer backbone. This creates a durable chemical bridge that ensures efficient stress transfer from the polymer to the inorganic component.[7]
Caption: Workflow for Surface Modification Protocol.
Section 3: Characterization of Modified Surfaces
Verifying the success of the surface modification is a critical quality control step. The following techniques provide quantitative and qualitative data on the resulting surface. [8]
Contact Angle Goniometry
-
Objective: To measure the change in surface wettability. A successful modification with this silane will transform the hydrophilic (low contact angle) hydroxylated surface into a more hydrophobic (high contact angle) one due to the organic functional group. [9]* Methodology: A droplet of deionized water is placed on the surface, and the angle between the substrate and the droplet tangent is measured. [8]* Expected Results:
| Surface | Expected Water Contact Angle | Rationale |
| Cleaned Glass/Silica | < 15° | High density of hydrophilic -OH groups |
| Silane-Modified Surface | 80° - 95° | Coverage by nonpolar cyclohexenyl groups |
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Objective: To confirm the presence of key chemical functional groups on the surface.
-
Methodology: The modified substrate is pressed against an ATR crystal (e.g., Germanium or Diamond), and an infrared spectrum is collected. [8]* Expected Spectral Changes:
-
Disappearance/Reduction: Broad peak from 3200-3600 cm⁻¹ (surface O-H stretching).
-
Appearance: Peaks around 2850-2950 cm⁻¹ (C-H stretching from the alkyl and cyclohexenyl groups), a peak around 3020 cm⁻¹ (vinylic C-H stretch), and a peak around 1650 cm⁻¹ (C=C stretching). A broad, strong peak around 1000-1100 cm⁻¹ indicates the formation of the Si-O-Si siloxane network. [9]
-
Section 4: Safety, Handling, and Storage
Hazard Analysis: this compound is a hazardous chemical that requires strict safety protocols.
-
Water Reactivity: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas. [4]The reaction is exothermic. [2]* Corrosivity: The compound itself and its hydrolysis by-product (HCl) are corrosive to skin, eyes, and the respiratory tract. [4]* Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames. [10] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory. * Skin Protection: Wear a flame-retardant lab coat and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Change gloves immediately if contaminated. [11]* Respiratory Protection: All handling must be performed in a certified chemical fume hood. [4] Handling and Storage:
-
Always handle under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. [10]* Use ground/bonded equipment to prevent static discharge. * Store in a tightly sealed container in a cool, dry, well-ventilated, flammables-rated cabinet. [10]* In case of spills: Absorb with a non-combustible material like dry sand or earth and dispose of as hazardous waste. Do not use water.
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Hydrophilic Surface After Modification | 1. Incomplete substrate cleaning/hydroxylation.2. Moisture contamination during silanization.3. Depleted silane reactivity. | 1. Optimize cleaning protocol; verify with a water contact angle <15°.2. Ensure all glassware is oven-dried and solvents are anhydrous. Use Schlenk or glovebox techniques.3. Use fresh silane from a properly sealed container. |
| Low Mechanical Strength in Final Composite | 1. Poor silane layer coverage on the substrate.2. Incompatible polymer cure chemistry.3. Insufficient curing time/temperature. | 1. Verify surface modification via FTIR/Contact Angle. Increase silane concentration or reaction time.2. Ensure the polymer matrix cures via a mechanism that reacts with the C=C bond (e.g., free-radical).3. Review and optimize the polymer curing cycle according to the manufacturer's data sheet. |
| Hazy or Oily Film on Substrate | 1. Silane concentration too high.2. Premature hydrolysis and polymerization of silane in solution. | 1. Reduce silane concentration to 0.5-2%.2. This indicates significant moisture contamination. Re-dry all solvents and glassware and ensure a proper inert atmosphere. |
References
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. ([Link])
-
Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. ([Link])
-
The mechanism of action of silane coupling agent - Tangshan Sunfar New Materials Co., Ltd. ([Link])
-
How Does a Silane Coupling Agent Work? - Gelest Technical Library. ([Link])
-
Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications - MDPI. ([Link])
-
Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal. ([Link])
-
Silane-modified surfaces in specific antibody-mediated cell recognition - Folia Histochemica et Cytobiologica. ([Link])
-
Functionalization of silane modified cSi surface with PrA - ResearchGate. ([Link])
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - ACS Publications. ([Link])
-
Experiments - Rate of hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal. ([Link])
-
Dichloro(cyclohexyl)methylsilane - Chemsrc. ([Link])
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE - C.J. BRINKER. ([Link])
-
Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked silicones. - PW. ([Link])
-
Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide - ResearchGate. ([Link])
-
Organic Syntheses Procedure (general lab techniques). ([Link])
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The Role of Organosilanes in Modern Composite Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
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Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC - NIH. ([Link])
-
Synthesis of dichloro derivatives of linear and cyclic permethyloligosilanes... - ResearchGate. ([Link])
-
Organic Syntheses Procedure (general lab techniques). ([Link])
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. ([Link])
-
Silane Coupling Agents - Shin-Etsu Silicone. ([Link])
-
Synthesis of 1,3-dichloro-cyclo-1,3-diphosphadiazanes from silylated amino(dichloro)phosphanes - PubMed. ([Link])
-
Chemistry and Applications of Organosilanes – An Overview - ResearchGate. ([Link])
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes... - ACS Publications. ([Link])
-
Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films... - IBMC. ([Link])
-
Silane coupling agents: the role of the organofunctional group - Semantic Scholar. ([Link])
-
Surface Modification of Biomaterials - University of Washington. ([Link])
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- 3. Dichloro(cyclohexyl)methylsilane | CAS#:5578-42-7 | Chemsrc [chemsrc.com]
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- 5. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
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Application Note: Advanced Polymer Architectures via Polymerization of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Abstract Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane (DCCMS) is a highly versatile hybrid monomer possessing two distinct reactive sites: a hydrolytically sensitive dichlorosilyl group and a polymerizable cyclohexenyl ring. This unique bifunctionality enables the synthesis of diverse polymer architectures through orthogonal polymerization pathways. This guide details two primary polymerization methodologies: (1) hydrolytic polycondensation to produce linear polysiloxanes with pendant cyclohexenyl groups, and (2) Ring-Opening Metathesis Polymerization (ROMP) to generate polyolefin backbones with pendant dichlorosilyl functionalities. We provide in-depth mechanistic discussions, detailed experimental protocols, and characterization data, targeting researchers in materials science, polymer chemistry, and drug development. The resulting functional polymers are valuable precursors for advanced materials such as cross-linked networks, functional coatings, and novel membrane materials.
Introduction
The convergence of inorganic and organic polymer chemistry offers a powerful platform for the design of advanced materials with tailored properties. This compound (DCCMS) stands out as a key building block in this field. Its structure uniquely combines a traditional inorganic precursor for silicones—the dichlorosilyl group—with an organic cyclic olefin suitable for modern controlled polymerization techniques.
The dichlorosilyl moiety enables the formation of a flexible, thermally stable polysiloxane (Si-O-Si) backbone through well-established hydrolytic polycondensation chemistry.[1][2] This process yields a polymer decorated with reactive cyclohexenyl side chains. Conversely, the strained cyclohexene ring is an ideal substrate for Ring-Opening Metathesis Polymerization (ROMP), a robust and functional-group-tolerant method that produces precisely defined polyolefin backbones.[3][4][5] In this case, the dichlorosilyl group is preserved as a pendant unit, offering a reactive handle for subsequent post-polymerization modifications.
This application note serves as a comprehensive guide to harnessing the dual reactivity of DCCMS. We will explore the causality behind experimental choices for both polymerization routes and provide self-validating, step-by-step protocols for researchers to implement in their laboratories.
Hydrolytic Polycondensation: Synthesis of Cyclohexenyl-Pendant Polysiloxanes
This pathway utilizes the reactivity of the Si-Cl bonds to construct a polysiloxane backbone, leaving the cyclohexenyl group as a functional pendant moiety. The resulting polymer is a versatile intermediate for creating cross-linked silicone materials or for further functionalization via olefin chemistry.
Mechanism and Rationale
The polymerization proceeds via a two-step mechanism. First, the highly reactive silicon-chlorine bonds in DCCMS undergo rapid hydrolysis upon contact with water to form an unstable silanediol intermediate. Second, these silanols undergo intermolecular condensation, eliminating water to form stable siloxane (Si-O-Si) linkages, which constitute the polymer backbone.
Causality of Experimental Design:
-
Controlled Water Addition: The stoichiometry and addition rate of water are the most critical parameters. A rapid, uncontrolled addition of water leads to vigorous HCl gas evolution and can result in low molecular weight cyclic species or heavily cross-linked, insoluble gels. A slow, controlled addition (often in a solvent system that can manage the immiscibility of water and the organosilane) favors the formation of linear, high-molecular-weight polymers.
-
Solvent and Acceptor: The reaction is typically performed in a non-polar solvent like toluene to dissolve the monomer. An HCl acceptor, such as pyridine or a tertiary amine, is often included to neutralize the hydrochloric acid byproduct, preventing acid-catalyzed side reactions and corrosion.
-
Temperature Control: The initial hydrolysis step is highly exothermic. Performing the reaction at low temperatures (e.g., 0-5 °C) helps to moderate the reaction rate and improve control over the polymer architecture.
Experimental Workflow: Polycondensation
Caption: Workflow for Hydrolytic Polycondensation of DCCMS.
Protocol: Synthesis of Poly[(2-cyclohex-3-en-1-ylethyl)-methylsiloxane]
Materials:
-
This compound (DCCMS) (10.0 g, 42.1 mmol)
-
Anhydrous Toluene (200 mL)
-
Pyridine (7.0 mL, 86.4 mmol, ~2.05 eq)
-
Deionized Water (0.76 mL, 42.1 mmol, 1.0 eq)
-
Anhydrous Acetone (20 mL)
-
Methanol (for precipitation)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Monomer Preparation: Under a nitrogen atmosphere, charge the flask with DCCMS and anhydrous toluene. Stir until the monomer is fully dissolved. Add the pyridine to the solution.
-
Hydrolysis: Cool the flask to 0 °C using an ice bath. In the dropping funnel, prepare a solution of deionized water in 20 mL of acetone. Add the water/acetone solution dropwise to the stirred reaction mixture over a period of 1 hour. A white precipitate (pyridine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight to ensure complete condensation.
-
Work-up: Filter the reaction mixture to remove the pyridine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), deionized water (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure to obtain a viscous oil.
-
Purification: Re-dissolve the oil in a minimum amount of toluene or THF and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred cold methanol. Decant the solvent and dry the resulting polymer under vacuum at 40 °C to a constant weight.
Data and Characterization
The resulting polymer should be a clear, colorless, viscous liquid or a tacky solid. Characterization by standard spectroscopic methods confirms the structure.
-
¹H NMR: Disappearance of the Si-Cl functionality and appearance of a broad Si-O-Si backbone signal. The characteristic peaks for the cyclohexenyl and ethyl-methyl groups should remain intact.
-
FTIR (cm⁻¹): A strong, broad absorbance appears between 1000-1100 cm⁻¹ corresponding to the Si-O-Si stretching of the polysiloxane backbone. The C=C stretch from the cyclohexenyl group remains visible around 1650 cm⁻¹.
-
GPC (Gel Permeation Chromatography): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
| Parameter | Typical Value | Rationale / Comment |
| Yield | 75-90% | Dependent on effective purification and minimizing loss of low MW oligomers. |
| Mₙ (GPC) | 5,000 - 20,000 g/mol | Highly dependent on reaction concentration and water addition rate. |
| PDI (GPC) | 1.8 - 3.0 | Polycondensation reactions typically result in broader molecular weight distributions. |
Ring-Opening Metathesis Polymerization (ROMP): A Polyolefin Backbone with Silyl Pendants
This approach utilizes the strained double bond of the cyclohexenyl ring to build a carbon-based polymer backbone, leaving the dichlorosilyl group as a highly reactive pendant functionality. This method provides excellent control over molecular weight and architecture, characteristic of chain-growth polymerizations.[6]
Mechanism and Rationale
ROMP is a metal-catalyzed olefin metathesis reaction. A transition-metal alkylidene complex (e.g., a Grubbs catalyst) reacts with the cyclic olefin in an initiation step. This forms a metallacyclobutane intermediate, which undergoes a retro-[2+2] cycloaddition to open the ring, regenerating a new metal alkylidene that is now part of the growing polymer chain. This new active center then reacts with subsequent monomer units in the propagation phase.
Causality of Experimental Design:
-
Catalyst Choice: Grubbs' second and third-generation catalysts are generally preferred due to their higher activity and superior tolerance to the Lewis acidic dichlorosilyl group compared to first-generation catalysts.
-
Inert Atmosphere: Olefin metathesis catalysts are sensitive to oxygen and moisture. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.
-
Monomer Purity: Impurities, particularly those containing coordinating functional groups (e.g., water, amines, thiols), can deactivate the catalyst. The monomer must be rigorously purified, typically by distillation, and de-gassed before use.
-
Termination: The polymerization is a living process until quenched. It is typically terminated by adding a "chain-transfer agent" like ethyl vinyl ether, which reacts with the active catalyst center to form an inactive species and release the polymer chain.
Catalytic Cycle: ROMP of DCCMS
Caption: Catalytic Cycle for the ROMP of DCCMS.
Protocol: ROMP of DCCMS using Grubbs' 2nd Generation Catalyst
Materials:
-
This compound (DCCMS), freshly distilled (2.0 g, 8.43 mmol)
-
Grubbs' 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (e.g., 14.3 mg, 0.0169 mmol, for a 500:1 monomer-to-catalyst ratio)
-
Anhydrous, de-gassed Dichloromethane (DCM) (15 mL)
-
Ethyl vinyl ether (inhibitor-free, ~1 mL)
-
Methanol (for precipitation)
Procedure:
-
Setup (Glovebox): All operations are performed in a nitrogen-filled glovebox.
-
Monomer Solution: In a 50 mL vial, dissolve the purified DCCMS in 10 mL of anhydrous DCM.
-
Catalyst Solution: In a separate small vial, dissolve the Grubbs' catalyst in 5 mL of anhydrous DCM. The solution should be purple/brown.
-
Initiation: Rapidly inject the catalyst solution into the vigorously stirred monomer solution. The color may change, and a slight increase in viscosity might be observed over time.
-
Propagation: Allow the reaction to stir at room temperature. Monitor the progress by taking small aliquots for GPC analysis or by observing the increase in viscosity. A typical reaction time is 1-3 hours.
-
Termination: Add an excess of ethyl vinyl ether (~1 mL) to the reaction mixture. Stir for 20 minutes to ensure complete catalyst deactivation. The solution color typically changes to yellow/orange.
-
Isolation & Purification: Remove the reaction vial from the glovebox. Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred methanol. Collect the polymer by filtration or decantation, wash with fresh methanol, and dry under vacuum.
Data and Characterization
The resulting polymer is typically a white or off-white solid. The properties can be precisely tuned by adjusting the monomer-to-catalyst ratio.
-
¹H NMR: Confirmation of the new polymer backbone with characteristic broad peaks for the olefinic protons around 5.4-5.6 ppm. The dichlorosilyl group protons remain visible.
-
GPC: ROMP is a controlled polymerization, which should be reflected in the GPC data.
-
DSC/TGA: Thermal analysis can determine the glass transition temperature (Tg) and thermal stability of the new polymer.
| Monomer/Catalyst Ratio | Mₙ (Theoretical) | Mₙ (Experimental, GPC) | PDI (GPC) | Rationale / Comment |
| 200:1 | ~47 kDa | 40-50 kDa | < 1.15 | Lower ratios give well-controlled, lower MW polymers. |
| 500:1 | ~118 kDa | 95-115 kDa | < 1.20 | Good balance of high MW and control. |
| 1000:1 | ~237 kDa | 180-220 kDa | < 1.30 | Higher ratios can lead to slightly broader PDI due to catalyst lifetime limitations. |
Post-Polymerization Modifications and Applications
The true utility of DCCMS lies in the secondary reactivity of the polymers it produces.
-
Cyclohexenyl-Pendant Polysiloxanes (from Polycondensation): The pendant C=C bonds are available for a variety of organic transformations. A key application is cross-linking via hydrosilylation, where a cross-linker containing multiple Si-H bonds (e.g., poly(methylhydrosiloxane)) is added with a platinum catalyst to form a stable silicone elastomer network.[7][8] These networks are valuable in coatings, adhesives, and microelectronics.[9]
-
Dichlorosilyl-Pendant Polyolefins (from ROMP): The pendant -Si(CH₃)Cl₂ groups are highly reactive. Exposure to atmospheric moisture will lead to hydrolysis and subsequent condensation, forming a cross-linked network with siloxane bridges between the polymer chains. This can be used to create highly durable thermosets. Alternatively, the Si-Cl bonds can be reacted with alcohols or amines to graft new chemical functionalities onto the polymer backbone, creating materials with tailored surface properties or chemical affinities.
Conclusion
This compound is a powerful and versatile monomer that bridges the worlds of silicone and olefin polymerization. By selectively engaging either the dichlorosilyl group through hydrolytic polycondensation or the cyclohexenyl ring via ROMP, chemists can access two distinct classes of functional polymers from a single starting material. The protocols and rationale detailed in this guide provide a robust framework for researchers to synthesize these advanced polymer architectures and explore their potential in a wide range of applications, from high-performance elastomers to functional materials for biomedical and electronic devices.[10][11][12]
References
-
Title: ROMP, ROP, and Addition Polymerization of Silicon-Containing Cyclic Monomers as a Way to New Membrane Materials. Source: ResearchGate URL: [Link]
-
Title: Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Source: MDPI URL: [Link]
-
Title: Ring‐opening metathesis polymerization of norbornenes with organosilicon substituents. Gas permeability of polymers obtained. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single-Molecule Mechanics of Its Polymer. Source: PubMed URL: [Link]
-
Title: Illuminating Silicon Surface Hydrosilylation: An Unexpected Plurality of Mechanisms. Source: ACS Publications URL: [Link]
- Title: Cyclic olefin polymer compositions and polysiloxane release layers for use in temporary wafer bonding processes.
-
Title: Polysiloxanes for Optoelectronic Applications. Source: ResearchGate URL: [Link]
-
Title: Acyclic diene metathesis. Source: Wikipedia URL: [Link]
-
Title: Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. Source: Cronfa - Swansea University URL: [Link]
-
Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Source: MDPI URL: [Link]
-
Title: How Does Siloxane Ring-Opening Polymerization Work? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Hydrosilylation of Arynes with Silanes and Silicon‐Based Polymer. Source: ResearchGate URL: [Link]
-
Title: Ring-Opening Polymerization of Cyclosiloxanes. Source: Gelest, Inc. URL: [Link]
-
Title: Stereocontrolled acyclic diene metathesis polymerization. Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). Source: ResearchGate URL: [Link]
-
Title: Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic Ring-Opening Polymerization of Cyclotrisiloxanes. Source: ResearchGate URL: [Link]
-
Title: How To Do An Acyclic Diene Metathesis Reaction. Source: Advanced Science News URL: [Link]
-
Title: Chemical modification of polysiloxanes with polar pendant groups by co-hydrosilylation. Source: ResearchGate URL: [Link]
-
Title: Polysiloxanes in Theranostics and Drug Delivery: A Review. Source: MDPI URL: [Link]
-
Title: New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Source: NIH National Center for Biotechnology Information URL: [Link]
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Topic: Functionalization of Polymers with Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
An Application Note for Advanced Polymer Synthesis and Modification
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic functionalization of polymers is a cornerstone of modern materials science and drug development, enabling the precise tailoring of macromolecular properties for specific applications.[1][2][3] Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane emerges as a powerful bifunctional reagent, offering a dual-handle approach to polymer modification. Its dichlorosilane group provides a reactive site for covalent attachment to polymer backbones possessing nucleophilic functionalities, while the pendant cyclohexenyl ring serves as a versatile platform for subsequent post-functionalization reactions. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of polymers modified with this reagent, emphasizing the underlying chemical principles and offering detailed, field-proven protocols.
Introduction to Strategic Polymer Functionalization
The value of a polymer is often defined by its functionality. Introducing specific chemical groups onto a polymer backbone can dramatically alter its solubility, thermal stability, surface energy, and biological interactions.[1][2] this compound is an exemplary tool for this purpose, providing two distinct and orthogonal reactive sites in a single molecule.
-
The Dichlorosilane Moiety: This group reacts readily with nucleophiles such as hydroxyl (-OH) or primary/secondary amine (-NHR) groups.[4] This reaction is highly efficient for "grafting to" the silane molecule onto an existing polymer chain, forming stable siloxane (Si-O-C) or silylamine (Si-N-C) bonds.[4][5]
-
The Cyclohexenyl Moiety: This unsaturated ring is relatively stable during the initial silane reaction but remains available for a wide array of subsequent chemical transformations.[6] It is a gateway to further complexity, allowing for cross-linking, surface immobilization, or the attachment of bioactive molecules through well-established chemistries like thiol-ene reactions, epoxidation, or hydroformylation.[7]
This dual functionality allows for a multi-step, modular approach to creating complex, high-value polymeric materials.
Core Mechanism: The "Grafting To" Approach
The most direct method for incorporating this compound is through a "grafting to" strategy.[8][9] This involves the reaction of the dichlorosilane group with a pre-formed polymer that has accessible nucleophilic side chains or end-groups. The reaction proceeds via nucleophilic substitution at the silicon center.
The key aspects of this mechanism are:
-
Activation: The Si-Cl bonds are highly polarized and susceptible to nucleophilic attack.
-
Reaction: A hydroxyl or amine group on the polymer attacks the silicon atom, displacing a chloride ion.
-
Byproduct Formation: Each substitution reaction releases one equivalent of hydrogen chloride (HCl).[4]
-
Control: To prevent unwanted side reactions and degradation of acid-sensitive polymers, an acid scavenger (a non-nucleophilic base such as triethylamine or pyridine) is essential to neutralize the HCl as it is formed.
-
Stoichiometry: The dichlorosilane can react once to form a pendant group or twice, potentially leading to cross-linking between polymer chains. Controlling the molar ratio of silane to polymer functional groups is therefore critical to achieving the desired outcome.
Below is a diagram illustrating the fundamental reaction pathway.
Experimental Protocol: Functionalization of Poly(ethylene glycol)
This protocol details the end-group functionalization of a linear, hydroxyl-terminated polymer, using monomethoxy poly(ethylene glycol) (mPEG-OH) as a model. Controlling the stoichiometry to favor single reaction is key to preventing dimerization.
3.1. Materials and Equipment
-
Reagents:
-
Monomethoxy poly(ethylene glycol) (mPEG-OH, e.g., 5 kDa)
-
This compound
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N), distilled from CaH₂
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Argon or Nitrogen gas (high purity)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware: two-neck round-bottom flask, dropping funnel
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Cannula for solvent transfer
-
Rotary evaporator
-
3.2. Pre-Reaction Preparations
-
Causality: Dichlorosilanes are extremely sensitive to moisture, which causes hydrolysis to silanols and subsequent self-condensation. The polymer must also be anhydrous to ensure the hydroxyl end-groups are available for reaction.
-
Procedure:
-
Dry the mPEG-OH under high vacuum at 60-80°C for at least 12 hours to remove residual water.
-
Assemble and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas (Ar or N₂).
-
Distill triethylamine and the reaction solvent under inert atmosphere to ensure they are anhydrous.
-
3.3. Step-by-Step Synthesis Protocol
-
Under a positive pressure of inert gas, add the dried mPEG-OH (e.g., 5.0 g, 1.0 mmol) to the reaction flask.
-
Add anhydrous toluene (e.g., 50 mL) via cannula to dissolve the polymer completely. This may require gentle warming.
-
Add distilled triethylamine (0.21 mL, 1.5 mmol, 1.5 equivalents) to the polymer solution via syringe. The excess base ensures complete neutralization of the HCl byproduct.
-
In a separate, dry flask, prepare a solution of this compound (0.48 g, 2.0 mmol, 2.0 equivalents) in anhydrous toluene (10 mL). Using a slight excess of the silane helps drive the reaction to completion on the polymer end-group.
-
Transfer the silane solution to the dropping funnel.
-
Cool the polymer solution to 0°C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Add the silane solution dropwise to the stirred polymer solution over 30 minutes. A white precipitate of triethylammonium chloride (Et₃N·HCl) should form almost immediately.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up: a. Filter the reaction mixture through a cannula fitted with glass wool or a dry Celite® pad to remove the Et₃N·HCl salt. b. Concentrate the filtrate to about one-third of its original volume using a rotary evaporator. c. Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large volume of cold (0°C) methanol or diethyl ether with vigorous stirring. d. Collect the white polymer precipitate by filtration. e. Wash the polymer with fresh cold diethyl ether to remove unreacted silane and other small molecules. f. Dry the final product, mPEG-Si(Cl)-(2-cyclohex-3-en-1-ylethyl)-methyl, under high vacuum to a constant weight.
Characterization of the Functionalized Polymer
Thorough characterization is essential to confirm the covalent attachment of the functional group and to assess the purity and integrity of the final product.[10][11][12]
| Technique | Pre-Functionalization (mPEG-OH) | Post-Functionalization (mPEG-Functionalized) | Purpose |
| ¹H NMR | - Broad singlet for terminal -OH (can exchange with D₂O).- Characteristic PEG backbone peaks (~3.64 ppm). | - Disappearance of the terminal -OH signal.- New peaks: ~5.6 ppm (cyclohexenyl CH =CH ), ~0.1-0.3 ppm (Si-CH ₃), ~0.8-2.2 ppm (other alkyl protons). | Confirms covalent attachment and allows for calculation of functionalization efficiency by comparing peak integrations. |
| FTIR | - Strong, broad O-H stretch (~3400 cm⁻¹).- Strong C-O-C ether stretch (~1100 cm⁻¹). | - Disappearance or significant reduction of the O-H band.- New peaks: Si-O-C stretch (~1080-1100 cm⁻¹, may overlap with ether), C=C stretch (~1650 cm⁻¹). | Confirms the formation of the Si-O bond and the presence of the cyclohexenyl group. |
| GPC/SEC | - Single, narrow peak corresponding to the starting polymer's molecular weight distribution. | - Single, narrow peak with a slight increase in molecular weight.- Absence of a high MW shoulder or second peak. | Verifies that no significant cross-linking or degradation has occurred during the reaction.[10] |
| ²⁹Si NMR | N/A | A characteristic signal in the range expected for an R₂Si(OR')Cl species. | Directly probes the new silicon environment in the polymer.[13] |
Applications and Further Modifications
The resulting cyclohexenyl-functionalized polymer is a versatile intermediate for creating more complex architectures. The pendant double bond is a hub for numerous secondary reactions.
-
Bioconjugation via Thiol-Ene Chemistry: The cyclohexene group reacts efficiently with thiol-containing molecules (e.g., cysteine-containing peptides, small molecule drugs) under UV or thermal initiation to form stable thioether linkages.[14] This is a highly specific and bio-orthogonal "click" reaction.
-
Cross-linked Hydrogels: The double bonds can be targeted to form cross-linked networks. For example, epoxidation of the double bond followed by ring-opening with a diamine can create functional hydrogels for drug delivery or tissue engineering.
-
Advanced Materials via Hydrosilylation: The cyclohexenyl group can undergo a subsequent hydrosilylation reaction with a multi-functional Si-H cross-linker (e.g., tetramethyldisiloxane) in the presence of a platinum catalyst to form robust, cross-linked silicone-hybrid materials.[15][16][17]
-
Surface Modification: If the reaction stoichiometry is controlled to leave one Si-Cl bond intact, the polymer can be grafted onto hydroxyl-rich surfaces like silica, glass, or metal oxides, creating tailored surface coatings.[18][19]
Conclusion
The functionalization of polymers with this compound provides a robust and versatile platform for the design of advanced materials. The "grafting to" methodology described is highly efficient, provided that anhydrous conditions and appropriate stoichiometry are maintained. The resulting cyclohexenyl-functionalized polymers are not merely end-products but valuable intermediates, equipped with a reactive handle for a multitude of subsequent modifications. This dual-handle approach opens pathways to novel bioconjugates, tailored surfaces, and complex cross-linked networks, making it a valuable technique for researchers in chemistry, materials science, and biomedical engineering.
References
-
Macromolecules. Cycloalkenyl-Functionalized Polymers and Block Copolymers: Syntheses via Selective RAFT Polymerizations and Demonstration of Their Versatile Reactivity. ACS Publications. Available from: [Link]
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Chemical Society Reviews. Sustainable cycloaliphatic polyurethanes: from synthesis to applications. RSC Publishing. Available from: [Link]
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Routledge. Functionalized Polymers: Synthesis, Characterization and Applications. Available from: [Link]
-
ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. Available from: [Link]
-
RSC Publishing. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids. Available from: [Link]
-
AIP Publishing. Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices. Available from: [Link]
-
DTIC. Modification of Polysilanes. Available from: [Link]
-
Chemical Reviews. Application of functionalized polymers in organic synthesis. Available from: [Link]
-
ResearchGate. Hydrosilylation Polymerisation | Request PDF. Available from: [Link]
-
RSC Publishing. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates. Available from: [Link]
-
OhioLINK. end-group functionalization of anionically synthesized polymers via hydrosilation reactions. Available from: [Link]
- Comprehensive Handbook on Hydrosilylation. Comprehensive Handbook on Hydrosilylation.
-
MDPI. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Available from: [Link]
-
Surface Science and Technology. Understanding Silane Functionalization. Available from: [Link]
-
Beilstein Journals. Functionalized polymers: synthesis and properties. Available from: [Link]
-
MDPI. Polymer Analysis and Characterization. Available from: [Link]
-
PMC - NIH. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
-
MDPI. Synthesis and Characterization of Hydrophobically Modified Xylans. Available from: [Link]
-
Longdom Publishing. Applications of Polymers and its Synthesis. Available from: [Link]
-
PMC - NIH. Polymer Grafting and its chemical reactions. Available from: [Link]
-
Frontiers. Polymer Grafting and its chemical reactions. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). Facile synthesis of thiol-functionalized amphiphilic polylactide–methacrylic diblock copolymers. Available from: [Link]
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- 15. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
Application Note and Protocols for Creating Self-Assembled Monolayers with Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Abstract
This technical guide provides a comprehensive framework for the formation and characterization of self-assembled monolayers (SAMs) using Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This bifunctional organosilane is uniquely suited for creating robust, covalently bound surface modifications on hydroxylated substrates such as silicon wafers, glass, and various metal oxides. The dichloromethylsilyl headgroup facilitates strong anchoring to the substrate through the formation of a stable polysiloxane network, while the terminal cyclohexene group offers a reactive handle for subsequent chemical functionalization. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines key characterization techniques to ensure the formation of high-quality, functional monolayers for advanced applications in materials science, biosensor development, and drug discovery.
Introduction: The Rationale for this compound in Surface Engineering
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of surface properties at the molecular level.[1] Organosilanes are a critical class of precursors for SAM formation on hydroxylated surfaces, offering high thermal and chemical stability due to the formation of covalent Si-O-substrate bonds.[2]
This compound is a precursor of particular interest due to its bifunctional nature:
-
Dichlorosilyl Anchoring Group: The two chlorine atoms on the silicon headgroup are highly reactive towards surface hydroxyl groups (-OH). This reactivity allows for not only covalent attachment to the substrate but also lateral cross-linking with adjacent silane molecules, forming a robust and densely packed polysiloxane network. This network structure enhances the mechanical and chemical stability of the resulting monolayer.
-
Cyclohexene Functional Tail Group: The terminal cyclohexene moiety presents a reactive carbon-carbon double bond. This functionality serves as a versatile platform for post-deposition modification. The alkene group can participate in a variety of chemical reactions, such as Diels-Alder cycloadditions, thiol-ene "click" chemistry, and oxidation, allowing for the covalent immobilization of a wide range of molecules, including proteins, DNA, and small-molecule drugs.[3] This makes it an ideal candidate for creating bioactive and functional surfaces.
This guide will provide researchers with the foundational knowledge and practical protocols to successfully implement this compound in their surface modification workflows.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from similar dichlorosilane compounds. The following table summarizes key physicochemical properties that are critical for safe handling and effective application.
| Property | Expected Value / Characteristic |
| Molecular Formula | C9H16Cl2Si |
| Molecular Weight | 223.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactivity | Highly sensitive to moisture. Reacts with water, alcohols, and other protic solvents to release hydrochloric acid (HCl). The reaction is exothermic. |
| Storage and Handling | Must be stored under an inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed container to prevent hydrolysis. All handling should be performed in a dry environment (e.g., a glovebox or using Schlenk line techniques). |
| Solubility | Soluble in anhydrous non-polar organic solvents such as toluene, hexane, or chloroform. |
The Mechanism of Dichlorosilane SAM Formation
The formation of a stable SAM with a dichlorosilane precursor is a multi-step process that relies on the presence of hydroxyl groups on the substrate surface and is highly sensitive to the presence of water.[4]
-
Hydrolysis: The process begins with the hydrolysis of the highly reactive Si-Cl bonds of the dichlorosilane molecule by trace amounts of water present on the substrate surface or in the solvent. This reaction forms intermediate silanol (Si-OH) groups and releases hydrochloric acid (HCl) as a byproduct.
-
Surface Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) on the substrate surface, forming strong, covalent siloxane (Si-O-Substrate) bonds.
-
Lateral Cross-Linking: A key feature of di- and trichlorosilanes is their ability to form a networked structure. The remaining silanol groups on adjacent, surface-bound silane molecules undergo intermolecular condensation, forming a cross-linked polysiloxane network (Si-O-Si). This lateral polymerization significantly enhances the stability and packing density of the monolayer.
Figure 1: Mechanism of dichlorosilane SAM formation.
Detailed Experimental Protocols
The formation of a high-quality SAM is critically dependent on maintaining anhydrous conditions during the deposition step and ensuring the substrate is impeccably clean.
Materials and Reagents
-
Substrates: Silicon wafers with native oxide (or glass slides).
-
Precursor: this compound.
-
Solvents: Anhydrous toluene (or hexane), acetone (ACS grade or higher), isopropanol (ACS grade or higher).
-
Acids/Bases: Sulfuric acid (H₂SO₄, 98%), hydrogen peroxide (H₂O₂, 30%).
-
Water: Deionized (DI) water (18 MΩ·cm).
-
Gases: High-purity nitrogen or argon.
-
Equipment: Sonicator, spin coater or deposition vessel, oven, fume hood, glassware (cleaned and oven-dried).
Experimental Workflow Diagram
Figure 2: General workflow for SAM formation.
Step-by-Step Protocol: Solution-Phase Deposition
Step 1: Substrate Cleaning and Hydroxylation A pristine, fully hydroxylated surface is essential for the formation of a dense, well-ordered monolayer.
-
Initial Cleaning: Sonicate silicon wafer substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Piranha Etching (Caution!): Prepare a piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass container. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes residual organic matter and creates a fresh, hydroxylated silicon dioxide surface.
-
Rinsing: Carefully remove the substrates and rinse them copiously with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon and use them immediately for deposition. A properly hydroxylated surface should be highly hydrophilic (water contact angle < 10°).
Step 2: SAM Deposition This step must be performed under strictly anhydrous conditions to prevent premature polymerization of the precursor in solution.
-
Prepare Deposition Solution: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Substrate Immersion: Place the freshly cleaned and dried substrates into the deposition solution. Ensure the substrates are fully submerged.
-
Incubation: Seal the container and allow the self-assembly process to proceed for 1-4 hours at room temperature. The optimal time may need to be determined empirically.
-
Rinsing: Remove the substrates from the deposition solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. Follow with a rinse in isopropanol.
-
Drying: Dry the substrates again under a stream of nitrogen or argon.
Step 3: Curing the Monolayer Curing helps to drive the lateral cross-linking reactions to completion, forming a stable polysiloxane network.
-
Annealing: Place the coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
Final Cleaning: After cooling, sonicate the substrates briefly in a fresh solvent (e.g., chloroform or toluene) to remove any remaining non-covalently bound material.
-
Final Rinse and Dry: Perform a final rinse with isopropanol and dry with nitrogen. The SAM-coated substrates are now ready for characterization or further functionalization.
Characterization of the Monolayer
Verifying the quality of the SAM is a critical step. The following table summarizes key characterization techniques and their expected outcomes for a successful monolayer.
| Characterization Technique | Purpose | Expected Outcome for a Successful SAM |
| Contact Angle Goniometry | To measure surface wettability and hydrophobicity. | A significant increase in the static water contact angle from <10° (for the clean, hydroxylated surface) to >80-90°, indicating the formation of a hydrophobic monolayer due to the hydrocarbon tail.[5] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | The appearance of Si 2p, C 1s, and O 1s peaks consistent with the silane molecule and the underlying substrate. The high-resolution Si 2p spectrum can distinguish between silicon in the substrate (SiO₂) and in the silane layer (Si-C, Si-O-Si).[6][7][8] |
| Atomic Force Microscopy (AFM) | To assess surface morphology and roughness. | A smooth, uniform surface with a low root-mean-square (RMS) roughness, typically < 0.5 nm. This indicates the formation of a well-ordered monolayer without significant aggregation.[9] |
| Ellipsometry | To measure the thickness of the monolayer. | A uniform thickness across the substrate, typically in the range of 1-2 nm, consistent with the length of a single this compound molecule.[9][10] |
Applications and Post-Functionalization of the Cyclohexene Terminus
The true utility of a SAM formed from this compound lies in the reactivity of its terminal cyclohexene group. This functionality opens a pathway to a multitude of surface engineering applications.[11]
-
Biosensor Fabrication: The alkene can be functionalized to immobilize antibodies, enzymes, or nucleic acids for the development of highly specific biosensors.[1]
-
Drug Delivery Platforms: Small-molecule drugs or targeting ligands can be attached to the surface for creating drug-eluting coatings or targeted nanoparticles.
-
Controlling Cell Adhesion: The surface can be modified with peptides or other biomolecules to promote or prevent cell adhesion, which is critical in tissue engineering and medical implant development.
-
Combinatorial Chemistry: The reactive surface can be used as a solid support for the synthesis of compound libraries.
The cyclohexene group can be modified through several well-established chemical reactions, including:
-
Thiol-ene "Click" Chemistry: A highly efficient and bio-orthogonal reaction with thiol-containing molecules.
-
Diels-Alder Cycloaddition: Reaction with a suitable diene to form a new six-membered ring.
-
Epoxidation or Dihydroxylation: Oxidation of the double bond to create epoxide or diol functionalities for further reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<70°) | Incomplete monolayer coverage; Contamination of the substrate or precursor solution. | Ensure the substrate is thoroughly cleaned and hydroxylated. Verify the anhydrous nature of the deposition solvent. Increase the deposition time or precursor concentration. |
| High Surface Roughness (AFM) | Premature polymerization of the precursor in solution due to moisture contamination. | Use freshly distilled, anhydrous solvents. Perform the deposition in a glovebox or under a strictly inert atmosphere. Reduce the concentration of the precursor solution. |
| Inconsistent Results Across Batches | Variability in substrate cleaning; Degradation of the silane precursor. | Standardize the substrate cleaning protocol. Use a fresh bottle of the silane precursor or verify its quality. Ensure consistent temperature and humidity during deposition.[12] |
| Film Thickness Too High (Ellipsometry) | Multilayer formation due to excessive water in the system. | Strictly control the humidity during deposition. Use minimal amounts of water for hydrolysis if a vapor-phase deposition method is used.[4] |
References
- Ostaci, R.-V., et al. (2009). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir.
- Wang, L. (2019). Surface functionalization and applications of self-assembled monolayers. Dissertation, Friedrich-Schiller-Universität Jena.
- Schulze, S., et al. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Analytical and Bioanalytical Chemistry.
- Ossila. (n.d.). Applications of Self-Assembled Monolayers. Ossila.com.
- Shircliff, R. A., et al. (2011). High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment.
- Rath, C., et al. (2024). Mixed Functional Siloxane Monolayers Prepared via Chemical Vapor Deposition. Langmuir.
- Fiveable. (n.d.). Types of SAMs and their formation processes. Molecular Electronics Class Notes.
- Nie, H.-Y. (Ed.). (n.d.). Special Issue : Self-Assembled Monolayers (SAMs)
- Asatekin, A., et al. (2010). Silane surface modification for improved bioadhesion of esophageal stents.
- Gunda, J., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.
- Sharma, S., et al. (2014). Applications of Self Assembled Monolayers(SAMs) for Biosensor.
- Re-de-la-Torre, A., et al. (2021). Self-Assembled Monolayers of Terminal Alkynes on Gold.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Sigma-Aldrich.com.
- BenchChem. (2025). Protocol for forming self-assembled monolayers (SAMs)
- Shircliff, R. A., et al. (2011).
- Lahann, J., et al. (2000). Reactions and Reactivity in Self-Assembled Monolayers.
- Lessel, M., et al. (2015). Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces.
- Patrone, L., et al. (2011). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers.
- Patrone, L., et al. (2011). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. RSC Publishing.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Compound Overview and Key Purification Challenges
This compound is typically synthesized via the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with methyldichlorosilane. While the synthesis is straightforward, isolating the pure product requires careful consideration of the potential impurities and the compound's inherent reactivity.
The primary challenges in its purification are:
-
Extreme Moisture Sensitivity: Dichlorosilanes readily hydrolyze in the presence of water, even atmospheric moisture, to form silanols, which then condense into polymeric siloxanes. This decomposition is a critical failure point in purification.[1]
-
Presence of Side-Reaction Products: Platinum-catalyzed hydrosilylation can be accompanied by side reactions such as alkene isomerization, which can lead to a mixture of structurally similar isomers that are difficult to separate.[2]
-
Residual Starting Materials and Catalyst: Incomplete reactions can leave behind starting materials, and the platinum catalyst must be effectively removed from the final product.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆Cl₂Si | N/A |
| Molecular Weight | 223.21 g/mol | N/A |
| Boiling Point (Predicted) | >200 °C at 760 mmHg (Requires vacuum distillation) | [3] (by analogy) |
| Primary Hazards | Corrosive, Flammable, Reacts with water to produce HCl | [1][4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile is largely dictated by the hydrosilylation synthesis route. Common contaminants include:
-
Unreacted Starting Materials: 4-vinylcyclohexene and methyldichlorosilane.
-
Hydrosilylation Byproducts: The reaction can produce both the β-adduct (desired product) and the α-adduct. Additionally, the platinum catalyst can induce isomerization of the cyclohexene double bond.[2][5]
-
Catalyst Residues: Homogeneous platinum catalysts, such as Karstedt's or Speier's catalyst, may remain in the crude product.[6]
-
Hydrolysis/Condensation Products: White precipitates or an increase in viscosity are signs of the formation of oligomeric or polymeric siloxanes due to moisture exposure.[1]
Q2: Why is the exclusion of moisture so critical during purification and handling?
The silicon-chlorine (Si-Cl) bonds in dichlorosilanes are highly susceptible to nucleophilic attack by water. This hydrolysis reaction produces hydrochloric acid (HCl) and silanols (R-Si-OH), which are unstable and rapidly condense to form stable silicon-oxygen-silicon (Si-O-Si) linkages, resulting in the formation of siloxane oligomers or polymers.[1] This process is often irreversible and leads to significant yield loss and product contamination. All glassware must be flame- or oven-dried, and all solvents and reagents must be anhydrous. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: What analytical methods are recommended to assess purity?
A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of volatile silanes. It can effectively separate the desired product from volatile starting materials and byproducts, providing a clear purity percentage and confirming the identity of the components via mass fragmentation patterns.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information. ¹H NMR can confirm the structure and identify organic impurities. The disappearance of the Si-H proton signal (typically around 4.5-5.5 ppm) from methyldichlorosilane is a key indicator of reaction completion. ²⁹Si NMR can provide insight into the silicon environment and detect the presence of siloxanes.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for quickly verifying the absence of key functional groups, such as Si-H (around 2100-2250 cm⁻¹) from the starting silane and broad O-H stretches (around 3200-3600 cm⁻¹) that would indicate hydrolysis.[10]
Q4: What is the primary recommended purification method for this compound?
Fractional vacuum distillation is the most effective and widely used method for purifying this compound. The desired product is a liquid with a relatively high boiling point, making it separable from lower-boiling starting materials and non-volatile catalyst residues and polymeric impurities. The distillation must be performed under high vacuum and in a dry, inert system to prevent thermal decomposition and hydrolysis.
Section 3: Troubleshooting Guide
Problem: Contamination with Volatile Starting Materials
Q: My GC-MS and ¹H NMR spectra show significant amounts of unreacted 4-vinylcyclohexene and/or methyldichlorosilane. How can I remove them?
A: This is a classic scenario for fractional vacuum distillation. The success of the separation depends on the difference in boiling points between the components.
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Methyldichlorosilane | 41 °C | Highly volatile, will be the first fraction.[1] |
| 4-Vinylcyclohexene | 126 °C | Will distill after the silane but before the product. |
| Target Product | ~230-250 °C (estimated) | Requires vacuum to lower the boiling point and prevent decomposition. |
Solution Workflow:
-
Initial Removal: If large amounts of methyldichlorosilane are present, it can be carefully removed at atmospheric pressure (with proper inert gas flow) before applying a vacuum.
-
Fractional Vacuum Distillation: Use a distillation column with good theoretical plate efficiency (e.g., a Vigreux or packed column).
-
Collect Fractions: Carefully collect distinct fractions based on the boiling point at the operating pressure. The head temperature should stabilize during the collection of each pure component.
-
Analyze Fractions: Analyze each fraction by GC-MS to confirm its identity and purity before combining the desired fractions.
Problem: Product Decomposition During Purification
Q: My product is turning cloudy or viscous during distillation, and the final yield is very low. What is causing this?
A: This is a clear sign of hydrolysis and/or thermal decomposition. The cloudiness is due to the formation of insoluble siloxane polymers.
Root Causes & Prevention:
-
Moisture Contamination: The most likely cause. Even a small leak in your distillation setup can introduce enough moisture to ruin the product.
-
Solution: Ensure every piece of glassware is rigorously dried (flame-dried under vacuum is best). Use high-quality vacuum grease on all joints. Perform the entire distillation under a static vacuum or a slow sweep of dry nitrogen/argon.
-
-
Excessive Heat: While the product is thermally stable to a degree, prolonged exposure to high temperatures in the distillation pot ("pot temperature") can cause decomposition or polymerization.
-
Solution: Use the lowest possible pot temperature by employing a deep vacuum (e.g., <1 mmHg). A good vacuum is essential. Ensure efficient stirring to prevent localized overheating. Do not heat the pot until a stable vacuum is achieved.
-
Problem: Removing the Hydrosilylation Catalyst
Q: How do I ensure all the platinum catalyst is removed from my product?
A: Platinum catalysts are typically non-volatile and will remain in the distillation flask after vacuum distillation. However, for applications requiring extremely high purity, a pre-distillation treatment is recommended.
Recommended Strategies:
-
Distillation (Standard Method): For most applications, simply performing a careful vacuum distillation is sufficient. The catalyst and any non-volatile ligands will remain in the distillation residue.
-
Pre-Filtration (High-Purity Method): Before distilling, dilute the crude product with a dry, inert, non-polar solvent (e.g., hexane, toluene). Pass the solution through a plug of a suitable adsorbent like Celite®, activated carbon, or a specialized platinum scavenger. The solvent can then be removed in vacuo before proceeding with the fractional distillation of the product. This ensures that no catalyst is carried over mechanically in the vapor stream.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general guideline for analyzing the purity of your product.
-
Sample Preparation: Under an inert atmosphere, dilute 1 drop of the sample in 1 mL of anhydrous hexane or dichloromethane in a GC vial.
-
Instrument Setup (Example):
-
Column: A low-to-mid polarity column, such as a DB-5ms or VF-624ms (30 m x 0.25 mm, 1.4 µm film), is suitable.[7]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Scan range 40-450 amu, ion source temperature 230 °C.[11]
-
-
Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage of each component. Identify impurities by comparing their mass spectra to library data and the expected fragmentation patterns of starting materials and byproducts.
Protocol 2: Fractional Vacuum Distillation
!!! SAFETY WARNING !!! This procedure must be conducted in a well-ventilated fume hood. Dichlorosilanes are corrosive and react with moisture to form HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12][13]
-
System Assembly: Assemble a flame-dried fractional distillation apparatus (flask, Vigreux column, condenser, Perkin triangle or similar fraction collector, and cold trap). Ensure all joints are properly sealed with high-vacuum grease.
-
Inert Atmosphere: Place the system under a high vacuum and gently heat with a heat gun to remove any adsorbed water. Backfill with dry nitrogen or argon.
-
Charging the Flask: Transfer the crude product to the distillation flask via cannula under a positive pressure of inert gas. Add a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) must be used to protect the vacuum pump.
-
Distillation: Once a stable, high vacuum is achieved (<1 mmHg), begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities (e.g., residual solvents, methyldichlorosilane, 4-vinylcyclohexene) in the first fraction(s). The head temperature will be significantly lower than that of the product.
-
Product Fraction: As the head temperature rises and stabilizes, switch to a new receiving flask to collect the pure product.
-
Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which will contain the catalyst and any polymeric material.
-
-
Storage: After collection, backfill the system with inert gas. Transfer the purified product to a dry, sealed container (e.g., an ampoule or a flask with a PTFE stopcock) under an inert atmosphere for storage.
Section 5: Visualizations and Workflows
Purification Strategy Decision Workflow
This diagram outlines the logical steps for purifying the crude product after synthesis.
Caption: Decision workflow for selecting the appropriate purification method.
Mechanism of Hydrolytic Decomposition
This diagram illustrates how this compound decomposes in the presence of water.
Caption: Reaction pathway for the hydrolysis and condensation of the dichlorosilane.
Section 6: References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
-
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
-
SAFETY DATA SHEET - Sigma-Aldrich (Flammable Liquid). Sigma-Aldrich.
-
SAFETY DATA SHEET - Sigma-Aldrich (Toxic/Flammable). Sigma-Aldrich.
-
SILANES. Gelest, Inc.
-
Fifty Years of Hydrosilylation in Polymer Science. PMC - NIH.
-
Hydrosilylation - Chemistry LibreTexts. Chemistry LibreTexts.
-
Dichloro(cyclohexyl)methylsilane | CAS#:5578-42-7. Chemsrc.
-
1,2-Cyclohexadiene - Organic Syntheses Procedure. Organic Syntheses.
-
Hydrosilylation of Arynes with Silanes and Silicon‐Based Polymer. ResearchGate.
-
[2-(3-CYCLOHEXENYL)ETHYL]TRIETHOXYSILANE - Safety Data Sheet. Gelest, Inc.
-
GC-MS - Application Notes. GBC Scientific Equipment.
-
Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes. The Royal Society of Chemistry.
-
Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. EPFL Infoscience.
-
2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione - Organic Syntheses Procedure. Organic Syntheses.
-
Analysis of Residual Solvents in Pharmaceuticals Using Headspace-GC/MS. Shimadzu.
-
Diastereoselective synthesis of cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centres. The Royal Society of Chemistry.
-
Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils. Karbala International Journal of Modern Science.
-
GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. gelest.com [gelest.com]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloro(cyclohexyl)methylsilane | CAS#:5578-42-7 | Chemsrc [chemsrc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gbcsci.com [gbcsci.com]
- 8. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. gelest.com [gelest.com]
Technical Support Center: Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Welcome to the technical support center for the synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This guide is designed for researchers, chemists, and materials scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges associated with the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes?
Answer: Low or no conversion is one of the most common issues and typically points to problems with the catalyst or the reagents.
-
Catalyst Inactivity: Platinum catalysts are highly susceptible to poisoning. Trace amounts of impurities in your reagents or solvent can completely halt the reaction.
-
Causality: Compounds containing sulfur, nitrogen, or phosphorus can coordinate strongly to the platinum center, blocking the active site required for the catalytic cycle. Water is also detrimental as it reacts with the dichloromethylsilane starting material and can affect the catalyst's integrity.
-
Solution:
-
Reagent Purity: Use freshly distilled 4-vinylcyclohexene to remove any polymerization inhibitors (like BHT) and peroxides. Ensure your dichloromethylsilane is of high purity and has been stored under an inert atmosphere.
-
Solvent Purity: Solvents must be anhydrous. Use a solvent purification system or distill from an appropriate drying agent (e.g., toluene from sodium/benzophenone).[1]
-
Catalyst Handling: Use a fresh, active catalyst solution. Platinum catalysts like Karstedt's can degrade over time, especially if not stored properly under inert gas and protected from light.[2]
-
-
-
Incorrect Reaction Temperature: The reaction initiation and propagation are temperature-dependent.
-
Causality: While many hydrosilylation reactions are exothermic once initiated, they often require an initial activation energy to start. If the temperature is too low, the reaction may never begin. Conversely, excessively high temperatures can lead to catalyst decomposition (e.g., formation of platinum colloids) and an increase in side reactions.[3]
-
Solution: Gently warm the reaction mixture to 30-40°C to initiate the reaction. An exotherm is a good indicator that the reaction has started. Maintain a controlled temperature throughout the addition of the silane to prevent runaway reactions.
-
-
Insufficient Catalyst Loading:
-
Causality: While highly efficient, the catalyst is required in a sufficient amount to achieve a reasonable reaction rate.
-
Solution: Typical catalyst loading for platinum-based catalysts is in the range of 5-50 ppm of platinum relative to the total formulation weight.[2] If you suspect catalyst poisoning, a slightly higher loading (e.g., 100 ppm) might be necessary to overcome the effect of trace inhibitors.
-
Question 2: My analytical data (GC-MS, NMR) shows multiple products. What are these side products and how can I improve selectivity?
Answer: The formation of multiple products indicates a lack of selectivity, a frequent challenge in the hydrosilylation of di-olefins like 4-vinylcyclohexene.
-
Isomerization of Starting Material:
-
Causality: Platinum catalysts can catalyze the isomerization of 4-vinylcyclohexene to other isomers, such as ethylidene cyclohexene, which can then undergo hydrosilylation to yield different products. This is a common side reaction in olefin hydrosilylation.[4]
-
Solution: Lower the reaction temperature and shorten the reaction time. The use of specific inhibitors or catalyst systems less prone to isomerization can also be beneficial.
-
-
Formation of the α-Adduct:
-
Causality: The hydrosilylation of a terminal alkene can result in two regioisomers: the desired anti-Markovnikov product (β-adduct) and the Markovnikov product (α-adduct). The reaction mechanism, particularly the migratory insertion step, dictates this selectivity.[5] While platinum catalysts strongly favor the β-adduct, reaction conditions can influence the ratio.
-
Solution: Adherence to established protocols using selective catalysts like Karstedt's or Speier's catalyst generally minimizes the α-adduct to negligible levels.[5] Avoid high temperatures, which can decrease selectivity.
-
-
Dehydrogenative Silylation:
-
Causality: This side reaction produces a vinylsilane and hydrogen gas instead of the desired alkylsilane. It is more common with certain catalyst systems (e.g., iron or cobalt) but can occur with platinum under specific conditions.[4]
-
Solution: Ensure a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative pathways that might favor this side reaction. Using a catalyst known for high hydrosilylation selectivity is key.
-
Question 3: My product appears to decompose or polymerize during purification by distillation. How can I isolate it successfully?
Answer: The product, this compound, contains highly reactive Si-Cl bonds, making it susceptible to degradation.
-
Hydrolysis:
-
Causality: The dichlorosilyl group reacts rapidly with moisture to form silanols (R-Si(OH)₂-R'). These silanols can then condense to form siloxane oligomers and polymers, appearing as a viscous oil or solid. This reaction is often catalyzed by trace acid (HCl) formed during the initial hydrolysis.
-
Solution:
-
Inert Atmosphere: Perform the entire work-up and distillation under a dry, inert atmosphere (N₂ or Ar). Use Schlenk line techniques or a glovebox.[6]
-
Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried immediately before use. All solvents and reagents used in the work-up must be anhydrous.
-
Quenching: Before distillation, it can be beneficial to filter the crude reaction mixture through a short plug of dry Celite or silica to remove platinum colloids which can catalyze decomposition at high temperatures.
-
-
-
Thermal Decomposition:
-
Causality: At high temperatures, undesirable side reactions or rearrangements can occur. Residual catalyst activity can also promote decomposition.
-
Solution: Purify the product using vacuum distillation at the lowest possible temperature. A short-path distillation apparatus is recommended to minimize the residence time of the product at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is recommended for this synthesis?
A1: Karstedt's catalyst (a Pt(0) complex) is highly recommended.[2] It is known for its high activity at low concentrations and excellent solubility in organic solvents. Speier's catalyst (H₂PtCl₆ in isopropanol) is another classic and effective choice.[4][5]
Q2: What is the expected regioselectivity of the reaction?
A2: The reaction proceeds via an anti-Markovnikov addition, where the silicon atom adds to the terminal carbon of the vinyl group.[5] This results in the formation of the β-adduct, this compound, as the major product.
Q3: How should I handle the dichloromethylsilane reagent safely?
A3: Dichloromethylsilane is a corrosive, flammable, and moisture-sensitive liquid. It reacts with water to release hydrochloric acid (HCl). Always handle it in a well-ventilated fume hood under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.
Q4: What are the key analytical markers to confirm product formation?
A4:
-
¹H NMR: Look for the disappearance of the vinyl protons from 4-vinylcyclohexene (typically 5.0-6.0 ppm) and the Si-H proton from dichloromethylsilane (~4.8 ppm). New signals corresponding to the ethyl bridge protons will appear (typically 0.8-1.8 ppm).
-
¹³C NMR: The vinyl carbons (~112, 143 ppm) will be replaced by aliphatic signals for the ethyl bridge.
-
²⁹Si NMR: A shift from the starting silane to a new signal characteristic of an alkyl-substituted dichlorosilane is expected.
-
FT-IR: The disappearance of the Si-H stretching band (around 2200 cm⁻¹) is a strong indicator of reaction completion.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Charging:
-
To the flask, add freshly distilled 4-vinylcyclohexene (1.0 eq).
-
Add anhydrous toluene (to make a ~2M solution).
-
Add Karstedt's catalyst (10-20 ppm Pt).
-
-
Initiation: Begin stirring and gently warm the mixture to ~35°C.
-
Silane Addition: Fill the dropping funnel with dichloromethylsilane (1.05 eq). Add the silane dropwise to the reaction mixture at a rate that maintains a gentle reflux or a temperature below 60°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 50°C for 2-4 hours. Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing via FT-IR (disappearance of Si-H stretch) or ¹H NMR.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Set up a short-path distillation apparatus that has been flame-dried.
-
Transfer the crude oil to the distillation flask under nitrogen.
-
Distill the product under high vacuum. The product is a colorless liquid.
-
Data Summary Table
| Parameter | Recommended Value | Notes |
| Reactant Ratio | 1.05 : 1.0 (Silane : Alkene) | A slight excess of silane ensures complete consumption of the alkene. |
| Catalyst Loading | 10-50 ppm (Pt) | Karstedt's or Speier's catalyst.[2] |
| Solvent | Toluene (Anhydrous) | Other non-coordinating, dry solvents like hexane can be used. |
| Reaction Temp. | 40-60°C | Monitor exotherm during addition. |
| Reaction Time | 2-6 hours | Monitor by FT-IR or NMR for completion. |
| Expected Yield | >85% | Yields are highly dependent on reagent purity and handling. |
Visualized Workflows and Mechanisms
General Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Simplified Catalytic Cycle (Chalk-Harrod Mechanism)
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[5]
Troubleshooting Flowchart: Low Yield
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 3. researchgate.net [researchgate.net]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Dichlorosilane Hydrosilylation Technical Support Center: A Guide to Avoiding Side Reactions
Welcome to the technical support center for dichlorosilane (H₂SiCl₂) hydrosilylation. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this powerful C-Si bond-forming reaction. Dichlorosilane is a highly reactive and efficient reagent, but its utility can be hampered by a variety of side reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and minimize these undesired pathways, ensuring higher yields and product purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: My primary side product is an isomerized alkene.
Question: I'm observing significant quantities of isomerized alkene in my reaction mixture, which is competing with the desired hydrosilylation. What causes this, and how can I prevent it?
Answer: Alkene isomerization is one of the most common side reactions in hydrosilylation, particularly when using platinum-based catalysts.[1] The catalyst can facilitate the migration of the double bond along the carbon chain, converting a terminal, more reactive alkene into a less reactive internal one.
Root Causes and Mitigation Strategies:
-
Catalyst-Induced Isomerization: The platinum catalyst can insert into a C-H bond of the allyl group, leading to a hydride intermediate that can re-add to form an internal alkene.
-
Reaction Temperature: Higher temperatures often accelerate the rate of isomerization.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the hydrosilylation, it can significantly suppress isomerization.
-
-
Catalyst Choice: Different catalysts exhibit varying propensities for causing isomerization.
-
Solution: If using Speier's catalyst (H₂PtCl₆), consider switching to Karstedt's catalyst, which is often more active at lower temperatures. For certain substrates, rhodium-based catalysts like Wilkinson's catalyst may offer better selectivity.
-
Experimental Protocol: Minimizing Alkene Isomerization
-
Setup: Under an inert atmosphere (argon or nitrogen), charge a dry flask with the alkene and a suitable anhydrous, non-polar solvent (e.g., toluene or hexane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst) at a low loading (10-50 ppm).
-
Slow Addition of DCS: Add dichlorosilane dropwise to the cooled, stirred solution. The high reactivity of DCS means it will be consumed quickly, reducing its residence time and the opportunity for side reactions.
-
Monitoring: Track the reaction's progress via GC-MS or ¹H NMR to determine the optimal reaction time that maximizes product formation while minimizing isomerization.
Issue 2: I'm getting a mixture of products with different numbers of chloro and hydrido groups on the silicon.
Question: My product is not the expected dialkyl-dichlorosilane. Instead, I see a mixture of products, suggesting changes to the dichlorosilane itself. What is happening?
Answer: This issue likely stems from redistribution reactions of dichlorosilane.[2] In the presence of a catalyst, dichlorosilane can disproportionate into other silanes, such as monochlorosilane (H₃SiCl) and trichlorosilane (HSiCl₃). These new silanes can then participate in the hydrosilylation, leading to a complex product mixture.
Root Causes and Mitigation Strategies:
-
Catalyst-Mediated Redistribution: Lewis acidic sites on the catalyst or impurities can promote the exchange of hydride and chloride substituents on the silicon atom.
-
Temperature: Higher temperatures can favor these redistribution equilibria.
Solutions:
-
Control Stoichiometry: Use a slight excess of the alkene to ensure the dichlorosilane is consumed rapidly.
-
Maintain Low Temperature: As with isomerization, running the reaction at the lowest feasible temperature can help suppress redistribution.
-
Catalyst Purity: Ensure the catalyst is of high quality and free from acidic impurities that might promote this side reaction.
Issue 3: My reaction is forming insoluble precipitates or oligomers.
Question: I am observing the formation of a precipitate or viscous oil, and my desired product yield is low. What is the cause?
Answer: The formation of insoluble materials often points to either catalyst decomposition or side reactions such as dehydrogenative silylation.
Root Causes and Mitigation Strategies:
-
Catalyst Decomposition: The homogeneous catalyst can sometimes decompose to form catalytically inactive platinum black or colloids.[1]
-
Solution: Ensure strict exclusion of oxygen and moisture. Use high-purity, degassed solvents.
-
-
Dehydrogenative Silylation: This side reaction involves the coupling of a Si-H bond with another functional group, such as an alcohol, or even another Si-H bond, leading to Si-O or Si-Si bond formation with the evolution of hydrogen gas.[1][3] This can lead to oligomers.
-
Solution: This is more common with certain catalysts. If this is a persistent issue, screening other transition metal catalysts (e.g., rhodium or iridium complexes) may be necessary.[1]
-
-
Reaction with Moisture: Dichlorosilane reacts vigorously with water to form siloxanes and eventually silicon dioxide, which are insoluble.[4]
-
Solution: Use rigorously dried glassware, solvents, and reagents. All manipulations should be performed under a dry, inert atmosphere.
-
Workflow for Avoiding Insoluble Byproducts
Caption: Key experimental considerations to prevent precipitate formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I handle and quench unreacted dichlorosilane safely?
A1: Dichlorosilane is a flammable and corrosive gas that reacts violently with water.[5][6][7][8] Unreacted dichlorosilane should be quenched with extreme care. A common method is to slowly bubble the excess gas through a solution of a base, such as sodium hydroxide or potassium hydroxide, in a compatible solvent like isopropanol, under an inert atmosphere and with cooling. For small amounts in a reaction flask, a slow, dropwise addition of a sterically hindered alcohol (like isopropanol or tert-butanol) at low temperature is a viable quenching method before aqueous workup.[9][10] Always perform these operations in a well-ventilated fume hood.
Q2: My substrate contains functional groups like esters or ketones. Will these interfere with the hydrosilylation?
A2: Yes, carbonyl groups can be reduced by hydrosilanes in the presence of a catalyst to form silyl ethers.[11] If your substrate contains such functional groups, you may observe this competing reaction. The selectivity will depend on the catalyst and the specific hydrosilane used. Dichlorosilane is highly reactive and may not be the best choice for substrates with sensitive functional groups. A less reactive silane or a different catalyst system might be required to achieve chemoselectivity.
Q3: What causes my catalyst to be "poisoned" or deactivated?
A3: Platinum catalysts are sensitive to a variety of substances that can act as poisons.[12] Common poisons include compounds containing sulfur, phosphorus, nitrogen (especially amines), and other unsaturated compounds that can bind strongly to the platinum center and render it inactive. Raw materials may contain these impurities.[13]
- Solution: Ensure your starting materials and solvents are of high purity. If catalyst poisoning is suspected, purifying the alkene substrate (e.g., by distillation or passing through a plug of alumina) may be necessary.
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Absolutely. The solvent plays a crucial role in solubilizing the reactants and catalyst and can influence the reaction rate and selectivity.[14] Non-polar, aprotic solvents like toluene, hexane, or xylenes are generally preferred.[15] Polar coordinating solvents, such as THF or acetonitrile, can sometimes bind to the catalyst and inhibit its activity. For gaseous alkenes, the solubility in the chosen solvent is a critical factor.[14]
Decision Tree for Troubleshooting Dichlorosilane Hydrosilylation
Caption: A decision tree to diagnose and solve common hydrosilylation problems.
Data Summary: Key Parameters and Their Effects
| Parameter | Recommended Condition | Rationale for Avoiding Side Reactions |
| Temperature | 0 °C to Room Temperature | Minimizes alkene isomerization and silane redistribution.[15] |
| Catalyst Loading | 10-100 ppm | Sufficient for catalysis; higher amounts can increase side reactions. |
| Solvent | Anhydrous, Non-polar (Toluene, Hexane) | Prevents hydrolysis of DCS and avoids catalyst inhibition.[14][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen, preventing catalyst deactivation and DCS decomposition.[16] |
| Reagent Purity | High Purity | Avoids catalyst poisoning by sulfur, phosphorus, or amine compounds.[12] |
| Addition Rate | Slow, Dropwise Addition of DCS | Ensures rapid consumption of the highly reactive DCS, minimizing its participation in side reactions. |
References
-
DICHLOROSILANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Dichlorosilane Safety Data Sheet. (2023). Linde. Retrieved from [Link]
-
DICHLOROSILANE Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]
-
Dichlorosilane Safety Data Sheet. (2023). SIAD S.p.A. Retrieved from [Link]
- de Jong, J. J., & van der Made, A. W. (1991). Hydrosilylation of 1-alkenes with dichlorosilane.Recueil des Travaux Chimiques des Pays-Bas, 110(3), 121-125.
-
Safety Data Sheet - Dichlorosilane. (n.d.). Air Products. Retrieved from [Link]
- Application Notes and Protocols for Catalytic Hydrosilylation with Dichloro-bis(4-methylphenyl)silane. (2025). BenchChem.
- Larsen, G. L., & Tirella, J. A. (2022). Low isomer hydrosilylation.U.S.
- Kojima, J., et al. (1998). Hazards of dichlorosilane exhaust deposits from the high-temperature oxide process as determined by FT-ICR mass spectrometry.IEEE Transactions on Semiconductor Manufacturing, 11(2), 241-246.
- Igarashi, M., et al. (2011). Hydrosilylation process for gaseous unsaturated hydrocarbons.
-
Hydrosilylation. (2023). In Wikipedia. Retrieved from [Link]
-
Hydrosilylation. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Wang, Y., et al. (2025). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory.Molecules, 30(9), 2345.
- Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction. (2017).
- STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND ST
- Nagaishi, T., et al. (2011). Investigation of thermal hazard during the hydrosilylation of 1,6-divinyl(perfluorohexane) with trichlorosilane.Journal of Thermal Analysis and Calorimetry, 106(2), 527-532.
- Lignieres, B., & Brook, M. A. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.Polymers, 13(16), 2755.
- Pagliaro, M., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation.European Journal of Organic Chemistry, 2013(28), 6227-6235.
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest. Retrieved from [Link]
- Marciniec, B. (2009). Hydrosilylation of Alkenes and Their Derivatives.
-
Asymmetric Hydrosilylation of Alkenes. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. (2025). BenchChem.
- Krzyżanowska, A., & Milchert, E. (2017). Side-reactions during dehydrochlorination of 1,3-dichloropropan-2-ol to epichlorohydrin.Przemysł Chemiczny, 96(5), 1015-1018.
-
Techniques for Silylation. (n.d.). Gelest. Retrieved from [Link]
- Alagozoglu, M., et al. (2015). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct.Russian Journal of General Chemistry, 85(3), 643-645.
- Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application. (2011).
-
Quenching guide. (2022). Reddit. Retrieved from [Link]
- Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
-
Silylation. (2023). In Wikipedia. Retrieved from [Link]
- Ehabe, E. E., et al. (2003). Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans.Biomacromolecules, 4(5), 1394-1402.
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
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- 6. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
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- 10. kgroup.du.edu [kgroup.du.edu]
- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 12. CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google Patents [patents.google.com]
- 13. CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application - Google Patents [patents.google.com]
- 14. EP2324039B1 - Hydrosilylation process for gaseous unsaturated hydrocarbons - Google Patents [patents.google.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane synthesis
Welcome to the technical support center for the synthesis of dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This guide is designed for researchers and drug development professionals to provide in-depth, practical solutions for optimizing this sensitive hydrosilylation reaction. Here, we move beyond basic protocols to address the specific challenges you may encounter, ensuring a successful and reproducible synthesis.
Core Reaction: An Overview
The synthesis of this compound is achieved via the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction is a cornerstone of organosilicon chemistry, forming a stable silicon-carbon bond.
The prevalent mechanism is the Chalk-Harrod mechanism, which provides a framework for understanding catalyst behavior and potential side reactions.[1][2] The process involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene (4-vinylcyclohexene), migratory insertion, and finally, reductive elimination of the desired product.[2] Success hinges on meticulous control of reaction conditions and the purity of all components.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Low yield is the most frequent issue and can stem from several sources. A systematic diagnosis is crucial.
Possible Causes & Solutions:
-
Catalyst Poisoning: Platinum catalysts are notoriously sensitive to impurities.
-
Diagnosis: Did you use anhydrous solvents and freshly distilled reagents? Trace amounts of water, peroxides (in older THF or ether), or sulfur/nitrogen-containing compounds can deactivate the catalyst.[3] Dichloromethylsilane itself reacts violently with water, liberating HCl and forming siloxanes, which consumes the reagent and introduces catalyst-inhibiting species.[4]
-
Solution:
-
Use a high-purity, anhydrous grade of 4-vinylcyclohexene. Consider passing it through a short column of activated alumina immediately before use.
-
Ensure your solvent (e.g., toluene, xylene) is rigorously dried, typically by distillation from sodium/benzophenone or by passing it through a solvent purification system.
-
Handle dichloromethylsilane under a strictly inert atmosphere (Nitrogen or Argon) at all times.[5] Use ground-glass syringes or cannulas for transfers.[6][7]
-
-
-
Ineffective Catalyst Activity: The choice and handling of the catalyst are paramount.
-
Diagnosis: Was the catalyst solution clear and properly stored? Karstedt's catalyst, while highly active, can degrade over time or with exposure to air.[1][8]
-
Solution:
-
Use a fresh batch of catalyst or a recently purchased, sealed ampoule. For optimal results, use a catalyst with high activity like Karstedt's catalyst (Pt₂(dvtms)₃).[1]
-
Ensure the catalyst loading is appropriate. Typically, platinum catalysts are used in the 5-50 ppm range relative to the total formulation weight.[8] Too little catalyst will result in a sluggish or incomplete reaction.
-
-
-
Sub-Optimal Reaction Temperature:
-
Diagnosis: What was your reaction temperature? While many hydrosilylations are exothermic, an initial activation energy barrier must be overcome.
-
Solution: Gentle heating to 40-60°C is often required to initiate the reaction. Monitor the internal temperature carefully; a sudden exotherm indicates reaction onset. Once initiated, the reaction may need cooling to maintain a steady rate and prevent side reactions.
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Development of new hydrosilylation catalysts towards high-performance organosilicon materials - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. gelest.com [gelest.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. gelest.com [gelest.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
handling and storage of pyrophoric Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Welcome to the technical support center for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and standardized protocols in a direct question-and-answer format. Our goal is to ensure you can handle this reactive compound safely and effectively in your experiments.
Section 1: Critical Safety & Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and immediate safety precautions required when working with this compound.
Q1: What are the primary hazards of this compound?
A1: this compound is a pyrophoric and water-reactive organochlorosilane. Its primary hazards stem from three key features:
-
Pyrophoricity & Flammability: The compound can spontaneously ignite upon contact with air.[1] It is a highly flammable liquid with vapors that can form explosive mixtures with air.[2][3] All handling must be conducted under an inert atmosphere.
-
Water Reactivity: It reacts violently with water, moisture, and protic solvents.[4] This hydrolysis reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, which can cause severe burns and respiratory damage.[4]
-
Corrosivity & Toxicity: The parent compound and its hydrolysis byproduct, HCl, are highly corrosive to skin, eyes, and the respiratory tract.[5] Inhalation or skin absorption can be toxic, causing severe irritation and chemical burns.[6]
Q2: What is the significance of the cyclohexenyl group in the molecule's reactivity?
A2: The cyclohexenyl group introduces an additional layer of potential hazard. Upon hydrolysis, the generated HCl can act as a strong acid catalyst, potentially leading to the polymerization of the cyclohexene moiety.[7][8] This polymerization can be exothermic and may lead to a runaway reaction if not properly controlled. Furthermore, cyclohexene itself can form explosive peroxides when exposed to air over time.[7]
Q3: What are the absolute minimum personal protective equipment (PPE) requirements?
A3: Due to the severe hazards, a stringent PPE protocol is mandatory.
-
Eye Protection: Chemical splash goggles and a full-face shield are required at all times.
-
Hand Protection: Double-gloving is recommended, with a pair of nitrile gloves underneath chemical-resistant gloves (e.g., neoprene or butyl rubber).
-
Body Protection: A flame-retardant lab coat (e.g., Nomex) must be worn over clothing made from natural fibers like cotton.[5] Synthetic clothing is strongly discouraged as it can melt and adhere to the skin in case of a fire.[5]
-
Footwear: Fully enclosed, chemical-resistant footwear is required.
Q4: What engineering controls are necessary for handling this compound?
A4: All manipulations of this compound must be performed in a certified chemical fume hood or, preferably, in an inert atmosphere glovebox.[5] The work area must be clear of all flammable materials and clutter.[2] An emergency safety shower and eyewash station must be immediately accessible (within 10 seconds of travel).[5] All equipment must be properly grounded to prevent static discharge, which can ignite flammable vapors.[9]
Section 2: Storage & Transport Troubleshooting
Proper storage is the first line of defense against accidents. This section troubleshoots common issues related to the long-term stability and internal transport of the reagent.
Q5: How should I properly store a new, unopened bottle of this compound?
A5: Store the compound in its original, sealed container in a cool, dry, well-ventilated area designated for pyrophoric and water-reactive materials. It must be kept away from heat, sparks, open flames, and direct sunlight. Crucially, it must be isolated from water, moisture, and any incompatible materials such as oxidizers, strong acids, and bases. Do not store pyrophoric chemicals in a standard flammable liquids cabinet with other flammable materials.[5]
Q6: The septum on my Sure/Seal™ bottle appears compromised. What should I do?
A6: If the integrity of the septum is in doubt, do not use the reagent. A compromised seal can allow air and moisture to slowly enter the bottle, potentially leading to a dangerous pressure buildup or degradation of the compound. Contact your institution's Environmental Health and Safety (EHS) office for guidance on how to safely quench and dispose of the entire bottle.
Q7: I need to transport the reagent from the storage cabinet to the fume hood. What is the safest way to do this?
A7: For internal transport, place the primary container inside a durable, sealed secondary container to minimize the risk of breakage and spills. If the original shipping container is available, it is often the best option for transport within the building. Avoid transporting open containers, even for short distances.
Section 3: Experimental Workflow Troubleshooting
This section provides solutions to specific problems that may arise during the experimental use of this compound.
Q8: I am seeing a white solid forming around the needle tip during transfer. What is happening and what should I do?
A8: The formation of a white solid indicates a reaction with atmospheric moisture, which is likely due to a small leak in your inert atmosphere setup. The solid is likely a mixture of siloxanes and hydrochloric acid. Immediately withdraw the needle from your reaction vessel and place it into a beaker of dry sand or vermiculite to safely manage any residual pyrophoric material at the tip. Re-evaluate your inert atmosphere setup for leaks before proceeding.
Q9: My reaction is unexpectedly turning viscous and generating a lot of heat. What could be the cause?
A9: This is a sign of a potential runaway reaction, which could be caused by several factors:
-
Uncontrolled Hydrolysis: The presence of trace amounts of water in your solvent or on your glassware is causing rapid hydrolysis, releasing HCl and heat.
-
Acid-Catalyzed Polymerization: The generated HCl may be catalyzing the polymerization of the cyclohexenyl group, which is also an exothermic process.[8] If you observe this, immediately cool the reaction vessel with an ice bath and be prepared to implement emergency shutdown procedures. Do not seal the reaction vessel, as pressure may build up.
Q10: How do I safely clean glassware that has come into contact with the reagent?
A10: All glassware must be thoroughly quenched before cleaning. Rinse the glassware under an inert atmosphere with a high-boiling point, non-reactive solvent like toluene to dilute any residual reagent.[10] This rinsate must be transferred to a separate flask for quenching. Once the glassware is rinsed, it can be slowly and carefully introduced to an isopropanol bath in a fume hood to quench any remaining traces of the silane. Only after this quenching procedure should the glassware be washed with water and detergent.
Section 4: Emergency Protocols
In the event of an emergency, a rapid and correct response is critical. This section provides clear, step-by-step instructions for handling spills and fires.
Q11: What is the correct procedure for a small spill (less than 20 mL) inside a fume hood?
A11: For a small, contained spill within a fume hood:
-
Alert personnel in the immediate area and ensure you are not working alone.
-
Keep a container of dry sand, powdered lime (calcium carbonate), or vermiculite within arm's reach. Do not use paper towels or other combustible materials.[11]
-
Completely cover and smother the spill with the absorbent material. This will help to control the reaction with the air.
-
Once the initial reaction has subsided, slowly and carefully add a less reactive alcohol, such as isopropanol, to the absorbent material to begin the quenching process.[10]
-
After the reaction with isopropanol is complete, the mixture can be further treated with methanol and then water.
-
The resulting material should be collected in a labeled hazardous waste container.
Q12: What should I do in the case of a large spill or a spill outside of a fume hood?
A12: In the event of a large spill or any spill outside of a fume hood:
-
Evacuate: Immediately alert everyone in the laboratory and evacuate the area.
-
Isolate: If it is safe to do so, close the fume hood sash and the laboratory door as you exit.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services.
-
Call for Help: From a safe location, call your institution's emergency number and provide details about the chemical spilled. Do not attempt to clean up a large spill yourself.[11]
Q13: What type of fire extinguisher should be used for a fire involving this compound?
A13: DO NOT USE WATER as an extinguishing agent, as it will react violently with the silane.[12] A standard dry powder (ABC) or a Class D (for combustible metals) fire extinguisher is recommended.[11] Carbon dioxide (CO2) extinguishers can also be used for small fires but may be less effective on larger ones.[13] Only attempt to extinguish a very small fire if you are trained to do so and have a clear escape route. In all other cases, evacuate and call for emergency responders.
Section 5: Data & Protocols
Physical and Safety Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 17864-93-6 | [14] |
| Molecular Formula | C9H16Cl2Si | [14] |
| Molecular Weight | 223.21 g/mol | [14] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 79 °C | [14] |
| Flash Point | 80°C | [14] |
| Water Reactivity | Reacts rapidly and violently | [14] |
| NFPA 704 Diamond | Health: 3, Flammability: 3, Instability: 2, Special: W | Estimated based on analogous compounds[12] |
Disclaimer: The NFPA 704 ratings are estimated based on data for structurally similar dichlorosilanes and cyclohexene, as a specific Safety Data Sheet for this compound was not publicly available.
Experimental Workflow Diagram
Caption: Safe Handling Workflow Diagram
Detailed Protocol: Quenching of this compound
This protocol must be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).
1. Preparation: a. Don all required PPE (flame-retardant lab coat, face shield over safety goggles, double gloves). b. Prepare a three-neck round-bottom flask equipped with a mechanical stirrer, an inert gas inlet, and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere. c. Place the flask in a cooling bath (ice/water or dry ice/acetone for larger quantities). d. In the flask, place a suitable high-boiling point, inert solvent such as heptane or toluene. The volume should be sufficient to dilute the silane significantly (at least a 10-fold excess).
2. Dilution: a. Under a positive pressure of inert gas, slowly transfer the this compound to be quenched into the dropping funnel using a cannula or syringe. b. Add the silane dropwise from the funnel into the cooled, stirred solvent in the flask. Maintain a slow addition rate to control the exotherm.
3. Quenching Sequence: a. Once the silane is fully diluted, begin the slow, dropwise addition of isopropanol from a clean dropping funnel. Isopropanol is used first as it reacts less vigorously than more protic solvents.[10] b. Monitor the reaction temperature and gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to cool. Continue adding isopropanol until gas evolution ceases. c. After the reaction with isopropanol is complete, switch to the dropwise addition of methanol . Methanol is more reactive and will quench any remaining silane.[10] d. Once the methanol addition is complete and no further reaction is observed, very slowly begin to add water . The initial addition of water may still cause some fuming (HCl) and heat, so proceed with extreme caution.[10]
4. Neutralization and Disposal: a. After the water addition is complete, allow the mixture to slowly warm to room temperature while stirring. b. The resulting mixture will be acidic due to the formation of HCl. Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to neutralize the mixture. Check the pH to ensure it is neutral. c. The neutralized mixture can now be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.
Spill Response Decision Tree
Caption: Spill Response Decision Tree
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Safety First: Handling Dichloromethylsilane in Industrial Settings. [URL not available]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexene. Retrieved from nj.gov. [Link]
- Thermo Fisher Scientific. (2025, September 9). Cyclohexene - SAFETY DATA SHEET.
-
Pearson+. (2024, April 11). Draw the mechanism for the reaction of cyclohexene with HCl. Retrieved from pearson.com. [Link]
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from chemiedidaktik.uni-wuppertal.de. [Link]
- Thermo Fisher Scientific. (2010, April 26). Dichlorodimethylsilane - SAFETY DATA SHEET.
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
-
ResearchGate. (2026, August 6). Polymerisation of cyclohexene. Retrieved from researchgate.net. [Link]
-
University of Wuppertal. (n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes. Retrieved from chemiedidaktik.uni-wuppertal.de. [Link]
- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
-
Gelest, Inc. (n.d.). sic2557.0. Retrieved from gelest.com. [Link]
- Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane.
-
Gelest, Inc. (n.d.). SID4068.3. Retrieved from gelest.com. [Link]
-
Gelest, Inc. (2014, November 25). METHYLDICHLOROSILANE - Safety Data Sheet. Retrieved from gelest.com. [Link]
-
Study.com. (n.d.). Show the mechanism for the reaction of cyclohexene with HCl. Retrieved from homework.study.com. [Link]
-
Gelest, Inc. (2015, March 13). DICHLOROSILANE - Safety Data Sheet. Retrieved from gelest.com. [Link]
-
Gelest, Inc. (2016, September 29). (DICHLOROMETHYL)METHYLDICHLOROSILANE, tech-95 - Safety Data Sheet. Retrieved from gelest.com. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from epfl.ch. [Link]
-
Chemistry Stack Exchange. (2018, March 10). Reaction of cyclohexene with hydrochloric acid. Retrieved from chemistry.stackexchange.com. [Link]
-
Molbase. (n.d.). 17864-93-6. Retrieved from molbase.com. [Link]
-
BuyersGuideChem. (n.d.). Supplier CAS No 17864-93-6. Retrieved from buyersguidechem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. Retrieved from ncbi.nlm.nih.gov. [Link]
Sources
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- 2. echemi.com [echemi.com]
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- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. gelest.com [gelest.com]
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- 8. researchgate.net [researchgate.net]
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- 10. epfl.ch [epfl.ch]
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- 12. CYCLOHEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 14. 17864-93-6 | CAS数据库 [m.chemicalbook.com]
Technical Support Center: Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane Synthesis
Welcome to the technical support resource for the synthesis of dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction: The Hydrosilylation Approach
The synthesis of this compound is most efficiently achieved via the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane (CH₃SiHCl₂). This reaction involves the addition of a silicon-hydrogen bond across the vinyl group's carbon-carbon double bond. The process is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being the industry standard for their high activity and selectivity.[1][2]
Understanding the nuances of this catalytic cycle is paramount for maximizing yield and purity. This guide will delve into the critical parameters, potential pitfalls, and corrective actions necessary for mastering this synthesis.
The Catalytic Heart: The Chalk-Harrod Mechanism
To effectively troubleshoot the synthesis, one must first understand the dominant catalytic pathway: the Chalk-Harrod mechanism.[1] This mechanism provides a causal framework for why certain side reactions occur and how to prevent them.
The cycle involves three key steps:
-
Oxidative Addition: The Si-H bond of dichloromethylsilane adds to the low-valent platinum(0) catalyst center, forming a Pt(II) intermediate.
-
Olefin Insertion: The vinyl group of 4-vinylcyclohexene coordinates to the platinum center and subsequently inserts into the Pt-H bond. This step dictates the regioselectivity of the reaction (i.e., whether the desired anti-Markovnikov product or the undesired Markovnikov product is formed).
-
Reductive Elimination: The final product is released from the platinum center, regenerating the active Pt(0) catalyst to continue the cycle.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for this synthesis?
For high efficiency and selectivity, platinum(0)-based catalysts are the preferred choice. Specifically:
-
Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) is highly active and soluble in common organic solvents, making it a top choice for industrial and lab-scale synthesis.[1][2]
-
Speier's catalyst (chloroplatinic acid, H₂PtCl₆) is another classic and effective option, though it may require an induction period for reduction to the active Pt(0) state.[3]
While other transition metals like rhodium have been shown to catalyze hydrosilylation, they can exhibit different selectivities and may be more expensive.[4][5][6] For this specific transformation, platinum catalysts offer the most reliable and well-documented performance.
Q2: What are the optimal reactant ratios and concentrations?
To minimize side reactions and ensure complete consumption of the vinylcyclohexene, it is advisable to use a slight excess of dichloromethylsilane (e.g., 1.05 to 1.2 equivalents). Running the reaction at a moderate concentration (e.g., 0.5 M to 2 M in a suitable solvent) is also recommended. Highly concentrated or neat conditions can lead to poor heat dissipation and an increased rate of side reactions.
Q3: Which regioisomer is expected? (Anti-Markovnikov vs. Markovnikov)
The hydrosilylation of terminal alkenes like 4-vinylcyclohexene with platinum catalysts overwhelmingly favors the anti-Markovnikov adduct . This means the silicon atom adds to the terminal carbon of the vinyl group, yielding the desired linear alkylsilane. The formation of the branched Markovnikov isomer is typically a minor byproduct but can increase with certain catalyst systems or under non-optimal conditions.
Q4: How should I monitor the reaction's progress?
The most effective methods are Gas Chromatography (GC) and ¹H NMR spectroscopy.
-
GC: Allows for quantitative monitoring of the disappearance of starting materials (4-vinylcyclohexene) and the appearance of the product.
-
¹H NMR: Can be used to monitor the disappearance of the vinyl protons of the starting material and the appearance of new aliphatic signals corresponding to the product.
Q5: What are the critical safety precautions?
-
Dichloromethylsilane: This reagent is corrosive and reacts readily with moisture to release HCl gas. It should be handled in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
Catalyst: Platinum catalysts, particularly Speier's catalyst, can be sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).[3]
-
Exothermicity: The hydrosilylation reaction is exothermic. For larger-scale reactions, the addition of one reagent to the other should be controlled, and external cooling may be necessary to maintain the desired reaction temperature.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Low or No Conversion of Starting Materials | A. Catalyst Inactivity/Poisoning: The Pt(0) active species is highly susceptible to poisoning by sulfur compounds, amines, or other coordinating species. It may also have been deactivated by improper storage or handling (oxidation). | Solution: Ensure the 4-vinylcyclohexene is free from inhibitors (often shipped with stabilizers like BHT). Pass it through a short plug of activated alumina if purity is uncertain.Use fresh, high-purity catalyst from a reputable supplier. Ensure it has been stored under an inert atmosphere.Increase catalyst loading slightly (e.g., from 10 ppm to 30-50 ppm).[2] |
| B. Insufficient Reaction Temperature: Some catalysts, especially if an induction period is needed, require a certain thermal threshold to become fully active. | Solution: Gently warm the reaction mixture to 40-60°C. Monitor for an exotherm, which indicates reaction initiation. Do not overheat, as this can promote side reactions. | |
| C. Presence of Moisture: Water will react with dichloromethylsilane, consuming the reagent and potentially deactivating the catalyst. | Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar). Sparging the solvent with nitrogen can help remove dissolved oxygen and moisture.[7] | |
| 2. Poor Selectivity (Multiple Products Observed) | A. Isomerization of 4-Vinylcyclohexene: Platinum hydrides, formed as intermediates, can catalyze the isomerization of the double bond from the vinyl group to the cyclohexene ring, creating unreactive internal olefins. | Solution: Lower the reaction temperature. Isomerization is often more prevalent at higher temperatures.Use a catalyst inhibitor or moderator. Certain compounds can be added to temper catalyst activity and suppress isomerization, though this may require significant optimization.Minimize reaction time. Once the starting material is consumed, quench the reaction to prevent post-synthesis isomerization. |
| B. Dehydrogenative Silylation: A side reaction can occur where a C-H bond adjacent to the double bond is silylated, leading to a vinylsilane byproduct instead of the desired alkylsilane.[8] | Solution: This is often an intrinsic property of the catalyst system. Switching to a different ligand environment on the metal (e.g., a rhodium-based catalyst) might alter the selectivity, but for platinum, adjusting temperature and concentration is the first line of defense.[5][9] | |
| 3. Product Instability During or After Workup | A. Hydrolysis of Dichlorosilane Product: The Si-Cl bonds on the product are highly susceptible to hydrolysis upon contact with water or atmospheric moisture, leading to the formation of siloxanes. | Solution: Conduct the workup under anhydrous conditions. Use dry solvents for extraction and washing.If an aqueous wash is unavoidable, perform it quickly with deionized, deoxygenated water at low temperatures and immediately separate the organic layer.The final product must be stored under a dry, inert atmosphere. |
| B. Catalyst-Induced Degradation: Leaving the active platinum catalyst in the product mixture can lead to long-term degradation or rearrangement. | Solution: After the reaction is complete, remove the catalyst. This can be achieved by distillation of the product or by filtering the mixture through a pad of celite or silica gel treated with a platinum scavenger.[7] |
Recommended Experimental Protocol
This protocol is a baseline and should be optimized for your specific laboratory conditions and scale.
1. Materials & Reagents:
-
4-Vinylcyclohexene (inhibitor-free)
-
Dichloromethylsilane
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous Toluene (or another suitable solvent like hexane)
-
Nitrogen or Argon gas supply
2. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a N₂/Ar inlet, a dropping funnel, and a thermometer.
-
Maintain a positive pressure of inert gas throughout the experiment.
3. Procedure:
-
In the reaction flask, charge the 4-vinylcyclohexene (1.0 equiv) and anhydrous toluene.
-
Add the Karstedt's catalyst solution via syringe (target 10-20 ppm Pt relative to the vinylcyclohexene).
-
In the dropping funnel, charge a solution of dichloromethylsilane (1.1 equiv) in anhydrous toluene.
-
Begin stirring and gently heat the reaction flask to 40-50°C.
-
Add the dichloromethylsilane solution dropwise over 30-60 minutes, monitoring the internal temperature. If a significant exotherm occurs, slow the addition rate and apply external cooling if necessary.
-
After the addition is complete, maintain the reaction at 50-60°C and monitor its progress by GC every hour.
-
Once the 4-vinylcyclohexene is consumed (typically 2-4 hours), cool the reaction to room temperature.
4. Workup and Purification:
-
The crude product can be purified directly by vacuum distillation. This is the preferred method as it effectively separates the product from the non-volatile catalyst and any high-boiling oligomers.
-
Distill under reduced pressure, collecting the fraction corresponding to this compound. The exact boiling point will depend on the pressure.
-
Store the purified product in a sealed container under a nitrogen or argon atmosphere to prevent hydrolysis.
Summary of Key Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (Pt) | 5 - 50 ppm | Balances reaction rate with cost and potential for side reactions.[2] |
| Reactant Ratio (Silane:Olefin) | 1.05:1 to 1.2:1 | Ensures complete conversion of the limiting olefin. |
| Temperature | 40 - 80°C | Provides sufficient activation energy without promoting significant side reactions like isomerization. |
| Solvent | Toluene, Hexane, Xylene | Anhydrous, non-coordinating solvents are ideal. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of Si-Cl bonds and oxidation of the catalyst. |
References
-
Wikipedia. Hydrosilylation. Available from: [Link]
-
Gong, Y., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2315. Available from: [Link]
-
Heraeus Precious Metals. Hydrosilylation Catalysts (Silicones). Available from: [Link]
-
Organic Syntheses. Procedure for solvent sparging and reaction setup under inert atmosphere. Available from: [Link]
-
SiliCycle. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem, 5(7), 1734-1743. Available from: [Link]
-
ResearchGate. Synthesis of dichloro derivatives of linear and cyclic permethyloligosilanes. Available from: [Link]
-
Organic Syntheses. General procedures for organic reactions and workups. Available from: [Link]
-
MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available from: [Link]
-
PubMed. Synthesis of 1,3-dichloro-cyclo-1,3-diphosphadiazanes from silylated amino(dichloro)phosphanes. Available from: [Link]
-
NIH National Center for Biotechnology Information. Fifty Years of Hydrosilylation in Polymer Science. Available from: [Link]
-
NIH National Center for Biotechnology Information. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
-
ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
-
Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available from: [Link]
-
ResearchGate. Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. Available from: [Link]
-
PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Hydrosilylation Catalyst [sigmaaldrich.com]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
catalyst poisoning in Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane reactions
Topic: Catalyst Performance and Deactivation in the Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Catalyst
The synthesis of this compound via the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane is a cornerstone reaction for producing advanced silicon-based materials. This reaction relies on the high efficiency of platinum-based catalysts, such as Karstedt's catalyst, to facilitate the addition of the Si-H bond across the vinyl group.[1] However, the catalytic cycle is highly sensitive to impurities, and catalyst "poisoning" is a frequent and costly issue, leading to failed reactions, production delays, and batch-to-batch inconsistency.
This technical guide provides a structured, in-depth resource for troubleshooting catalyst poisoning. It is designed to move beyond simple checklists, offering causal explanations and validated protocols to diagnose, mitigate, and prevent catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in this specific hydrosilylation reaction?
A: Catalyst poisoning refers to the deactivation of the platinum catalyst by chemical substances that irreversibly bind to the metal center, blocking its active sites.[2] In the context of this reaction, poisons prevent the platinum complex from effectively mediating the key steps of the Chalk-Harrod mechanism, such as the oxidative addition of the dichloromethylsilane or the coordination of the vinylcyclohexene.[1][3] This leads to a dramatic decrease or complete cessation of the reaction.
Q2: What are the most common symptoms of catalyst poisoning?
A: The primary symptoms include:
-
Failure to Initiate: No observable exotherm after adding the catalyst, and no product formation is detected by analytical methods (e.g., GC, NMR).
-
Sluggish or Stalled Reaction: The reaction begins but proceeds at a much slower rate than expected or stops before reaching full conversion.
-
Product Discoloration: The final reaction mixture appears dark, golden, or black. This is often due to the formation of inactive platinum colloids (platinum black), a common deactivation pathway.[3][4][5]
-
Inconsistent Results: High variability in reaction times and yields between different batches, even when using the same protocol.
Q3: My reagents are all high-purity grades. Can they still be a source of poisons?
A: Absolutely. Even trace amounts (ppm level) of certain impurities can be detrimental. Poisons can be introduced from various sources:
-
Raw Materials: The 4-vinylcyclohexene or dichloromethylsilane may contain inhibitors from manufacturing or storage that were not fully removed.
-
Solvents: Solvents can contain moisture, peroxides, or other reactive impurities.
-
Apparatus: Contaminants can leach from plastic tubing, stoppers, or improperly cleaned glassware. Residues from previous reactions, particularly those involving sulfur or amines, are common culprits.[6]
-
Environment: Atmospheric moisture or other ambient gases can introduce poisons.
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Reaction Fails to Initiate or is Severely Sluggish
Question: I've added the standard amount of Karstedt's catalyst to my reaction of 4-vinylcyclohexene and dichloromethylsilane, but I see no signs of reaction. What is the most likely cause and how do I proceed?
Answer: A complete lack of reactivity points to the presence of a potent catalyst poison in one of your reaction components. The poison effectively "kills" the catalyst immediately upon introduction. The troubleshooting workflow should focus on systematically identifying and eliminating the source of contamination.
This protocol is designed to efficiently test the viability of your reagents and catalyst stock before committing to a large-scale reaction.
-
Preparation: Use four separate, small (e.g., 5 mL) vials that have been rigorously cleaned. A recommended cleaning procedure is a base bath (KOH in isopropanol), followed by multiple rinses with deionized water, an acetone rinse, and oven-drying at >120°C.
-
Labeling: Label the vials as "Control," "Test Reagent A (Vinylcyclohexene)," "Test Reagent B (Silane)," and "Test Solvent."
-
Control Reaction: In the "Control" vial, combine a trusted, high-purity alkene (e.g., 1-octene) and silane (e.g., triethylsilane) known to work with your catalyst batch. Add the catalyst. A noticeable exotherm should occur within minutes. This validates your catalyst stock and general technique.
-
Systematic Testing:
-
In "Test Reagent A," use the control silane but your batch of 4-vinylcyclohexene.
-
In "Test Reagent B," use the control alkene but your batch of dichloromethylsilane.
-
In "Test Solvent," run the control reaction but in your reaction solvent.
-
-
Analysis: Identify the vial in which the reaction fails. The component unique to that vial is the source of the poison. For example, if the "Test Reagent A" vial fails while the others succeed, your 4-vinylcyclohexene stock is contaminated.
-
Action: Once the contaminated component is identified, either purify it (e.g., by distillation or passing through a column of activated alumina) or obtain a new, certified-pure batch.
Issue 2: Product Mixture is Black or Dark Brown
Question: My reaction reached completion, but the product is a dark, almost black color. How does this relate to the catalyst, and can I salvage the product?
Answer: This coloration is a classic sign of catalyst deactivation via the formation of platinum colloids, often called "platinum black".[7] While the reaction may have gone to completion, the catalyst agglomerated into nanoparticles that are catalytically inactive or less active and cause the discoloration.[4][8] This can be triggered by excessive heat, high catalyst concentration, or the presence of certain impurities that promote agglomeration.
The platinum colloids are heterogeneous and can often be removed.
-
Dilution: Dilute the crude reaction mixture with a non-polar solvent like hexane or toluene (typically 5-10 volumes).
-
Adsorption: Add a scoop of activated carbon to the diluted mixture. The amount will depend on the scale and color intensity (a good starting point is ~5-10% w/w relative to the product).
-
Stirring: Stir the suspension at room temperature for several hours (2-4 hours is typical, but overnight may be necessary for intense coloration).
-
Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to remove the activated carbon and the adsorbed platinum particles.[9] A fritted glass funnel is recommended.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the decolorized product.
Prevention: To prevent colloid formation in future reactions, consider lowering the reaction temperature, reducing the catalyst loading to the minimum effective concentration (e.g., 5-10 ppm), and ensuring high reagent purity.
Common Catalyst Poisons and Their Mitigation
The following table summarizes common poisons for platinum-based hydrosilylation catalysts. Understanding these is the first step toward prevention.
| Poison Class | Examples | Common Sources | Mechanism of Action & Prevention |
| Sulfur Compounds | Thiols (mercaptans), sulfides, sulfates | Rubber stoppers/septa, certain antioxidants, contaminated solvents, natural gas residues | Strong coordination of sulfur's lone pair electrons to the Pt center, blocking active sites.[10] Prevention: Use PTFE-lined septa; ensure all reagents and solvents are sulfur-free. |
| Phosphorus Compounds | Phosphines, phosphites | Byproducts from other reactions, certain flame retardants, plasticizers | Similar to sulfur, phosphorus compounds are strong ligands that bind tightly to the platinum, deactivating it.[11] Prevention: Dedicate glassware for hydrosilylation reactions; avoid cross-contamination. |
| Amines & Nitrogen Heterocycles | Primary/secondary/tertiary amines, amides, nitriles | Curing agents, cleaning solutions, certain monomers or additives[6][12] | Nitrogen lone pairs coordinate to the platinum. The strength of inhibition varies, but they are a common source of sluggish reactions. Prevention: Audit all potential sources of amine contamination. |
| Heavy Metals & Organometallics | Tin, arsenic, lead, mercury | Residues from other catalytic processes (e.g., tin-catalyzed condensation reactions)[11] | These can react with or alloy with the platinum center, altering its electronic properties and rendering it inactive. Prevention: If other metal catalysts are used in the same equipment, implement a rigorous, validated cleaning protocol between uses. |
| Compounds with Unsaturated Bonds | Acetylenic compounds (e.g., ethynylcyclohexanol), maleates, fumarates | Often added intentionally as inhibitors to control pot life.[7][13] | These compounds coordinate strongly to the platinum at room temperature, forming a stable complex that prevents the reaction. At elevated temperatures, the inhibitor dissociates, freeing the catalyst. Prevention: Be aware that some reagents may contain inhibitors. If an inhibited reaction is not desired, the reagent must be purified. |
Advanced Topics: Catalyst Regeneration
While prevention is always the best strategy, particularly for homogeneous catalysts which are difficult to recover, some regeneration techniques exist.
-
Chemical Washing: In some industrial settings, spent catalysts can be treated with specific chemical washes (e.g., acids, chelating agents) to strip away poisons.[2] This is complex and highly dependent on the nature of the poison and catalyst.
-
Electrochemical Regeneration: Research has shown that electrochemical methods, such as reductive stripping, can effectively remove adsorbed poisons like sulfur-containing species from platinum surfaces.[14][15] However, this is typically performed on supported catalysts and is not a straightforward procedure for homogeneous reaction mixtures in a standard laboratory setting.
For most research and development applications, discarding the poisoned reaction and focusing on identifying and eliminating the source of contamination is the most practical and economical approach.
References
-
Karstedt catalysts | Johnson Matthey.
-
Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species.
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC.
-
Electrochemical characterization and regeneration of sulfur poisoned Pt catalysts in aqueous media - CORE.
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
-
Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents.
-
Catalysis Science & Technology Carboxylic Acid Ligand Substituent Impacts Hydrosilylation Activity of Platinum Sing - OSTI.GOV.
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
-
Carboxylic acid ligand substituent impacts hydrosilylation activity of platinum single atom catalysts on ceria - Catalysis Science & Technology (RSC Publishing).
-
INHIBITORS OF HYDR OSILYLATION CATALYSTS - European Patent Office.
-
Mind the Catalyst Poisons - Evonik.
-
Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC.
-
Hydrosilylation Catalysts (Silicones) - Heraeus Precious Metals.
-
Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC.
-
FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc.
-
Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction - mediaTUM.
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
-
Hydrosilylation: Removing black/golden colour from product. : r/chemistry - Reddit.
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
-
Hydrosilylation reaction of cyclohexene catalyzed by a cationic... - ResearchGate.
-
Catalyst Deactivation, Poisoning and Regeneration - MDPI.
-
Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google Patents.
-
Purifying reagents before use? - ResearchGate.
-
Hydrosilylation - Wikipedia.
-
Catalysts | - Gelest, Inc.
-
Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system? | Request PDF - ResearchGate.
-
What side products can you expect from hydrosilylation reaction with styrenes?
-
Hydrosilylation of 1-alkenes with dichlorosilane.
-
Hydrosilylation of Alkenes and Their Derivatives | Request PDF - ResearchGate.
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC.
-
Hydrosilylation Catalyst - Sigma-Aldrich.
-
Hydrosilylation Reactions Catalyzed by Rhenium - MDPI.
-
Hydrosilylation - Chemistry LibreTexts.
Sources
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- 2. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. products.evonik.com [products.evonik.com]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 11. Karstedt catalysts | Johnson Matthey [matthey.com]
- 12. FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc. [dow.com]
- 13. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting guide for using Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Welcome to the technical support center for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile organosilane reagent. The information herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to resolve issues effectively.
Section 1: Synthesis and Reaction Control
The synthesis of this compound is most commonly achieved via the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction, while efficient, can be prone to specific side reactions and requires careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My hydrosilylation reaction is not initiating. What are the common causes?
A1: Failure of reaction initiation is a frequent issue. Several factors can contribute to this:
-
Catalyst Activity: The platinum catalyst, such as Karstedt's or Speier's catalyst, may be inactive. Ensure the catalyst is fresh and has been stored under an inert atmosphere. Catalyst poisoning by impurities in the reactants or solvent can also inhibit the reaction.[1][2]
-
Reaction Temperature: While some hydrosilylation reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) is often required to initiate the reaction.[3] However, excessive temperatures can lead to side reactions.
-
Inhibitors: The 4-vinylcyclohexene starting material may contain inhibitors from its manufacturing process. Passing the alkene through a short column of activated alumina can remove these inhibitors.[4]
-
Moisture and Oxygen: Dichlorosilanes are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[5]
Q2: My reaction is producing a significant amount of a high-boiling side product. What is it and how can I avoid it?
A2: A common side product is the di-adduct, where both the vinyl group and the cyclohexene internal double bond of 4-vinylcyclohexene have undergone hydrosilylation.[6] To minimize the formation of this di-adduct:
-
Stoichiometry: Use a slight excess of the 4-vinylcyclohexene relative to the dichloromethylsilane. This ensures the silane is consumed before it can react with the internal double bond of the desired product.
-
Reaction Time and Temperature: Monitor the reaction progress by GC-MS and stop the reaction as soon as the dichloromethylsilane is consumed. Lowering the reaction temperature can also improve selectivity for the vinyl group.[1]
Q3: I am observing isomerization of my starting alkene. How can I prevent this?
A3: Platinum catalysts used in hydrosilylation can also catalyze the isomerization of the double bond in 4-vinylcyclohexene.[1] This can lead to a mixture of products. To mitigate this:
-
Choice of Catalyst: Some catalysts exhibit lower isomerization activity. Screening different platinum catalysts may be necessary.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times generally reduce the extent of isomerization.
Section 2: Handling, Storage, and Stability
This compound is a reactive compound that requires careful handling and storage to maintain its integrity.
Frequently Asked Questions (FAQs)
Q4: What are the proper storage conditions for this compound?
A4: Due to its sensitivity to moisture, it is crucial to store this compound under a dry, inert atmosphere. It should be kept in a tightly sealed container, preferably in a desiccator or a glovebox. Storage at reduced temperatures (e.g., 2-8 °C) can also help to minimize degradation over time.
Q5: The compound appears cloudy or has formed a precipitate upon storage. What has happened?
A5: Cloudiness or precipitation is a strong indicator of hydrolysis and subsequent polymerization. This occurs when the dichlorosilane has been exposed to moisture. The Si-Cl bonds are highly susceptible to hydrolysis, forming silanols which then readily condense to form polysiloxanes.[5] The material in this state is likely unsuitable for most applications without purification.
Q6: What are the primary safety hazards associated with this compound?
A6: Similar to other dichlorosilanes, the primary hazards are:
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.
-
Reactivity with Water: It reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas.
-
Flammability: While not highly flammable, it can form flammable vapors.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
Section 3: Purification and Analysis
Proper purification and analytical characterization are essential for ensuring the quality and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q7: How can I purify crude this compound?
A7: The most effective method for purifying this compound is fractional distillation under reduced pressure. This allows for the separation of the desired product from:
-
Unreacted starting materials (4-vinylcyclohexene and dichloromethylsilane).
-
Low-boiling isomerization products.
-
High-boiling di-adducts and oligomeric siloxanes.
Ensure the distillation apparatus is thoroughly dried before use to prevent hydrolysis of the product.
Q8: What analytical techniques are suitable for characterizing this compound?
A8: The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing the purity of the compound and identifying any side products or impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can confirm the presence of the cyclohexenyl and ethyl groups and the methyl group on the silicon atom.
-
¹³C NMR: Provides detailed information on the carbon skeleton.
-
²⁹Si NMR: Can be used to confirm the silicon environment.
-
Q9: I am seeing unexpected peaks in my GC-MS analysis. What could they be?
A9: Besides the side products from the synthesis, unexpected peaks in the GC-MS can arise from:
-
Hydrolysis Products: If the sample has been exposed to moisture, you may see peaks corresponding to siloxanes of varying chain lengths.
-
Derivatization during Analysis: In some cases, reactive silanes can interact with the GC column or residual moisture in the system. Using an inert GC flow path can help minimize these issues.[11]
Experimental Protocols & Data
General Protocol for Hydrosilylation of 4-Vinylcyclohexene
This protocol is a general guideline. Optimization of catalyst loading, temperature, and reaction time may be necessary.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel with 4-vinylcyclohexene (1.0 eq) and the platinum hydrosilylation catalyst (e.g., Karstedt's catalyst, 10-50 ppm Pt).
-
Reaction: Begin stirring and gently heat the flask to 40-50 °C. Add dichloromethylsilane (1.05 eq) dropwise via the dropping funnel over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS. The reaction is complete when the dichloromethylsilane is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.
Data Presentation
| Parameter | Typical Value | Reference |
| Catalyst Loading | 10-100 ppm Platinum | [3] |
| Reaction Temperature | 40-80 °C | [3] |
| Typical Byproducts | Di-hydrosilylation product, Isomerized starting material | [1][6] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues encountered with this compound.
References
- Jabłonka-Gronowska, E., et al. (2013). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Comptes Rendus Chimie, 16(6), 566-572.
- Vygodskii, Y. S., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2649.
- Nguyen, H., et al. (2011). VIA NUCLEOPHILE-CATALYZED ALDOL-LACTONIZATION (NCAL). Organic Syntheses, 88, 286-297.
- de Jong, F., & Janssen, M. D. (1992). Hydrosilylation of 1-alkenes with dichlorosilane. Recl. Trav. Chim. Pays-Bas, 111(11-12), 513-519.
- Trost, B. M. (2004). [Cp*Ru(MeCN)3]PF6: A Highly Efficient Hydrosilylation Catalyst. Aldrichimica Acta, 37(3), 59-67.
- Vygodskii, Y. S., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2649.
- EP1072603B1. (2004). Hydrosilylation of 4-vinyl-1-cyclohexene.
- Corma, A., et al. (2018).
- Al-Masri, M., & Al-Badri, M. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals.
- Agilent Technologies. (2015).
- GBC Scientific Equipment. (n.d.).
- Cronfa, Swansea University. (2022).
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
- D'Agostino, P. A., & Hancock, J. R. (2000). Gas Chromatography/Mass Spectrometry in Analysis of Chemicals Relevant to the Chemical Weapons Convention. Chemical Reviews, 100(10), 3531-3546.
-
Wikipedia. (n.d.). 4-Vinylcyclohexene. Retrieved from [Link]
- Pardasani, P., et al. (2024). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. Rapid Communications in Mass Spectrometry, 38(16), e9834.
- Marciniec, B., et al. (2005). Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system?
Sources
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- 2. researchgate.net [researchgate.net]
- 3. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 4. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. EP1072603B1 - Hydrosilylation of 4-vinyl-1-cyclohexene - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. gbcsci.com [gbcsci.com]
- 10. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: An NMR-Centric Comparative Analysis
In the landscape of specialty chemicals and materials science, the precise structural elucidation of organosilane compounds is paramount for ensuring their intended functionality and for the rigorous quality control demanded in research, development, and manufacturing. Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a reactive silane monomer, presents a unique characterization challenge due to its combination of a reactive dichlorosilyl group, a flexible ethyl linker, and a cyclohexenyl moiety. This guide provides an in-depth, NMR-centric approach to the characterization of this molecule, comparing the rich data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques. As researchers, scientists, and drug development professionals, a comprehensive understanding of these analytical methodologies is crucial for advancing your work.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic and organometallic compounds. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool. For a molecule like this compound, ¹H and ¹³C NMR are pivotal in confirming its covalent structure.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons in the methyl, ethyl, and cyclohexenyl groups. The interpretation of this spectrum relies on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
A key aspect to consider is the solvent choice, with deuterated chloroform (CDCl₃) being a common option for organosilanes due to its good solubility characteristics and minimal interference in the proton spectrum. Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.
Here is a predicted assignment of the ¹H NMR signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Si-CH ₃ | ~0.5 - 1.0 | Singlet (s) | 3H |
| Si-CH ₂-CH₂ | ~0.8 - 1.2 | Triplet (t) | 2H |
| Si-CH₂-CH ₂ | ~1.4 - 1.8 | Multiplet (m) | 2H |
| Cyclohexenyl ring protons | ~1.2 - 2.2 | Complex Multiplets (m) | 7H |
| Vinylic protons (-CH=CH-) | ~5.5 - 6.0 | Multiplet (m) | 2H |
The methyl protons directly attached to the silicon atom are expected to appear furthest upfield due to the electropositive nature of silicon. The ethyl bridge protons will show characteristic splitting patterns, though these may be complex due to the chirality of the adjacent carbon in the cyclohexenyl ring. The vinylic protons of the cyclohexene ring are the most deshielded and will appear significantly downfield. The complexity of the cyclohexenyl ring proton signals arises from the rigid half-chair conformation of the ring, leading to overlapping multiplets.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see distinct signals for each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Si-C H₃ | ~ -5 to 5 |
| Si-C H₂-CH₂ | ~10 - 20 |
| Si-CH₂-C H₂ | ~25 - 35 |
| Cyclohexenyl C H₂ (allylic) | ~25 - 35 |
| Cyclohexenyl C H₂ | ~20 - 30 |
| Cyclohexenyl C H | ~30 - 40 |
| Vinylic C H=C H | ~125 - 135 |
Similar to the ¹H NMR, the carbon of the methyl group attached to silicon will be the most shielded. The sp² hybridized vinylic carbons will have the largest chemical shifts, appearing significantly downfield.
Figure 1: Molecular structure and predicted ¹H NMR correlations for this compound.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization profile. Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) offer complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed covalent structure, stereochemistry, and dynamic information. | Unambiguous structural determination. | Lower sensitivity compared to MS; requires higher sample concentration. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited structural information; spectra can be complex. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula. | Isomeric differentiation can be challenging; fragmentation can be complex. |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:
-
C-H stretching (alkane and alkene): ~2850-3100 cm⁻¹
-
C=C stretching (alkene): ~1640-1680 cm⁻¹
-
Si-Cl stretching: ~450-650 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ and ~800 cm⁻¹
The presence of these bands would confirm the major structural components of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer further structural confirmation. For this compound, electron ionization (EI) would likely lead to fragmentation, with characteristic losses of chlorine atoms, the methyl group, and cleavage of the ethyl chain. The observation of the molecular ion peak would be crucial for confirming the molecular formula.
Experimental Protocols
To ensure the acquisition of high-quality data, adherence to standardized experimental protocols is essential.
NMR Sample Preparation and Acquisition
Figure 2: Standard workflow for NMR analysis.
A detailed protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a combination of analytical techniques, with NMR spectroscopy playing the central role in definitive structural elucidation. By integrating the detailed covalent bonding information from ¹H and ¹³C NMR with the functional group and molecular weight data from FT-IR and MS, researchers can have high confidence in the identity and purity of their material. This multi-faceted analytical approach is a self-validating system that ensures the scientific integrity of subsequent research and development activities.
References
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AIP Publishing. (n.d.). Mass spectrometric analysis of organosilanes covalently bonded to metal oxide surfaces: SI MS versus ESC. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
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A Comparative Guide to the GC-MS Analysis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. It is intended for researchers, scientists, and professionals in drug development and material science who require robust analytical methodologies for reactive organosilane compounds. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale for experimental design, ensuring both technical accuracy and practical applicability.
Introduction to this compound and its Analytical Challenges
This compound is a reactive organosilane of interest in various synthetic applications due to its bifunctional nature, possessing both a reactive dichlorosilyl group and a polymerizable cyclohexenyl moiety. Accurate characterization of this compound is crucial for quality control and for understanding its reaction kinetics and downstream applications.
However, the analysis of chlorosilanes by GC-MS is fraught with challenges. These compounds are highly susceptible to hydrolysis, reacting with trace amounts of water to form silanols and siloxanes.[1][2] This reactivity can occur in the sample vial, during injection, or even on the GC column, leading to inaccurate quantification and the appearance of numerous artifacts in the chromatogram.[3][4][5] Furthermore, the high temperatures employed in GC can induce on-column reactions or degradation. Therefore, a carefully optimized and inert GC-MS system is paramount for reliable analysis.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.[6][7] For a reactive molecule like this compound, GC-MS offers the necessary resolution to separate it from impurities and degradation products, while the mass spectrometer provides structural information for unambiguous identification.
Optimized GC-MS Protocol
A successful analysis hinges on minimizing the compound's reactivity throughout the analytical workflow. The following protocol is designed to achieve this.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of reactive chlorosilanes.
Step-by-Step Methodology:
-
Sample Preparation:
-
All sample handling must be performed under an inert atmosphere (e.g., a glovebox or with a nitrogen blanket) to minimize exposure to moisture.
-
Use anhydrous aprotic solvents, such as hexane or toluene, for sample dilution.
-
Employ silanized glassware and vials to prevent adsorption of the analyte to active sites on the glass surface.[8]
-
-
GC Inlet:
-
A Programmable Temperature Vaporizing (PTV) inlet is recommended. A cool injection can be performed to introduce the sample into the liner, followed by a rapid temperature ramp to transfer the analyte to the column. This minimizes thermal stress on the compound.
-
Use an inert liner, such as one that is deactivated or made of a material like quartz.
-
-
GC Column:
-
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable choice. These columns offer good thermal stability and inertness.
-
Ensure the column is well-conditioned to remove any residual moisture or active sites.
-
-
Oven Program:
-
Start with a relatively low initial oven temperature to trap the analyte at the head of the column.
-
A temperature ramp of 10-20 °C/min is typically sufficient to achieve good peak shape without causing on-column reactions.
-
The final temperature should be high enough to elute any less volatile impurities but should not exceed the column's maximum operating temperature.
-
-
Mass Spectrometer:
-
Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns for library matching.[9]
-
The ion source temperature should be kept as low as reasonably possible (e.g., 200-230 °C) to reduce in-source reactions.[9]
-
A scan range of m/z 40-400 is generally adequate to capture the molecular ion and key fragment ions.
-
Expected Data and Interpretation
The following table presents hypothetical but realistic data for the GC-MS analysis of this compound.
| Parameter | Expected Value/Observation | Rationale |
| Retention Time (RT) | 10-15 minutes (on a 30m column) | This is an estimated RT based on the boiling point of similar organosilanes. The exact RT will depend on the specific GC conditions. |
| Molecular Ion (M+) | m/z 222 (low intensity or absent) | The molecular ion of many silanes, especially reactive ones, can be unstable and may not be observed.[10] The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key indicator if present. |
| Base Peak | m/z 129 | Loss of a chlorine atom and the cyclohexenyl group is a likely fragmentation pathway, leading to a stable silicon-containing cation. |
| Key Fragment Ions | m/z 187, 141, 93 | These fragments would correspond to the loss of a chlorine atom, the entire ethyl-cyclohexenyl side chain, and the dichloromethylsilyl group, respectively. The fragmentation of the cyclohexene ring itself can also produce characteristic ions. |
Predicted Fragmentation Pattern:
The fragmentation of this compound under EI conditions is expected to be driven by the cleavage of bonds alpha and beta to the silicon atom, as well as the loss of the chlorine atoms. The cyclohexene moiety can also undergo characteristic retro-Diels-Alder fragmentation.
Comparison with Alternative Analytical Techniques
While GC-MS is a primary tool, other techniques may be considered depending on the analytical goal.
Decision Tree for Analytical Method Selection
Caption: Decision-making framework for selecting an appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC can be a viable alternative, particularly for analyzing the hydrolysis products (silanols and siloxanes) of this compound.[11]
-
Advantages:
-
Avoids high temperatures, preventing thermal degradation.
-
Can directly analyze the less volatile hydrolysis products.
-
-
Disadvantages:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of the synthesized compound.
-
Advantages:
-
Provides unambiguous structural information without the need for fragmentation.
-
Can be used to monitor the hydrolysis of the compound in real-time.[14]
-
-
Disadvantages:
-
Significantly lower sensitivity compared to GC-MS, making it unsuitable for trace analysis.
-
Requires a relatively pure sample for straightforward spectral interpretation.
-
Conclusion and Recommendations
For the routine analysis and quality control of this compound, a carefully optimized GC-MS method is the most appropriate technique. Its high sensitivity and resolving power allow for the detection and identification of the target compound and potential impurities. However, due to the compound's reactive nature, stringent adherence to inert sample handling and GC system conditions is critical to obtain reliable and reproducible data.
For comprehensive characterization, especially of reaction mixtures or degradation products, a multi-technique approach is recommended. NMR spectroscopy should be used for the initial structural confirmation of the bulk material, while HPLC can be employed to analyze the non-volatile hydrolysis products. This integrated analytical strategy provides a complete picture of the sample's composition.
References
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Dimmel, D. R., & Wilkie, C. A. (n.d.). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. e-Publications@Marquette. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM D6844-10 Test Method for silanes used in rubber formulations. Retrieved from [Link]
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ASTM International. (n.d.). D5095 Standard Test Method for Determination of the Nonvolatile Content in Silanes, Siloxanes and Silane-Siloxane Blends Used in Masonry Water Repellent Treatments. Retrieved from [Link]
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ASTM International. (n.d.). D6844 Standard Test Method for Silanes Used in Rubber Formulations (bis-(triethoxysilylpropyl)sulfanes): Characterization by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Spectroscopy Online. (2024, May 9). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from [Link]
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Leinonen, S., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. PubMed. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM D6740 Silanes Used in Rubber Formulations: Residue on Ignition. Retrieved from [Link]
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The Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]
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ASTM International. (n.d.). D6740 Standard Test Method for Silanes Used in Rubber Formulations(bis-(triethoxysilylpropyl)sulfanes): Residue on Ignition. Retrieved from [Link]
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Beker, W., et al. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications. Retrieved from [Link]
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Hu, J., et al. (2024, June 15). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Total ion chromatogram (TIC) of a typical GC-MS injection of silane.... Retrieved from [Link]
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Eklundh Odler, T. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. Retrieved from [Link]
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Wisser, F. M., et al. (2015, September 2). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. Retrieved from [Link]
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Hu, J., et al. (2024). Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (2021, March 30). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Maleczka Research Group. (n.d.). Organosilane Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
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Doubtnut. (2020, February 16). Hydrolysis of chlorosilanes to give. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pattern of silane due to ionization, using a thoriated Ir.... Retrieved from [Link]
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Infoscience - EPFL. (n.d.). Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. Retrieved from [Link]
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GBC Scientific Equipment. (n.d.). GC-MS Application Notes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CHLOROSILANES. In Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Gas Chromatography/Mass Spectrometry in Analysis of Chemicals Relevant to the Chemical Weapons Convention. Retrieved from [Link]
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MDPI. (2018, January 18). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Retrieved from [Link]
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A Comparative Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane and Alternative Coupling Agents for Advanced Surface Modification
Introduction: The Critical Role of Interfacial Adhesion
In the realm of materials science, the interface between organic and inorganic materials often represents the weakest link, dictating the overall performance and durability of composites, coatings, and biomedical devices.[1] Silane coupling agents are organosilicon compounds designed to bridge this gap, functioning as molecular adhesion promoters that form a durable, covalent link between disparate material phases.[2][3] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, is the key to their efficacy in enhancing interfacial adhesion and, consequently, the mechanical and chemical resilience of the final product.[4][5] This guide provides a comprehensive comparison of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a specialized coupling agent, with more conventional alternatives, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their specific applications.
Understanding this compound: A Structural and Mechanistic Overview
This compound is a unique organosilane characterized by two key functional components: a dichloromethylsilyl group for inorganic surface reactivity and a cyclohexenyl group for organic polymer interaction.
-
The Dichlorosilyl Group: This moiety is highly reactive towards hydroxyl (-OH) groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides.[6] In the presence of moisture, the chlorine atoms readily hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with the substrate's hydroxyl groups, forming stable, covalent siloxane bonds (Si-O-Substrate).[7] Compared to the more common trialkoxysilanes (e.g., trimethoxy or triethoxy silanes), dichlorosilanes exhibit a more rapid hydrolysis rate, which can be advantageous for fast-curing systems but may also require more stringent moisture control during storage and handling.[8][9]
-
The Cyclohexenyl Group: The cyclohexene ring provides a site of unsaturation, making it reactive towards a variety of organic polymer matrices. This functionality can participate in polymerization reactions, particularly with resins that cure via free-radical or other addition mechanisms. This allows for the covalent integration of the silane into the polymer network, completing the molecular bridge between the inorganic and organic phases.
Comparative Performance Analysis
The selection of an appropriate coupling agent is contingent upon the specific polymer system and inorganic substrate in use. Below is a comparative analysis of this compound (based on the reactivity of its functional groups) and other common silane coupling agents.
Surface Wettability: Contact Angle Measurements
Surface wettability, quantified by contact angle measurements, is a critical indicator of a coupling agent's ability to modify a substrate's surface energy. A lower contact angle generally signifies a more hydrophilic surface, while a higher contact angle indicates a more hydrophobic surface. The choice of silane can tailor the surface to be either water-attracting or water-repelling, depending on the application's requirements.
Table 1: Comparative Contact Angle Measurements After Surface Treatment with Various Silane Coupling Agents on Glass Substrates
| Silane Coupling Agent | Functional Group | Expected Effect on Wettability | Reference (for common silanes) |
| This compound | Cyclohexenyl | Hydrophobic (Increase in contact angle) | Inferred |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Hydrophilic (Decrease in contact angle) | [10] |
| 3-Glycidyloxypropyltrimethoxysilane (GPTMS) | Epoxy | Moderately Hydrophilic | [11] |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Hydrophobic | [2] |
| Octyltriethoxysilane | Alkyl | Highly Hydrophobic | [5] |
Adhesion Strength: Shear Bond Strength Testing
The ultimate measure of a coupling agent's performance is its ability to enhance the adhesion between an inorganic substrate and a polymer matrix. This is often quantified through mechanical testing, such as shear bond strength measurements. A higher shear bond strength indicates a more robust and durable interface.
The performance of this compound in terms of adhesion will be highly dependent on the reactivity of the cyclohexenyl group with the chosen polymer. For polymer systems that can readily react with the double bond of the cyclohexene ring (e.g., certain vinyl esters or radical-cured systems), a significant improvement in shear bond strength can be anticipated.
Table 2: Comparative Shear Bond Strength of Various Silane Coupling Agents
| Silane Coupling Agent | Polymer Matrix | Substrate | Shear Bond Strength (MPa) | Reference |
| Untreated | Epoxy | Glass | ~15-20 | [12] |
| 3-Aminopropyltriethoxysilane (APTES) | Epoxy | Glass | ~30-40 | [10] |
| 3-Glycidyloxypropyltrimethoxysilane (GPTMS) | Epoxy | Glass | ~35-45 | [11] |
| Vinyltrimethoxysilane (VTMS) | Vinyl Ester | Glass | ~25-35 | [2] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Surface Treatment of Glass Substrates
-
Substrate Cleaning: Thoroughly clean glass slides by sonicating in a solution of detergent and deionized water for 15 minutes, followed by rinsing with deionized water and then ethanol. Dry the slides under a stream of nitrogen and store in a desiccator.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of the desired silane coupling agent in an appropriate solvent (e.g., a 95:5 ethanol:water mixture, adjusted to a pH of 4.5-5.5 with acetic acid). For this compound, an anhydrous solvent such as toluene may be necessary due to the high reactivity of the dichlorosilyl group.
-
Surface Treatment: Immerse the cleaned glass slides in the silane solution for 2-5 minutes.
-
Rinsing: Gently rinse the slides with fresh ethanol (or the anhydrous solvent used) to remove any excess, unreacted silane.
-
Curing: Cure the silane layer by heating the slides in an oven at 110-120°C for 10-15 minutes.
-
Storage: Store the treated slides in a desiccator until further use.
Protocol 2: Contact Angle Measurement
-
Instrument Setup: Use a goniometer or a contact angle measurement system.
-
Sample Placement: Place the silane-treated glass slide on the sample stage.
-
Droplet Deposition: Dispense a small droplet (e.g., 5 µL) of deionized water onto the treated surface.
-
Measurement: Capture an image of the droplet and use the instrument's software to measure the static contact angle at the liquid-solid interface.
-
Replication: Repeat the measurement at multiple locations on the slide and on several replicate slides to ensure statistical significance.
Protocol 3: Shear Bond Strength Test
-
Sample Preparation: Prepare lap shear specimens by bonding two silane-treated glass slides together with the desired polymer adhesive, ensuring a consistent bond line thickness.
-
Curing: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the lap shear specimen in a universal testing machine.
-
Load Application: Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until failure.
-
Data Recording: Record the maximum load at failure.
-
Calculation: Calculate the shear bond strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonded area (in square millimeters).
-
Statistical Analysis: Test a statistically significant number of specimens (e.g., n=5-10) and report the mean shear bond strength and standard deviation.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, reaction mechanism, and experimental workflows.
Caption: Chemical structure of the silane.
Caption: Reaction mechanism of the silane.
Caption: Experimental evaluation workflow.
Conclusion
The selection of an appropriate silane coupling agent is a critical decision in the development of high-performance composite materials and advanced coatings. While common silanes like APTES and GPTMS offer well-documented performance benefits, specialized silanes such as this compound present unique opportunities for specific polymer systems. The high reactivity of its dichlorosilyl group and the potential for covalent integration via its cyclohexenyl moiety make it a compelling candidate for applications requiring rapid curing and robust interfacial adhesion with compatible resins. This guide provides the foundational knowledge and experimental framework for researchers to objectively compare and select the optimal coupling agent to meet their specific performance targets.
References
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Wacker Chemie AG. Silanes for Powerful Connections. Available from: [Link]
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ZMsilane. (2024). Functional Silanes. Available from: [Link]
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Matisons, J. (2016). Silanes and Siloxanes as Coupling Agents to Glass: A Perspective. ResearchGate. Available from: [Link]
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Kim, H. H., et al. (2014). Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film. ResearchGate. Available from: [Link]
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Gallei, M., et al. (2018). Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes. ResearchGate. Available from: [Link]
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Siltech Corporation. (2018). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Available from: [Link]
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Lung, C. Y. K., & Matinlinna, J. P. (2012). Silanes for adhesion promotion and surface modification. ResearchGate. Available from: [Link]
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Abdel-Goad, F., et al. (2013). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available from: [Link]
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BRB International B.V. (2021). BRB Silanes Presentation. Available from: [Link]
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Dele-ozavize, O., et al. (2017). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. Available from: [Link]
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The Unseen Bridge: A Comparative Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane and its Alternatives in Polymer Composites
In the pursuit of advanced materials with superior strength-to-weight ratios and tailored functionalities, the interface between the polymer matrix and the reinforcing filler is paramount. Silane coupling agents are the molecular architects of this critical interface, forming a robust bridge between the inorganic reinforcement and the organic polymer. This guide delves into the performance of a potentially novel silane, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, and provides a comprehensive comparison with established alternatives, supported by experimental data and established testing protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who are navigating the complex landscape of polymer composite formulation.
Introduction: The Critical Role of the Interface
Polymer composites derive their enhanced properties from the synergistic combination of a polymer matrix and a reinforcing filler, such as glass or carbon fibers. However, the inherent chemical incompatibility between the hydrophilic inorganic filler surface and the hydrophobic organic polymer matrix often leads to poor interfacial adhesion. This weak interface acts as a point of failure, limiting the overall performance of the composite. Silane coupling agents are bifunctional molecules that overcome this challenge by chemically bonding to both the filler and the matrix, ensuring efficient stress transfer and improving the composite's mechanical and thermal properties.[1][2]
This compound: A Structural Perspective on Performance
This compound is a unique organosilane characterized by a dichlorosilyl group for reaction with the inorganic filler, a methyl group, and a cyclohexenylethyl group as the organofunctional moiety. Due to the lack of extensive published data on this specific molecule, we will infer its performance based on its structural components and established principles of silane chemistry.
Synthesis Pathway
The most probable synthetic route to this compound is through the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane (H-SiCl2(CH3)). This reaction, typically catalyzed by a platinum complex, involves the addition of the Si-H bond across the vinyl group's double bond.
Caption: Plausible synthesis of this compound.
Interfacial Bonding Mechanism
The dichlorosilyl group of the silane readily hydrolyzes in the presence of water to form reactive silanol groups (-Si(OH)2(CH3)). These silanols then condense with the hydroxyl groups present on the surface of inorganic fillers like glass or silica, forming stable covalent siloxane bonds (Si-O-Si). The cyclohexenyl group, containing a carbon-carbon double bond, can then participate in the cross-linking reactions of the polymer matrix, particularly in systems cured via free-radical polymerization, such as unsaturated polyesters or vinyl esters.
Caption: Interfacial bonding mechanism of the target silane.
Comparative Performance Analysis: A Guide to Selecting the Right Silane
The choice of silane coupling agent is dictated by the chemical nature of the polymer matrix. We will now compare the predicted performance of this compound (as a vinyl-type silane) with three widely used classes of silanes: aminosilanes, epoxysilanes, and methacryloxysilanes.
Overview of Alternative Silane Coupling Agents
| Silane Type | Common Examples | Primary Polymer Matrix Compatibility | Key Functional Group |
| Aminosilanes | 3-Aminopropyltriethoxysilane (APTES) | Epoxy, Phenolic, Polyamide, Polypropylene | Amino (-NH2) |
| Epoxysilanes | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy, Urethane, Acrylics, Polysulfides | Epoxy (oxirane) |
| Methacryloxysilanes | 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Unsaturated Polyester, Vinyl Ester, Acrylics | Methacrylate |
| Vinylsilanes | Vinyltrimethoxysilane (VTMS), this compound (predicted) | Unsaturated Polyester, Polyethylene (cross-linked) | Vinyl/Cyclohexenyl |
Mechanical Performance Comparison
The effectiveness of a silane coupling agent is primarily judged by the improvement it imparts to the mechanical properties of the composite. The following table summarizes typical performance enhancements observed with different silanes in glass fiber reinforced composites.
| Property | Aminosilane (in Epoxy) | Epoxysilane (in Epoxy) | Methacryloxysilane (in Polyester) | This compound (Predicted, in Polyester) |
| Tensile Strength | Significant Increase[3] | Significant Increase[4] | Significant Increase[5][6] | Moderate to Significant Increase |
| Flexural Strength | Significant Increase | Significant Increase[7] | Significant Increase[6] | Moderate to Significant Increase |
| Interfacial Shear Strength (IFSS) | High[8][9] | High[10] | High[11] | Moderate to High |
Discussion:
-
Aminosilanes are highly effective in matrices that can react with amino groups, such as epoxies, leading to substantial improvements in strength.[3]
-
Epoxysilanes are the go-to choice for epoxy matrices, as the epoxy ring of the silane can co-react with the curing agent, forming a tightly integrated network at the interface.[4][7]
-
Methacryloxysilanes excel in free-radical cured systems like unsaturated polyesters, where the methacrylate group readily participates in the polymerization.[5][6]
-
This compound , with its cyclohexenyl group, is expected to perform well in polyester and vinyl ester resins. The reactivity of the internal double bond in the cyclohexene ring might be slightly lower than the terminal double bond of a methacrylate group, potentially leading to a moderate to significant, but possibly not superior, increase in mechanical properties compared to MPTMS.
Thermal Stability
The thermal stability of a composite is crucial for its application in high-temperature environments. Silane coupling agents can influence the thermal decomposition behavior of the composite.
| Silane Type | Effect on Thermal Stability |
| Aminosilane | Can improve thermal stability by enhancing interfacial adhesion.[12] |
| Epoxysilane | Generally improves thermal stability.[13] |
| Methacryloxysilane | Can enhance thermal stability. |
| Vinylsilane | Expected to improve thermal stability due to enhanced cross-linking at the interface.[14] |
Discussion: A well-bonded interface created by any effective silane coupling agent will generally restrict the mobility of polymer chains at the filler surface, leading to an increase in the thermal decomposition temperature of the composite.[13] The performance of this compound in this regard is anticipated to be comparable to other vinylsilanes.
Experimental Protocols for Performance Evaluation
To rigorously evaluate and compare the performance of different silane coupling agents, standardized testing procedures are essential. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for polymer matrix composites.
Composite Sample Preparation Workflow
Caption: General workflow for composite sample preparation.
Step-by-Step Methodology:
-
Fiber Surface Treatment:
-
Clean the fiber reinforcement (e.g., glass fabric) to remove any sizing or contaminants.
-
Prepare a dilute solution (typically 1-2% by weight) of the silane coupling agent in an appropriate solvent (e.g., ethanol/water mixture).
-
Immerse the fibers in the silane solution for a specified time, followed by drying and curing to promote the condensation reaction with the fiber surface.
-
-
Composite Fabrication:
-
Prepare the polymer resin system with the appropriate curing agent and accelerator.
-
Impregnate the silane-treated fibers with the resin using techniques such as hand lay-up, vacuum infusion, or prepreg manufacturing.
-
Cure the composite laminate according to the resin manufacturer's specifications, typically involving elevated temperature and pressure.
-
-
Specimen Preparation and Testing:
-
Cut the cured composite panels into specimens with dimensions specified by the relevant ASTM standards.
-
Conduct mechanical tests to determine tensile, flexural, and interfacial properties.
-
Perform thermal analysis (e.g., Thermogravimetric Analysis - TGA) to evaluate thermal stability.
-
Key ASTM Test Methods
-
ASTM D3039/D3039M: Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. This standard is used to determine the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite.[15][16][17][18][19]
-
ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. This test provides data on the flexural strength and flexural modulus of the composite.
-
ASTM D2344/D2344M: Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates. This method is commonly used to measure the interlaminar shear strength (ILSS) of composites, which is a direct indicator of the quality of the fiber-matrix interface.
Conclusion and Future Outlook
While this compound remains a compound with limited publicly available data, its chemical structure suggests it would function as a vinyl-type silane coupling agent, suitable for use in free-radical cured polymer systems. Its performance is predicted to be comparable to other vinylsilanes, offering improvements in mechanical properties and thermal stability by enhancing the interfacial adhesion between the filler and the polymer matrix.
For researchers and developers, the selection of a silane coupling agent should be a carefully considered process based on the specific polymer matrix and performance requirements of the final composite. The established families of aminosilanes, epoxysilanes, and methacryloxysilanes offer a wide range of well-documented solutions.[2][20] Experimental validation using standardized testing protocols is crucial to confirming the efficacy of any new or alternative coupling agent, including this compound. Further research into this and other novel silanes will undoubtedly continue to push the boundaries of polymer composite performance.
References
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Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites - MDPI. (2023-05-11). Available at: [Link]
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Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites - NIH. (2023-08-24). Available at: [Link]
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HOLD TIGHT! Coupling Agents for Polymer-Matrix Composites (Basics) - YouTube. (2019-12-09). Available at: [Link]
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Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy - MDPI. (2021-11-25). Available at: [Link]
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Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers - NIH. (2022-09-22). Available at: [Link]
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Effect of silane coupling agents with different organo-functional groups on the interfacial shear strength of glass fiber/Nylon 6 composites - ResearchGate. (2002-01-01). Available at: [Link]
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Silane coupling agents used for natural fiber/polymer composites: A review - ResearchGate. (2010-07-01). Available at: [Link]
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The improvement in properties of polyester resin-based composites using a new type of silane coupling agent - Polimery. (2021-01-01). Available at: [Link]
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Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers - MDPI. (2022-09-22). Available at: [Link]
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Enhancing interfacial interactions of cocontinuous poly(lactic acid)/polyethylene blends using vinylsilane grafted carbon nanotubes as generic reactive compatibilizers. (2022). Express Polymer Letters, 16(5), 524–539. Available at: [Link]
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Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials - ASTM. (2014-06-04). Available at: [Link]
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Effect of Silane Surface Treatments on the Interfacial Shear Strength Between Cotton Yarn and Poly(Lactic Acid) Resin - MDPI. (2023-10-19). Available at: [Link]
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Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES. (n.d.). Available at: [Link]
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Effect of silane‐coupling agents on interfacial properties of CF/PI composites. (2022). Polymer Composites, 43(11), 8345-8354. Available at: [Link]
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3-Methacryloxypropyltrimethoxysilane - ResearchGate. (n.d.). Available at: [Link]
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Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film - ResearchGate. (2014-10-01). Available at: [Link]
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Silane treatment effects on glass/resin interfacial shear strengths - PubMed. (2005-01-01). Available at: [Link]
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The Role of Silanes in Composite Material Performance: A Focus on Epoxy Resins. (n.d.). Available at: [Link]
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Standard Test Method for - Tensile Properties of Polymer Matrix Composite Materials1. (n.d.). Available at: [Link]
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(PDF) Enhancing interfacial interactions of cocontinuous poly(lactic acid)/polyethylene blends using vinylsilane grafted carbon nanotubes as generic reactive compatibilizers - ResearchGate. (2022-01-14). Available at: [Link]
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The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - MDPI. (2023-05-18). Available at: [Link]
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Effect of Silane Coupling Agent on Thermal Stability and Adhesion Properties of DGEBF Epoxy Resin - ResearchGate. (2018-06-01). Available at: [Link]
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Methacryloxy Silanes - OSi. (n.d.). Available at: [Link]
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Enhancing Fiber Reinforced Polymer Composite Performance through Silane Coupling Agents - Sultan Qaboos University Journal For Science. (2023-12-31). Available at: [Link]
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(PDF) Effect of Silane Surface Treatments on the Interfacial Shear Strength Between Cotton Yarn and Poly(Lactic Acid) Resin - ResearchGate. (2023-10-19). Available at: [Link]
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The Versatility of Methacryloxy Silanes in Industrial Applications. (n.d.). Available at: [Link]
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ASTM D3039: Tensile Strength of PMC Materials [SIMPLE GUIDE] - Forney LP. (2022-10-21). Available at: [Link]
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Performance of Epoxy Resin Composites Reinforced with SiC Modified by Hydroxyl Silane Coupling Agents - ResearchGate. (2023-01-01). Available at: [Link]
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(PDF) Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin - ResearchGate. (2021-01-01). Available at: [Link]
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Aminosilane Complex | Multi-Functional Adhesion Promoter. (n.d.). Available at: [Link]
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EFFECTS OF A METHACRYLIC SILANE ON SOME PHYSICOCHEMICAL PROPERTIES OF RESIN-BASED BIOMIMETIC COMPOSITE - PMC - NIH. (2015-10-08). Available at: [Link]
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Vinylsilanes as Chain-Transfer Agents in Ethylene Polymerization: Direct Synthesis of Heterotelechelic Polyolefins - PubMed. (2017-09-20). Available at: [Link]
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ASTM D3039 Tensile Properties of Polymer Matrix Composites - YouTube. (2022-09-15). Available at: [Link]
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Effect of various aminosilanes functionalized inside nanoporous silica on CO2 adsorption performance - ResearchGate. (2015-02-01). Available at: [Link]
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(PDF) poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. (2000-01-01). Available at: [Link]
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(PDF) Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites - ResearchGate. (2023-05-11). Available at: [Link]
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ASTM D3039: tensile test on composites - ZwickRoell. (n.d.). Available at: [Link]
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Excellent Performances of Composite Polymer Electrolytes with Porous Vinyl-Functionalized SiO 2 Nanoparticles for Lithium Metal Batteries - MDPI. (2021-07-27). Available at: [Link]
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Spectroscopic Characterization of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: A Comparative Guide
In the landscape of organosilicon chemistry, the precise structural elucidation of novel compounds is paramount for their effective application in materials science, organic synthesis, and pharmaceutical development. This guide provides a comprehensive comparative analysis of the spectroscopic data for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a molecule of interest for its potential as a versatile chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage a predictive approach, grounded in the empirical data of structurally analogous molecules. By dissecting the molecule into its constituent fragments—the dichloromethylsilyl group and the 2-cyclohex-3-en-1-ylethyl moiety—and comparing their expected spectroscopic signatures with known compounds, we can construct a reliable and detailed analytical profile.
This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of functionalized organosilanes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the predicted spectral features and providing a framework for the analysis of similar compounds.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a unique combination of a reactive dichlorosilyl group and a functionalizable cyclohexene ring, connected by a flexible ethyl linker. This structure suggests a rich and informative spectroscopic profile.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H, ¹³C, and ²⁹Si NMR spectra, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is based on a comparative analysis with 4-vinylcyclohexene and various dichloromethylsilanes. The electronegativity of the two chlorine atoms on the silicon will cause a significant downfield shift for the protons on the methyl group and the adjacent methylene group of the ethyl linker.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| Si-CH ₃ | 0.8 - 1.0 | s | Singlet due to no adjacent protons. Shift is downfield compared to tetramethylsilane (TMS) due to the two chlorine atoms. |
| Si-CH ₂- | 1.0 - 1.3 | t | Triplet due to coupling with the adjacent CH₂ group. Deshielded by the silyl group. |
| -CH ₂-CH- | 1.5 - 1.8 | q | Quartet due to coupling with the adjacent CH₂ and CH groups. |
| Cyclohexene ring protons | 1.2 - 2.2 | m | Complex multiplets for the aliphatic protons on the cyclohexene ring. |
| =CH - | 5.5 - 5.8 | m | Multiplets for the vinylic protons of the cyclohexene ring, deshielded by the double bond. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon attached to the silicon and the vinylic carbons will be the most deshielded.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Si-C H₃ | 5 - 10 | The methyl carbon attached to silicon will be shifted downfield due to the electronegative chlorine atoms. |
| Si-C H₂- | 15 - 20 | Methylene carbon attached to silicon. |
| -C H₂-CH- | 30 - 35 | Methylene carbon adjacent to the cyclohexene ring. |
| Cyclohexene aliphatic carbons | 25 - 40 | Aliphatic carbons of the cyclohexene ring will appear in this region. |
| C H=C H | 125 - 135 | Vinylic carbons of the cyclohexene ring will be significantly deshielded. |
Predicted ²⁹Si NMR Spectrum
The ²⁹Si NMR spectrum is a key indicator of the silicon's chemical environment. The presence of two chlorine atoms will cause a significant downfield shift compared to tetracoordinate silanes with less electronegative substituents.
| Silicon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Si Cl₂ | +10 to +30 | The chemical shift is highly dependent on the substituents. Dichlorosilanes typically resonate in this downfield region relative to TMS. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for this compound are expected to be the C=C stretch of the cyclohexene ring, the Si-Cl stretches, and the C-H stretches of the alkyl and vinyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³ aliphatic) | 2850 - 3000 | Medium to Strong |
| C-H (sp² vinyl) | 3000 - 3100 | Medium |
| C=C (alkene) | 1640 - 1680 | Medium |
| Si-Cl | 450 - 600 | Strong |
| Si-C | 600 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the fragmentation is expected to be initiated by the cleavage of the Si-Cl or Si-C bonds, as well as fragmentation of the cyclohexene ring.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound will be observed, likely with isotopic peaks due to the presence of chlorine.
-
Loss of Cl: A significant peak corresponding to [M - Cl]⁺.
-
Loss of the ethylcyclohexene group: A peak corresponding to [M - C₈H₁₃]⁺.
-
Cleavage of the ethyl linker: Fragmentation at the C-C bonds of the ethyl group.
-
Retro-Diels-Alder reaction: The cyclohexene ring may undergo a retro-Diels-Alder fragmentation, leading to characteristic daughter ions.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Use a spectrometer with a carbon probe.
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
²⁹Si NMR Acquisition:
-
Use a spectrometer with a silicon probe or a broadband probe tuned to the ²⁹Si frequency.
-
A proton-decoupled spectrum is typically acquired.
-
Due to the low sensitivity and long relaxation times of ²⁹Si, use a longer relaxation delay (e.g., 10-30 seconds) or a relaxation agent like Cr(acac)₃.
-
Acquire a significant number of scans.
-
Figure 2. General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates first.
-
Acquire the sample spectrum and ratio it against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, non-polar compounds and will likely produce more fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Comparison with Alternative Compounds
To further contextualize the predicted spectroscopic data, a comparison with alternative compounds is essential.
Dichloro(cyclohexyl)methylsilane
This saturated analog lacks the double bond in the cyclohexyl ring.
-
¹H NMR: The absence of vinylic protons (5.5-5.8 ppm) would be a key differentiator. The ring protons would appear as a broad multiplet in the upfield region (1.0-2.0 ppm).
-
¹³C NMR: No signals would be observed in the vinylic region (125-135 ppm). The cyclohexyl carbons would all resonate in the aliphatic region (25-45 ppm).
-
IR: The C=C stretching vibration around 1640-1680 cm⁻¹ would be absent.
Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane
This compound differs by having two methyl groups on the silicon instead of a methyl and a chlorine.
-
¹H NMR: The Si-CH₃ signal would be a singlet at a more upfield position (around 0.1-0.2 ppm) due to the lower electronegativity of a methyl group compared to a chlorine atom.
-
²⁹Si NMR: The ²⁹Si chemical shift would be significantly more upfield compared to the dichloro- analog.
Conclusion
This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging a comparative approach with structurally similar compounds, we have established a robust framework for the identification and characterization of this molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for researchers working with novel organosilicon compounds, enabling more efficient and accurate structural elucidation.
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A Senior Application Scientist's Guide to Purity Analysis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
For researchers, scientists, and drug development professionals working with novel organosilane compounds, ensuring the purity of starting materials is a cornerstone of reproducible and reliable research. Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a versatile precursor in organic synthesis and materials science, is no exception. Its reactive dichlorosilyl group and functional cyclohexenyl moiety make it a valuable building block, but also susceptible to specific impurities that can significantly impact downstream applications. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering practical insights and experimental protocols to empower you in your laboratory.
The Criticality of Purity for this compound
The purity of this compound is paramount for several reasons. The presence of residual starting materials, byproducts from synthesis, or degradation products can lead to:
-
Inconsistent Reaction Yields: Impurities can interfere with catalytic processes or act as chain terminators in polymerization reactions.
-
Altered Material Properties: In materials science applications, even trace impurities can affect the thermal stability, optical clarity, and mechanical properties of the final product.
-
Safety Concerns: Reactive impurities may pose unforeseen hazards during handling and reactions.
Given the hydrolytic instability of the Si-Cl bonds, careful sample handling is crucial to prevent the formation of siloxanes and other hydrolysis products that can complicate analysis.[1][2]
A Comparative Overview of Analytical Techniques
The most effective analytical strategies for determining the purity of this compound involve a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and limitations, and the choice of technique will depend on the specific information required.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Gas Chromatography (GC) | Quantitative purity assessment, detection of volatile impurities. | High resolution for volatile compounds, excellent for quantifying known impurities.[3][4] | Potential for on-column degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, non-destructive, and can be quantitative.[5][6] | Lower sensitivity compared to GC, may not detect trace impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of unknown impurities through fragmentation patterns. | High sensitivity, provides molecular weight information, can be coupled with GC for enhanced separation and identification.[7][8] | Fragmentation can be complex, and ionization of some silanes can be challenging.[9] |
Gas Chromatography (GC): The Workhorse for Purity Determination
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[4]
The Rationale Behind GC for Silane Analysis
The volatility of many organosilane compounds allows for their separation in the gas phase. A key consideration for chlorosilanes is the potential for interaction with the stationary phase and the injection port, which can lead to peak tailing and degradation. Therefore, the choice of a robust and inert column and liner is critical.[10] For organochlorine compounds, an electron capture detector (ECD) can offer high sensitivity, though a flame ionization detector (FID) is more common for general purity analysis.[11]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Due to the moisture sensitivity of dichlorosilanes, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox). Prepare a dilute solution (e.g., 1 mg/mL) of the silane in a dry, aprotic solvent such as anhydrous hexane or toluene.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a standard configuration.[12]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Workflow for GC Purity Analysis
Caption: Workflow for GC-based purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel compounds. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecule's framework, while ²⁹Si NMR can offer insights into the silicon environment.[13][14]
Why NMR is a Powerful Tool
NMR spectroscopy allows for the direct observation of the chemical environment of specific nuclei. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can confirm the structure of the target molecule and identify impurities.[5] Quantitative NMR (qNMR) can be employed for a highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.[6]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: In a glovebox, accurately weigh approximately 5-10 mg of the silane and dissolve it in about 0.7 mL of a deuterated solvent that is free of residual water, such as chloroform-d (CDCl₃) or benzene-d₆. The choice of solvent is critical to avoid hydrolysis.
-
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of at least 5 times the longest T₁ of interest should be used for quantitative measurements.
-
-
Data Analysis: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Integrate all signals and compare the relative integrations to the expected proton count for the target molecule. Impurities will present as unexpected signals with integrations that are not consistent with the main compound.
Logical Relationship of NMR Data Interpretation
Caption: Logical flow of NMR data from acquisition to interpretation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Unknowns
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like GC (GC-MS), it becomes a formidable tool for identifying and quantifying trace impurities.[7]
The Utility of MS in Silane Analysis
For this compound, MS can confirm the molecular weight of the parent compound and help identify unknown impurities by analyzing their fragmentation patterns.[8] Electron ionization (EI) is a common technique for volatile silanes, often leading to predictable fragmentation pathways, such as the loss of chlorine atoms or cleavage of the ethylcyclohexene side chain.[9][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and GC Conditions: Follow the same procedure as outlined in the GC-FID protocol.
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) will resemble the GC-FID chromatogram. The mass spectrum of the main peak can be used to confirm the molecular weight. The mass spectra of minor peaks can be compared against spectral libraries or interpreted to propose the structures of unknown impurities.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For a comprehensive and reliable assessment of this compound purity, an integrated analytical approach is recommended. GC-FID provides a robust and straightforward method for routine quantitative purity checks. ¹H NMR spectroscopy offers invaluable structural confirmation and can quantify impurities with distinct signals. Finally, GC-MS is the ideal tool for identifying unknown impurities and confirming the molecular weight of the target compound. By leveraging the strengths of each of these techniques, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
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NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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[Determination of chlorosilanes by gas chromatography]. (1991). PubMed. Retrieved January 13, 2026, from [Link]
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Gas phase impurities in silane determined by gas chromatography-mass spectrometry. (1984). Analyst (RSC Publishing). Retrieved January 13, 2026, from [Link]
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Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. (2018). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Mass spectrometric studies of impurities in silane and their effects on the electronic properties of hydrogenated amorphous silicon. (1983). INIS-IAEA. Retrieved January 13, 2026, from [Link]
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Mass spectra of silanes. Multiple rearrangements and bonding to silicon. (1976). ACS Publications. Retrieved January 13, 2026, from [Link]
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Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. (2015). ACS Publications. Retrieved January 13, 2026, from [Link]
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NMR Spectroscopy of Organosilicon Compounds. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
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The Impact of Silanol Defects on the Properties of Zeolite-Based Microporous Water. (2026). ACS Publications. Retrieved January 13, 2026, from [Link]
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Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
-
13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Impurities in monosilanes synthesized by different processes. (2010). OUCI. Retrieved January 13, 2026, from [Link]
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-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (2014). Gelest, Inc. Retrieved January 13, 2026, from [Link]
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Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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How to Determine Purity from Gas Chromatography. (2023). Birch Biotech. Retrieved January 13, 2026, from [Link]
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Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
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Organosilicon Compounds. (2020). Lucknow University. Retrieved January 13, 2026, from [Link]
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Gas Chromatography of Organochlorine Compounds. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to Catalysts for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane Synthesis
This guide provides an in-depth comparative analysis of catalysts for the synthesis of dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. This molecule is a key intermediate in the production of advanced silicones and functionalized materials. Its synthesis is primarily achieved through the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and overall process economics. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this specific chemical transformation.
Introduction: The Significance of Selective Hydrosilylation
The synthesis of this compound involves the addition of a silicon-hydrogen bond from dichloromethylsilane across the vinyl double bond of 4-vinylcyclohexene. This reaction, known as hydrosilylation, is a cornerstone of organosilicon chemistry.[1]
A significant challenge in this specific synthesis is selectivity. The 4-vinylcyclohexene substrate possesses two distinct unsaturated sites: an exocyclic vinyl group (C=C) and an endocyclic cyclohexene double bond. For the desired product, the reaction must selectively occur at the more reactive terminal vinyl group, leaving the internal double bond untouched. The choice of catalyst is the most critical factor in controlling this selectivity and minimizing side reactions like olefin isomerization or dehydrogenative silylation.[2]
This guide will compare the performance of the most common and effective platinum-group metal catalysts for this reaction, focusing on their activity, selectivity, and operational parameters.
The Reaction Pathway
The fundamental reaction is the addition of dichloromethylsilane to 4-vinylcyclohexene. The desired outcome is the anti-Markovnikov addition to the vinyl group, yielding the linear β-isomer.
Caption: Overall synthesis reaction scheme.
Comparative Analysis of Leading Catalysts
Platinum-based complexes are the most effective and widely used catalysts for hydrosilylation due to their high activity.[1] The two most prominent catalysts for this type of reaction are Speier's catalyst and Karstedt's catalyst.
-
Speier's Catalyst (H₂PtCl₆ in isopropanol): One of the earliest and most robust hydrosilylation catalysts.[3] It is known for its reliability and is sufficient for many standard hydrosilylation reactions.[4] However, it often requires higher temperatures to activate and can sometimes be heterogeneous in silicone resins, leading to less uniform catalysis.[4] The active catalytic species is believed to be formed in situ through the reduction of the Pt(IV) precursor.[5]
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex, [Pt₂(dvtms)₃]): This Pt(0) complex is renowned for its high activity at low concentrations and mild reaction temperatures.[6] It is readily soluble in non-polar organic solvents and silicone media, making it ideal for homogeneous catalysis.[4] Its high activity allows for very low catalyst loadings (typically 30-100 ppm), which is economically advantageous.[6] However, it can be more sensitive to inhibitors and may catalyze side reactions like alkene isomerization if not properly controlled.[1]
Performance Data Summary
| Catalyst | Typical Loading (ppm Pt) | Temperature (°C) | Reaction Time | Selectivity for β-isomer | Key Advantages | Key Disadvantages |
| Speier's Catalyst | 50 - 200 | 80 - 120 | Moderate to Long | Good | Robust, less sensitive to impurities | Requires higher temperatures, can be heterogeneous[4] |
| Karstedt's Catalyst | 5 - 50 | 25 - 80 | Short to Moderate | Very High | High activity at low temp[6], excellent solubility[4] | More sensitive to inhibitors, potential for side reactions[1] |
| Other Catalysts | Variable | Variable | Variable | Variable | Can offer unique selectivity (e.g., Rhodium, Ruthenium)[7] | Often higher cost, less commercially established for this application |
Note: Exact values can vary based on substrate purity, solvent, and specific process conditions. Data is synthesized from typical performance characteristics described in the literature.
Causality Behind Catalyst Choice: Why Karstedt's Often Prevails
For the synthesis of a specialized molecule like this compound, achieving high yield and, critically, high selectivity is paramount. Karstedt's catalyst is generally the preferred choice for several reasons rooted in its mechanism and structure:
-
Homogeneity: Its excellent solubility ensures a uniform distribution of the catalyst throughout the reaction medium, leading to more consistent and predictable results.[4]
-
High Activity: The Pt(0) center in Karstedt's catalyst is highly reactive, allowing for rapid reaction rates at lower temperatures. This minimizes thermal side reactions, such as polymerization of the vinylcyclohexene or degradation of the product.[6]
-
Mechanism: The reaction proceeds via the Chalk-Harrod mechanism.[1] This involves oxidative addition of the Si-H bond to the Pt(0) center, coordination of the olefin, insertion into the Pt-H bond, and finally, reductive elimination of the product. The less-hindered, more electron-rich terminal vinyl group of 4-vinylcyclohexene coordinates more readily to the platinum center than the internal double bond, leading to the high selectivity observed.
Caption: Simplified Chalk-Harrod catalytic cycle.
Experimental Protocol: Synthesis Using Karstedt's Catalyst
This protocol describes a representative lab-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.
Materials:
-
4-Vinylcyclohexene (freshly distilled)
-
Dichloromethylsilane
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Reaction flask with magnetic stirrer, condenser, and nitrogen inlet
-
Septa and syringes for inert atmosphere transfers
Workflow Diagram:
Sources
A Validated Guide to the Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: A Comparative Analysis of Hydrosilylation Protocols
For researchers, scientists, and professionals in drug development, the precise synthesis of functionalized organosilanes is a critical step in the creation of novel materials and therapeutics. This guide provides an in-depth, validated procedure for the synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a versatile building block. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed experimental protocol, and present a comparative analysis of alternative methodologies.
Introduction: The Significance of Vinyl-Functionalized Silanes
Vinyl-functionalized silanes are a cornerstone of organosilicon chemistry, serving as indispensable precursors for a wide array of materials. Their utility stems from the reactivity of the vinyl group, which can participate in various transformations such as polymerization, cross-linking, and further functionalization. The dichlorosilyl moiety, in turn, offers a reactive handle for subsequent modifications, making molecules like this compound valuable intermediates in the synthesis of complex molecular architectures.
The most direct and atom-economical method for the formation of a silicon-carbon bond is the hydrosilylation reaction, where a Si-H bond adds across a carbon-carbon double or triple bond.[1] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most widely employed due to their high activity and selectivity.[2]
Proposed Synthesis Route: Platinum-Catalyzed Hydrosilylation of 4-Vinylcyclohexene
The most logical and efficient pathway to this compound is the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction is catalyzed by a platinum(0) complex, with Karstedt's catalyst being a common and highly effective choice.[3]
Caption: Proposed synthesis of this compound.
Mechanistic Considerations and Regioselectivity
The hydrosilylation of 4-vinylcyclohexene presents a regioselectivity challenge due to the presence of two distinct double bonds: the exocyclic vinyl group and the endocyclic cyclohexene double bond. Platinum catalysts, such as Karstedt's catalyst, generally favor the hydrosilylation of the more accessible, terminal double bond.[4] Therefore, the primary product expected is the addition of the silyl group to the vinyl moiety, leaving the cyclohexene ring intact. This selectivity is crucial for the desired product formation.
Side reactions can include isomerization of the double bonds and dehydrogenative silylation, although these are typically minor with carefully controlled reaction conditions.[5]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is a self-validating system, designed to ensure high yield and purity of the target compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the reaction of dichloromethylsilane with moisture.
Materials:
-
4-Vinylcyclohexene (freshly distilled)
-
Dichloromethylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous toluene (or other suitable inert solvent)
-
Anhydrous isopropanol (for quenching)
-
Standard oven-dried laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-vinylcyclohexene and anhydrous toluene.
-
Catalyst Addition: To the stirred solution, add Karstedt's catalyst via syringe. A typical catalyst loading is in the range of 10-50 ppm of platinum relative to the total weight of the reactants.[6]
-
Reactant Addition: Slowly add dichloromethylsilane to the reaction mixture from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS or NMR spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench any remaining dichloromethylsilane by the slow addition of anhydrous isopropanol.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to remove the solvent, any unreacted starting materials, and byproducts. The purity of the final product should be confirmed by NMR and GC-MS.
Caption: Experimental workflow for the synthesis of the target molecule.
Comparative Analysis of Hydrosilylation Methods
While platinum-catalyzed hydrosilylation is the most established method, several alternatives exist, each with its own set of advantages and disadvantages.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Platinum (Karstedt's) | Room temp. to moderate heating | High activity and selectivity, commercially available.[3] | High cost, potential for product contamination with platinum.[7] |
| Rhodium Complexes | Often requires elevated temperatures | Can offer different regioselectivity compared to platinum.[8] | Generally less active than platinum, higher cost. |
| Copper Complexes | Mild conditions (e.g., 30°C) | Lower cost than platinum and rhodium.[9] | May require specific ligands for high selectivity. |
| Nickel Complexes | Room temperature | Abundant and inexpensive metal. | Can promote side reactions like olefin isomerization.[10] |
Safety Precautions
-
Dichloromethylsilane: This compound is highly flammable, corrosive, and reacts violently with water to produce hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Platinum Catalysts: While generally used in small quantities, platinum compounds can be sensitizers and may cause allergic reactions. Avoid inhalation and skin contact.
Conclusion
The platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane represents a robust and validated method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined safety protocols, researchers can reliably produce this valuable synthetic intermediate. The choice of catalyst can be tailored to specific needs, with platinum catalysts offering the most reliable and efficient route, while emerging base-metal catalysts provide a more cost-effective, albeit potentially less selective, alternative.
References
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Marciniec, B. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]
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Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, e7364. [Link]
- Beller, M., & Bolm, C. (Eds.). (2013). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. John Wiley & Sons.
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Wikipedia. (2023). Karstedt's catalyst. [Link]
- Valentin, J. L. (2018). Platinum catalysts for hydrosilylation reactions. Inorganica Chimica Acta, 471, 56-71.
-
Heraeus. (n.d.). Hydrosilylation Catalysts (Silicones). [Link]
- Nishiyama, H., & Itoh, K. (2013). Hydrosilylation of olefins. In Comprehensive Organic Synthesis II (Vol. 7, pp. 317-346). Elsevier.
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Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(28), 21615-21629. [Link]
- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Chirik, P. J. (2015). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. Journal of the American Chemical Society, 137(4), 1532-1543.
- Gevorgyan, V., & Rubin, M. (2012). Comparison of the hydrosilylation activities of immobilized Pt catalysts. Catalysis Science & Technology, 2(1), 58-60.
-
Zhang, Z., et al. (2024). Dirhodium(II)/DPPM Catalyzed 1,2-Hydrosilylation of Conjugated Dienes with Tertiary Silanes. Organic Letters, 26(11), 2287–2291. [Link]
-
Xu, Y.-H., et al. (2022). Copper-Catalyzed Markovnikov Selective 3,4-Hydrosilylation of 2-Substituted 1,3-Dienes. Organic Letters, 24(23), 4081–4086. [Link]
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A Comparative Guide to the Stability of Surfaces Modified with Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Introduction: The Critical Role of Surface Stability in Advanced Applications
In the realms of drug development, biosensing, and medical device engineering, the interface between a material and its biological environment is paramount. The ability to precisely control surface properties—such as hydrophobicity, biocompatibility, and chemical inertness—is a key determinant of device performance, experimental reproducibility, and therapeutic success. Surface modification via silanization is a cornerstone technique for achieving this control, particularly on oxide-rich surfaces like glass, silicon, and certain metals.
However, the long-term efficacy of any surface modification is dictated by its stability. A functionalized surface that degrades, delaminates, or reorients upon exposure to operational conditions can lead to catastrophic failure, whether it's a compromised implant, a drifting biosensor signal, or a failed drug delivery vehicle.[1] This guide provides a comprehensive assessment of the stability of surfaces modified with Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a dichlorosilane agent offering a unique combination of reactivity and functionality. We will compare its performance with other common silane classes, provide detailed experimental protocols for stability assessment, and explain the underlying chemical principles that govern the durability of these critical interfaces.
The Modifier: Understanding this compound
This compound belongs to the dichlorosilane family. This structural characteristic is fundamental to its behavior as a surface modifier. Unlike monochlorosilanes, which can form a single bond to a surface, or trichlorosilanes, which have three reactive sites, dichlorosilanes possess two chlorine atoms. These act as leaving groups in the presence of water, enabling the silane to form two covalent siloxane (Si-O-Si) bonds. This bifunctionality allows for robust cross-linking both with surface hydroxyl groups and with adjacent silane molecules, creating a durable, networked polymer layer on the substrate.[2]
The hydrolysis and condensation process is the chemical foundation of silanization.[3][4] Trace amounts of water hydrolyze the silicon-chlorine bonds to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups (-OH) on the substrate and with each other, releasing water and forming a stable, covalently bonded siloxane network. The presence of two chlorine atoms in the target molecule suggests the potential for a more densely cross-linked and hydrolytically stable film compared to monopodal silanes.[2][5]
Caption: Silanization mechanism of a dichlorosilane.
The (2-cyclohex-3-en-1-ylethyl)-methyl group provides the modified surface with its specific functionality. The cyclohexene ring imparts a significant hydrophobic character, while the vinyl group within the ring offers a potential site for further chemical modification (e.g., via "click" chemistry), allowing for the subsequent attachment of biomolecules or other functional moieties.
Comparative Analysis of Silane Stability
The choice of silane chemistry profoundly impacts the stability of the resulting surface modification. The primary modes of failure for silane layers are hydrolysis (cleavage of siloxane bonds by water) and thermal degradation.[6] this compound is compared below with other common classes of silanizing agents.
| Silane Class | Example Compound | Key Structural Feature | Relative Hydrolytic Stability | Thermal Stability Onset | Key Advantages & Disadvantages |
| Monochloro-silane | Octadecyldimethylchlorosilane | One reactive Cl group | Low to Medium | ~110-150 °C[7] | Pro: Forms well-defined monolayers. Con: Limited cross-linking leads to lower hydrolytic stability. |
| Dichloro-silane | Target Molecule | Two reactive Cl groups | Medium to High | ~250-350 °C (Varies)[7] | Pro: Forms robust, cross-linked networks.[2] Con: Can lead to less ordered, polymeric layers if not controlled. |
| Trichloro-silane | Octadecyltrichlorosilane (OTS) | Three reactive Cl groups | High | >350 °C[6][7] | Pro: Highest potential for cross-linking and stability. Con: Prone to vertical polymerization, creating thick, often rough, multilayers.[8] |
| Alkoxy-silane | (3-Aminopropyl)triethoxysilane (APTES) | Three reactive alkoxy groups | Medium | ~250-400 °C[9] | Pro: Slower, more controllable reaction.[10] Con: Hydrolysis is often pH-dependent and may be incomplete, affecting layer quality. |
Note: Thermal stability is highly dependent on the specific organic group and the substrate.
Dichlorosilanes like our target molecule represent a balanced approach. They offer superior hydrolytic resistance compared to monochlorosilanes due to their ability to form a cross-linked surface network.[5] While trichlorosilanes can create even denser networks, their high reactivity can be difficult to control, often resulting in undesirable multilayer formation.[8] Alkoxysilanes are more stable to handle but their reaction kinetics are slower and highly sensitive to catalysts and pH.[10]
Experimental Protocols for Stability Assessment
A rigorous evaluation of surface stability requires a multi-pronged approach, subjecting the modified surface to simulated environmental stresses and quantifying the resulting changes in its physicochemical properties.
Protocol 1: Surface Preparation and Silanization (Vapor Phase)
Vapor-phase deposition is often preferred for producing homogeneous monolayers, as it minimizes the uncontrolled polymerization that can occur in liquid-phase methods.
Rationale: A pristine, fully hydroxylated surface is essential for achieving a dense and uniform silane layer. The vapor deposition method provides better control over the water available for hydrolysis, leading to more reproducible surfaces.
Methodology:
-
Substrate Cleaning: Ultrasonicate glass or silicon wafer substrates sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Surface Activation: Dry the substrates under a stream of nitrogen. Expose them to an oxygen plasma cleaner for 5 minutes to remove any remaining organic contaminants and generate a high density of surface hydroxyl (-OH) groups.
-
Vapor Deposition Setup: Place the activated substrates in a vacuum desiccator. In a separate small, open vial within the desiccator, add 100-200 µL of this compound.
-
Silanization: Evacuate the desiccator to a pressure of <1 Torr. Leave the substrates exposed to the silane vapor for 2-4 hours at room temperature. The trace layer of adsorbed water on the activated surface is sufficient to initiate the silanization reaction.
-
Post-Treatment: Vent the desiccator. Remove the coated substrates and rinse them thoroughly with a nonpolar solvent (e.g., hexane or chloroform) to remove any physisorbed silane molecules.
-
Curing: Cure the substrates in an oven at 110°C for 1 hour to drive the condensation reaction to completion and form stable siloxane bonds.
-
Storage: Store the modified substrates in a clean, dry environment (e.g., a desiccator) until use.
Caption: Workflow for vapor-phase silanization.
Protocol 2: Accelerated Hydrolytic Stability Testing
This protocol assesses the durability of the modified surface in an aqueous environment, simulating conditions found in biological assays or long-term fluidic device operation.[11]
Rationale: Immersion in a buffered aqueous solution at an elevated temperature accelerates the hydrolysis of siloxane bonds, allowing for the assessment of long-term stability in a shortened timeframe.
Methodology:
-
Initial Characterization: Perform baseline measurements on the freshly prepared substrates using contact angle goniometry, XPS, and AFM (see Protocol 3).
-
Immersion: Place the substrates in a sealed container filled with a relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). To accelerate degradation, place the container in an incubator set to 50-70°C.
-
Time Points: Remove replicate samples at defined time points (e.g., 1, 6, 24, 48, 96, 168 hours).
-
Sample Preparation for Analysis: Upon removal, rinse the substrates thoroughly with deionized water to remove any buffer salts and dry completely with a gentle stream of nitrogen.
-
Post-Immersion Characterization: Repeat the same set of characterization measurements (contact angle, XPS, AFM) performed in Step 1.
-
Data Analysis: Plot the change in contact angle, elemental composition (from XPS), and surface roughness (from AFM) as a function of immersion time to determine the rate and extent of degradation.
Caption: Workflow for hydrolytic stability testing.
Protocol 3: Key Characterization Techniques
A. Contact Angle Goniometry
Rationale: This technique provides a rapid and sensitive macroscopic measure of surface hydrophobicity. A stable hydrophobic coating will maintain a high water contact angle over time. Degradation exposes the more hydrophilic underlying substrate, leading to a decrease in the contact angle.[12][13][14]
Methodology:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use software to measure the angle formed at the three-phase (solid-liquid-vapor) interface.
-
Perform measurements at a minimum of five different locations on each sample to ensure statistical relevance.
B. X-ray Photoelectron Spectroscopy (XPS)
Rationale: XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a surface.[15][16] It can directly verify the presence of the silane layer (via Si, C signals) and monitor its degradation by observing changes in the elemental ratios (e.g., an increase in the substrate signal like Si from a silicon wafer, or O) over time.[17][18]
Methodology:
-
Mount the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements: C 1s, O 1s, and Si 2p.
-
Analyze the peak areas to determine the atomic concentrations of each element.
-
Compare the Si/Substrate signal ratio before and after stability testing. A decrease in this ratio indicates a loss of the silane coating.
C. Atomic Force Microscopy (AFM)
Rationale: AFM provides nanoscale topographical images of the surface.[19][20][21] It is used to assess the initial quality and uniformity of the coating and to visualize degradation mechanisms, such as pitting, delamination, or island formation, that may not be detectable by other methods.[22][23]
Methodology:
-
Mount the sample on the AFM stage.
-
Select a suitable cantilever and tip (e.g., a silicon nitride tip for tapping mode).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize surface damage.
-
Acquire images at various scan sizes (e.g., 10x10 µm, 1x1 µm) to observe both large-scale uniformity and fine details.
-
Calculate the root-mean-square (RMS) roughness from the topographical data. An increase in RMS roughness after stability testing can indicate non-uniform degradation of the coating.
Caption: Multi-modal characterization workflow.
Conclusion
The stability of a modified surface is not an intrinsic property but a function of its chemical structure, deposition quality, and operating environment. This compound offers a compelling option for creating robust, hydrophobic surfaces. Its bifunctional nature allows for the formation of a cross-linked siloxane network, providing a significant stability advantage over traditional monochlorosilanes. While potentially less ordered than surfaces formed by trichlorosilanes, the resulting polymer network is highly durable and more easily controlled during deposition.
A rigorous and multi-faceted assessment, employing accelerated aging protocols and complementary surface analysis techniques like contact angle goniometry, XPS, and AFM, is essential for validating the long-term performance of any surface modification. By understanding the chemical principles and employing the systematic evaluation methods outlined in this guide, researchers and developers can confidently select and validate surface modification strategies that meet the demanding stability requirements of advanced biomedical and technological applications.
References
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- arXiv. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv.org.
- Royal Society of Chemistry. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Physical Chemistry Chemical Physics.
- ACS Publications. (2017). Influence of Surface Silanization on the Physicochemical Stability of Silver Nanocoatings: A Large Length Scale Assessment. ACS Publications.
- ResearchGate. (n.d.). Influence of Surface Silanization on the Physicochemical Stability of Silver Nanocoatings: A Large Length-Scale Assessment. ResearchGate.
- Royal Society of Chemistry. (n.d.). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Physical Chemistry Chemical Physics.
- Daken Chemical. (2024). Silane Coating Exploring its Hydrophobic Surface Treatments. Daken Chemical.
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- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water. ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes. BenchChem.
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- EAG Laboratories. (n.d.). Atomic Force Microscopy (AFM). EAG Laboratories.
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- ResearchGate. (n.d.). Degradation of organic silane monolayers on silicon wafer during XPS measurement. ResearchGate.
- ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. ResearchGate.
- Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest.
- RSC Publishing. (2024). Atomic force microscopy observation of surface morphologies and measurements of local contact potential differences of amorphous solid water samples deposited at 15 and 100 K. RSC Publishing.
- Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science.
- Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry. Surface Science Western.
- MILL Wiki. (2022). Contact Angle Goniometry. MILL Wiki.
- MDPI. (2024). Next-Generation Biomaterials: Advanced Coatings and Smart Interfaces for Implant Technology: A Narrative Review. MDPI.
- MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
- Springer. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Analytical and Bioanalytical Chemistry.
- ACS Publications. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega.
- ResearchGate. (2024). Reproducibility and Stability of Silane Layers in Nanoconfined Electrochemical Systems. ResearchGate.
- ResearchGate. (n.d.). X-Ray Photoelectron Spectroscopy Study of Silane Coupling Agents/Basalt Fiber Interface. ResearchGate.
- Gelest. (n.d.). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. Gelest.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
This guide provides essential safety and logistical information for the proper disposal of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a bifunctional organosilane. Given the compound's reactive dichloromethylsilyl group and the unsaturated cyclohexenyl moiety, it is imperative to handle this chemical with the utmost care, treating it as a corrosive, water-reactive, flammable, and potentially peroxide-forming substance. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard: A Dual-Reactivity Profile
This compound presents a dual-hazard profile stemming from its distinct chemical functionalities. A thorough understanding of these hazards is critical for safe handling and disposal.
-
The Dichlorosilyl Group: This functional group is highly susceptible to hydrolysis. Contact with water, or even atmospheric moisture, will lead to a rapid and exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas and forming silanols, which can then condense into polysiloxane oils or solids.[1][2][3] This reactivity makes it a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[4] The HCl gas produced is also toxic and corrosive.[5]
-
The Cyclohexenyl Group: The cyclohexene portion of the molecule renders the compound flammable.[6][7] Like other unsaturated cyclic hydrocarbons, it may also form explosive peroxides upon prolonged exposure to air, especially if inhibitors are absent or depleted.[8] Ignition sources must be strictly controlled in its presence.
Due to this combined reactivity, the primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[9][10] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield.[1][4][11] | Protects against splashes of the corrosive liquid and the corrosive HCl gas that can be generated. |
| Hands | Neoprene or nitrile rubber gloves.[1][12] | Provides a barrier against skin contact with the corrosive and irritating chemical. |
| Body | Flame-retardant lab coat and chemical-resistant apron. | Protects against splashes and potential fire hazards. |
| Respiratory | A NIOSH-certified respirator with a combination organic vapor/acid gas (yellow cartridge) respirator.[1] | Essential for protection against inhalation of flammable vapors and corrosive HCl gas. |
| Feet | Closed-toe, chemical-resistant shoes.[12] | Protects feet from spills. |
Always work within a certified chemical fume hood to ensure adequate ventilation and to contain any released vapors or gases.
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for preparing this compound for collection by a certified hazardous waste management company.
Step 1: Segregation and Waste Identification
-
Designate a Specific Waste Container: Use a clean, dry, and chemically compatible container, preferably glass or a suitable fluorinated high-density polyethylene (HDPE) container. Ensure the container is in good condition, free from cracks or leaks.
-
Inert Atmosphere: Before adding any waste, it is best practice to flush the container with a dry, inert gas such as nitrogen or argon to displace any moist air. This minimizes premature hydrolysis and pressure buildup from HCl gas generation.[1]
-
Clear Labeling: Label the container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive, flammable, irritant).[9]
Step 2: Waste Collection
-
Transfer Under Inert Conditions: Whenever possible, transfer the waste chemical into the designated container under an inert atmosphere (e.g., in a glove box or using a Schlenk line). This is the safest method to prevent reaction with atmospheric moisture.
-
Avoid Contamination: Do not mix this waste with other waste streams, particularly aqueous waste, alcohols, or oxidizing agents, as this can trigger violent reactions.[1][5]
-
Secure Closure: After adding the waste, securely seal the container. If the container has a screw cap, consider using PTFE tape to ensure a good seal.
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat, sparks, and open flames.[1][13]
-
Segregation: Ensure the waste is stored separately from incompatible materials, especially water, acids, bases, and oxidizing agents.
-
Log Keeping: Maintain a log of the waste added to the container, including quantities and dates.
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Waste Hauler: Arrange for the collection of the hazardous waste with a certified environmental services company. Provide them with a full description of the waste material.
-
Follow Transportation Guidelines: Adhere to all institutional and regulatory guidelines for the internal transport of the sealed waste container to the pickup location.
The entire disposal workflow is summarized in the diagram below:
Caption: Figure 1: Disposal Workflow for this compound
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is vital.
Spill Management
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the fume hood is operating at maximum capacity.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[6][14]
-
Absorb the Spill: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or diatomaceous earth.[5][6] DO NOT use combustible materials like paper towels.
-
Collect and Containerize: Carefully scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[6]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Your diligence is paramount to protecting yourself, your colleagues, and the environment.
References
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Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]
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Silicones Environmental Health and Safety Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
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Wang, H., et al. (2011). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. ResearchGate. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexene. [Link]
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Personal protective equipment for handling Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
A Researcher's Guide to Safely Handling Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given the specific nature of this compound, this document extrapolates from established protocols for handling dichlorosilanes, a class of chemicals known for their reactivity and potential hazards. The primary directive is to ensure the safety of all personnel through a comprehensive understanding of the risks and the implementation of rigorous, validated safety procedures.
The core hazard associated with this compound stems from its dichlorosilyl functional group. This group reacts readily with moisture, including ambient humidity, to produce corrosive hydrochloric acid (HCl) gas and heat.[1][2] This reactivity dictates the stringent handling, personal protective equipment (PPE), and disposal protocols outlined below.
I. Hazard Assessment and Engineering Controls
A thorough hazard assessment is the foundation of laboratory safety.[3][4] For this compound, the principal hazards are its corrosivity, toxicity upon inhalation, and reactivity with water.[5][6][7]
Primary Hazards:
-
Corrosivity: Contact with moisture leads to the formation of hydrochloric acid, which can cause severe burns to the skin, eyes, and respiratory tract.[7][8]
-
Toxicity: Inhalation of vapors or the resulting HCl gas can lead to severe respiratory irritation and may be fatal.[5][6]
-
Reactivity: The reaction with water is exothermic and can be vigorous.[9][10] Contact with incompatible materials should be strictly avoided.
Engineering Controls: To mitigate these hazards, all work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors or gases.[9][11] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][12][13]
II. Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to prevent exposure.[14][15] A multi-layered approach to PPE is mandatory when handling this compound.[3][16]
A. Eye and Face Protection:
-
Chemical Splash Goggles: These are the minimum requirement for eye protection.[16]
-
Face Shield: A full-face shield must be worn over chemical splash goggles to protect against splashes.[12][17]
B. Hand Protection:
-
Chemical-Resistant Gloves: Neoprene or nitrile rubber gloves are recommended.[12] It is advisable to double-glove for added protection.[16] Gloves should be inspected for any signs of degradation or perforation before each use.
C. Body Protection:
-
Flame-Retardant Lab Coat: A lab coat, preferably one rated for flame resistance, should be worn and fully fastened.[18]
-
Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection.[8]
-
Full-Body Suit: For larger quantities or procedures with a higher risk of splashing, a Tyvek or similar chemical-resistant suit is recommended.[17]
D. Respiratory Protection:
-
NIOSH-Approved Respirator: Due to the risk of inhaling corrosive vapors and HCl gas, a NIOSH-certified combination organic vapor/acid gas respirator is required when working outside of a fume hood or in case of a spill.[12][19] A self-contained breathing apparatus (SCBA) should be used in emergency situations.[5]
The following table summarizes the required PPE for handling this compound:
| Body Part | Primary Protection | Secondary Protection (as needed) |
| Eyes | Chemical Splash Goggles | |
| Face | Full Face Shield (worn over goggles) | |
| Hands | Neoprene or Nitrile Rubber Gloves (double-gloved) | |
| Body | Flame-Retardant Lab Coat | Chemical-Resistant Apron or Full-Body Suit |
| Respiratory | Work within a Fume Hood | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges |
| Feet | Closed-Toe Shoes |
III. Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to minimize risk.
A. Handling Procedure:
-
Preparation: Ensure all necessary PPE is donned correctly. Verify that the fume hood is functioning properly. Have spill control materials readily available.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Dispensing: Use only dry, clean glassware and equipment. When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Post-Handling: Tightly seal the container after use. Decontaminate any surfaces that may have come into contact with the chemical.
B. Spill Response:
-
Evacuate: Immediately evacuate the area in the event of a spill.
-
Alert: Notify laboratory personnel and safety officers.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Cleanup: Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a spill. Use an absorbent material to collect the spilled liquid, then neutralize with a weak base such as sodium bicarbonate before disposal.
C. Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated consumables, in a designated, clearly labeled, and sealed container.
-
Professional Disposal: Chlorosilane waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.[20][21][22] Incineration is the recommended method of disposal.[23] Do not attempt to neutralize bulk quantities of the chemical as this can generate significant heat and hazardous fumes.
IV. Workflow Diagrams
To visually represent the safety protocols, the following diagrams outline the decision-making process for PPE selection and the general handling workflow.
Caption: PPE Selection Workflow
Caption: Handling and Disposal Workflow
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Linde. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
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Air Liquide. (2023, February 17). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
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IIT Bombay. (n.d.). Chemical Safety Manual. Retrieved from [Link]
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ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Retrieved from [Link]
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Silicones Environmental, Health and Safety Center. (2017, October 2). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Occupational Health Guidelines for Chemical Hazards. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
